3-(1H-imidazol-2-yl)quinoline
Description
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-9(3-1)7-10(8-15-11)12-13-5-6-14-12/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBMNQIWWWIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648290 | |
| Record name | 3-(1H-Imidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006589-08-7 | |
| Record name | 3-(1H-Imidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(1H-imidazol-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthesis pathway for 3-(1H-imidazol-2-yl)quinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. This document provides detailed experimental protocols, quantitative data where available, and a logical workflow diagram to facilitate a comprehensive understanding of the synthetic route.
Introduction
The fusion of quinoline and imidazole ring systems has garnered significant attention in the field of medicinal chemistry due to the diverse pharmacological activities exhibited by such hybrid molecules. The 3-(1H-imidazol-2-yl)quinoline scaffold, in particular, represents a core structure for the development of novel therapeutic agents. This guide outlines a robust and reproducible synthetic pathway, primarily involving the construction of the quinoline framework followed by the formation of the imidazole ring.
Overall Synthesis Pathway
The synthesis of 3-(1H-imidazol-2-yl)quinoline can be strategically divided into three main stages:
-
Vilsmeier-Haack Cyclization: Formation of a substituted quinoline precursor, 2-chloroquinoline-3-carbaldehyde, from N-phenylacetamide.
-
Reductive Dechlorination: Conversion of 2-chloroquinoline-3-carbaldehyde to the key intermediate, quinoline-3-carbaldehyde.
-
Debus-Radziszewski Imidazole Synthesis: Construction of the imidazole ring via a one-pot condensation reaction of quinoline-3-carbaldehyde, glyoxal, and an ammonia source.
Figure 1: Proposed synthesis pathway for 3-(1H-imidazol-2-yl)quinoline.
Experimental Protocols
Stage 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
The initial step involves the Vilsmeier-Haack cyclization of N-phenylacetamide to yield 2-chloroquinoline-3-carbaldehyde. This reaction is a well-established method for the synthesis of 2-chloro-3-formylquinolines.
Experimental Protocol:
A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (POCl₃, 7.0 mmol) to N,N-dimethylformamide (DMF, 3.0 mmol) at 0°C. To this reagent, N-phenylacetamide (1.0 mmol) is added, and the reaction mixture is heated to 80-90°C for 4-10 hours.[1] Upon completion, the mixture is carefully poured onto crushed ice. The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture, to afford 2-chloroquinoline-3-carbaldehyde as a white solid.[2]
| Compound | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | N-Phenylacetamide | POCl₃, DMF | 4-15 | Good to Moderate | 148-150 | [1][2] |
Stage 2: Synthesis of Quinoline-3-carbaldehyde
The subsequent step is the reductive dechlorination of 2-chloroquinoline-3-carbaldehyde to produce the pivotal intermediate, quinoline-3-carbaldehyde. Catalytic hydrogenation is a common and effective method for such transformations.
Experimental Protocol:
2-Chloroquinoline-3-carbaldehyde (1.0 mmol) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of a palladium catalyst, for example, 10% Pd on activated carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution at atmospheric pressure or by using a Parr hydrogenator under a positive pressure of hydrogen. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield quinoline-3-carbaldehyde.
Note: While this is a standard procedure for dechlorination, a specific literature precedent for this exact substrate with detailed yield and reaction conditions was not identified in the initial search. The conditions provided are based on general knowledge of similar chemical transformations.
Stage 3: Synthesis of 3-(1H-imidazol-2-yl)quinoline
The final stage is the construction of the imidazole ring using the Debus-Radziszewski synthesis. This is a multicomponent reaction involving the condensation of an aldehyde, a 1,2-dicarbonyl compound, and ammonia.
Experimental Protocol:
A mixture of quinoline-3-carbaldehyde (1.0 mmol), glyoxal (1.0 mmol, typically as a 40% aqueous solution), and a source of ammonia, such as ammonium acetate (3.0 mmol) or aqueous ammonia, is prepared in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or gently heated under reflux for a specified period (typically several hours to overnight), as monitored by TLC.[3][4] Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (pH 8-9) with a suitable base (e.g., sodium carbonate solution). The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(1H-imidazol-2-yl)quinoline.
Note: A specific, detailed experimental protocol with yields and spectroscopic data for the synthesis of the unsubstituted 3-(1H-imidazol-2-yl)quinoline via this method was not explicitly found in the literature search. The provided protocol is a general procedure based on the well-established Debus-Radziszewski reaction with aromatic aldehydes.
Data Presentation
Quantitative data for the key steps in the synthesis of 3-(1H-imidazol-2-yl)quinoline are summarized below. It is important to note that the data for the dechlorination and final imidazole synthesis steps are based on analogous reactions and may require optimization for this specific pathway.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Key Characterization Data |
| 1 | 2-Chloroquinoline-3-carbaldehyde | N-Phenylacetamide | POCl₃, DMF | 60-85 | M.p. 148-150 °C |
| 2 | Quinoline-3-carbaldehyde | 2-Chloroquinoline-3-carbaldehyde | H₂, Pd/C | (Not specified) | (Data not available) |
| 3 | 3-(1H-imidazol-2-yl)quinoline | Quinoline-3-carbaldehyde | Glyoxal, NH₄OAc | (Not specified) | (Data not available) |
Conclusion
This technical guide provides a comprehensive overview of a logical and feasible synthetic pathway for 3-(1H-imidazol-2-yl)quinoline. The synthesis leverages well-established named reactions, including the Vilsmeier-Haack reaction and the Debus-Radziszewski imidazole synthesis. While the protocols for the formation of the key precursor, 2-chloroquinoline-3-carbaldehyde, are well-documented, further experimental optimization and characterization are required for the subsequent dechlorination and imidazole ring formation steps to establish a fully validated and high-yielding process. This guide serves as a foundational resource for researchers and scientists in the field of medicinal and organic chemistry to undertake the synthesis of this and related quinoline-imidazole scaffolds for further investigation.
References
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-imidazol-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-imidazol-2-yl)quinoline is a heterocyclic organic compound featuring a quinoline ring system linked to an imidazole ring at the 3-position. This molecular scaffold is of significant interest in medicinal chemistry due to the established and diverse biological activities of both quinoline and imidazole moieties. Quinoline derivatives have demonstrated a wide range of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities. Similarly, the imidazole ring is a key component in many biologically active molecules and is known for its versatile interaction capabilities. The combination of these two pharmacophores in 3-(1H-imidazol-2-yl)quinoline presents a promising platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and potential biological activities of this compound, aimed at supporting further research and drug development efforts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for 3-(1H-imidazol-2-yl)quinoline are summarized below.
Table 1: Summary of Physicochemical Data for 3-(1H-imidazol-2-yl)quinoline
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₉N₃ | - |
| Molecular Weight | 195.224 g/mol | - |
| Melting Point | 257-260 ºC | [1] |
| Solubility | Data not available. General solubility of a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline, is higher in nonpolar organic solvents, with limited solubility in polar solvents potentially aided by hydrogen bonding. Solubility is also pH-dependent. | Inferred from related compounds |
| pKa | Data not available. Computational methods such as DFT and semiempirical quantum chemical methods are available for pKa prediction of quinoline and imidazole derivatives. | Inferred from literature on related compounds |
| LogP (Octanol-Water Partition Coefficient) | Predicted value for the analogous 3-(1H-imidazol-2-yl)pyridine is 1.4717. | Inferred from analogous structures |
Experimental Protocols
Synthesis of 3-(1H-imidazol-2-yl)quinoline
General Protocol: One-Pot Synthesis from 2-Chloroquinoline-3-carbaldehyde
This method involves the reaction of 2-chloroquinoline-3-carbaldehyde with an appropriate amine source in the presence of a catalyst.
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
An amine source (e.g., formamide or a protected aminoacetaldehyde equivalent)
-
A suitable solvent (e.g., acetic acid, ethanol)
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A catalyst (e.g., a Lewis acid or a solid-phase catalyst like Amberlyst)
Procedure:
-
To a solution of 2-chloroquinoline-3-carbaldehyde in the chosen solvent, add the amine source and the catalyst.
-
The reaction mixture is then heated under reflux for a specified period, typically several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the desired 3-(1H-imidazol-2-yl)quinoline.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Below is a generalized workflow for the synthesis and characterization of 3-(1H-imidazol-2-yl)quinoline.
Caption: Generalized workflow for the synthesis of 3-(1H-imidazol-2-yl)quinoline.
Potential Biological Activities and Signaling Pathways
The biological activities of 3-(1H-imidazol-2-yl)quinoline have not been extensively studied. However, based on the known pharmacology of related quinoline-imidazole hybrids, it is plausible that this compound may exhibit antiproliferative and other therapeutic effects.
Studies on similar quinoline-imidazole derivatives have indicated potential as:
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Anticancer Agents: Some quinoline-imidazole hybrids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of caspase cascades.
-
Antimalarial Agents: The quinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine. The mechanism of action for these drugs often involves interference with heme detoxification in the parasite's food vacuole.
Given the structural similarity, it is hypothesized that 3-(1H-imidazol-2-yl)quinoline might engage in similar biological pathways. Further investigation is required to determine its specific molecular targets and mechanisms of action.
The diagram below illustrates a potential, generalized signaling pathway for the induction of apoptosis by a quinoline-imidazole compound, based on findings for related molecules.
Caption: Hypothesized apoptotic pathway induced by a quinoline-imidazole compound.
Conclusion and Future Directions
3-(1H-imidazol-2-yl)quinoline represents a molecule of interest for further investigation in the field of drug discovery. While some fundamental physicochemical data are available, significant gaps remain, particularly concerning its solubility, pKa, and a detailed, optimized synthetic protocol. The potential for this compound to exhibit significant biological activity, especially as an anticancer or antimalarial agent, is high based on the pharmacology of its constituent moieties.
Future research should focus on:
-
Quantitative determination of physicochemical properties: Experimental measurement of solubility, pKa, and logP is crucial for developing a comprehensive profile of the compound.
-
Optimization of synthetic routes: Developing and detailing a high-yield, scalable synthesis protocol is essential for producing the quantities needed for extensive biological evaluation.
-
In-depth biological screening: A thorough investigation of its activity against a panel of cancer cell lines and parasitic strains is warranted.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by 3-(1H-imidazol-2-yl)quinoline will be critical for its potential development as a therapeutic agent.
This technical guide serves as a foundational resource for researchers embarking on the further study of this promising compound. The structured data and outlined methodologies are intended to facilitate and guide future research endeavors in unlocking the full therapeutic potential of 3-(1H-imidazol-2-yl)quinoline.
References
Elucidation of the Molecular Structure of 3-(1H-imidazol-2-yl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of the heterocyclic compound 3-(1H-imidazol-2-yl)quinoline. The document outlines plausible synthetic routes, detailed protocols for spectroscopic and crystallographic analysis, and presents expected data in a structured format. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-imidazole hybrids in the field of medicinal chemistry and drug development.
Introduction
Quinoline and imidazole scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2] The hybrid molecule, 3-(1H-imidazol-2-yl)quinoline (Molecular Formula: C₁₂H₉N₃, Molecular Weight: 195.22 g/mol , CAS: 1006589-08-7), which covalently links these two important pharmacophores, represents a compound of significant interest for further investigation.[3][4][5] Accurate structural determination is the foundational step for understanding its physicochemical properties, and for designing and synthesizing derivatives with enhanced therapeutic potential. This guide details the key experimental and analytical techniques employed for its complete structural characterization.
Synthesis and Characterization
The synthesis of 3-(1H-imidazol-2-yl)quinoline can be approached through several established synthetic strategies for quinoline and imidazole ring formation. A representative synthetic workflow is depicted below.
Experimental Protocol: Synthesis
A plausible and efficient one-pot synthesis of 3-(1H-imidazol-2-yl)quinoline derivatives involves the reaction of 2-chloroquinoline-3-carbaldehyde with aromatic o-diamines.[3] The following is a generalized protocol adapted for the synthesis of the parent compound.
-
Reaction Setup: To a solution of 2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as aqueous acetic acid, add o-phenylenediamine (1 equivalent).
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 3-(1H-imidazol-2-yl)quinoline.
Spectroscopic Data and Analysis
The structural confirmation of the synthesized 3-(1H-imidazol-2-yl)quinoline is achieved through a combination of spectroscopic techniques. The expected data, based on the known spectral properties of the quinoline and imidazole moieties and their derivatives, are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6] The expected chemical shifts for 3-(1H-imidazol-2-yl)quinoline in a solvent like DMSO-d₆ are presented in the following tables.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | Imidazole N-H |
| ~9.2 | s | 1H | Quinoline H-2 |
| ~8.5 | s | 1H | Quinoline H-4 |
| ~8.0 | d | 1H | Quinoline H-5 or H-8 |
| ~7.8 | d | 1H | Quinoline H-8 or H-5 |
| ~7.6 | t | 1H | Quinoline H-6 or H-7 |
| ~7.4 | t | 1H | Quinoline H-7 or H-6 |
| ~7.2 | s | 2H | Imidazole H-4' and H-5' |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | Quinoline C-2 |
| ~147.0 | Quinoline C-8a |
| ~145.0 | Imidazole C-2' |
| ~138.0 | Quinoline C-4 |
| ~130.0 | Quinoline C-7 |
| ~129.0 | Quinoline C-5 |
| ~128.5 | Quinoline C-4a |
| ~128.0 | Quinoline C-6 |
| ~127.0 | Quinoline C-3 |
| ~122.0 | Imidazole C-4'/C-5' |
| ~118.0 | Quinoline C-8 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[7][8][9][10][11]
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| High-Resolution MS | ESI+ | [M+H]⁺ ≈ 196.0818 | Confirms molecular formula C₁₂H₉N₃ |
| Low-Resolution MS | EI | M⁺˙ at 195 | Molecular ion |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[12][13][14]
Table 4: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H stretching (imidazole) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1620-1580 | Strong | C=N and C=C stretching (quinoline and imidazole rings) |
| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations |
| 800-700 | Strong | C-H out-of-plane bending (aromatic) |
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.[2][15][16][17][18] While no specific crystal structure for the parent 3-(1H-imidazol-2-yl)quinoline is publicly available, the following outlines the general protocol for such an analysis.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer, and diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The logical workflow for X-ray crystallography is illustrated in the diagram below.
Potential Biological Signaling Pathways
Quinoline and imidazole derivatives are known to interact with various biological targets. For instance, some quinoline-based compounds act as topoisomerase inhibitors or kinase inhibitors, while certain imidazole-containing drugs target enzymes like lanosterol 14α-demethylase in fungi. A hypothetical signaling pathway that could be modulated by a molecule like 3-(1H-imidazol-2-yl)quinoline in a cancer context is depicted below.
Conclusion
The structural elucidation of 3-(1H-imidazol-2-yl)quinoline relies on a synergistic application of synthetic organic chemistry and advanced analytical techniques. This guide provides a framework for its synthesis, purification, and comprehensive characterization using NMR, MS, and IR spectroscopy, along with the definitive method of single-crystal X-ray crystallography. The data and protocols presented herein are intended to facilitate further research and development of this and related compounds for potential therapeutic applications.
References
- 1. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 3-(1H-Imidazol-2-yl)-quinoline | Chemrio [chemrio.com]
- 6. An analytical study of eight medicinal 2-imidazolines by 1H and 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Biological Versatility of Quinoline-Imidazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of quinoline and imidazole rings has given rise to a class of heterocyclic compounds with a remarkable breadth of biological activities. These derivatives have emerged as promising scaffolds in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of quinoline-imidazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this field.
Anticancer Activity
Quinoline-imidazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant number of quinoline-imidazole derivatives exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1]
A series of quinoline-imidazole compounds were synthesized and evaluated for their antitumor activity against various cancer cell lines, including A549 (lung), PC-3 (prostate), HepG2 (liver), and MCF-7 (breast).[1] One of the lead compounds, 12a , exhibited significant inhibitory activity against HepG2, A549, and PC-3 cells, with IC50 values of 2.42 ± 1.02 µM, 6.29 ± 0.99 µM, and 5.11 ± 1.00 µM, respectively.[1] Further investigation revealed that these compounds likely act through the PI3K/Akt/mTOR signaling pathway.[1]
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// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation", dir=none]; PIP2 -> PIP3 [label=""]; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTORC1; mTORC1 -> CellGrowth; QuinolineImidazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; QuinolineImidazole -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }
Caption: Inhibition of bacterial DNA gyrase.
Quantitative Antimicrobial Activity Data
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Hybrid 7b | Staphylococcus aureus | 2 | |
| Klebsiella pneumoniae | 50 (full inhibition) | ||
| Mycobacterium tuberculosis H37Rv | 10 | ||
| Hybrid 7c | Cryptococcus neoformans | 15.6 | |
| Hybrid 7d | Cryptococcus neoformans | 15.6 | |
| Compound 14 | Streptococcus pneumoniae | 0.66 | |
| Bacillus subtilis | 1.30 | ||
| Pseudomonas aeruginosa | 3.98 | ||
| Escherichia coli | 2.12 | ||
| Aspergillus fumigatus | 1.88 | ||
| Candida albicans | 0.99 | ||
| Compound 6 | Bacillus cereus | 3.12 | |
| Staphylococcus aureus | 6.25 | ||
| Pseudomonas aeruginosa | 12.5 | ||
| Escherichia coli | 25 | ||
| Aspergillus flavus | 12.5 | ||
| Candida albicans | 6.25 |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have emerged as potential anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.
[2]#### 3.1. Mechanism of Action: COX-2 Inhibition
One of the primary mechanisms of anti-inflammatory action for quinoline derivatives is the inhibition of cyclooxygenase-2 (COX-2). C[2]OX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. B[2]y selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
dot
Caption: Inhibition of the COX-2 enzyme.
Quantitative Anti-inflammatory Activity Data
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 12c | COX-2 | 0.1 | |
| Compound 14a | COX-2 | 0.11 | |
| Compound 14b | COX-2 | 0.11 | |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | Appreciable | |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | Appreciable |
Antiviral Activity
The ongoing threat of viral pandemics highlights the urgent need for novel antiviral therapies. Quinoline and imidazole scaffolds are present in several antiviral drugs, and their combination in hybrid molecules has shown promise against various viruses.
Potential Mechanisms of Action
The antiviral mechanisms of quinoline-imidazole derivatives are still under investigation but may involve targeting various stages of the viral life cycle, including entry, replication, and assembly. F[3]or instance, some imidazole-based compounds have shown activity against the influenza A virus M2 proton channel, while others have demonstrated inhibitory effects against the Zika virus.
[4]#### 4.2. Quantitative Antiviral Activity Data
| Compound ID | Virus | EC50 | Reference |
| Compound 4 | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL (3.2 x 10³ µM) | |
| Compound 6 | Yellow Fever Virus (YFV) | 3.5 µg/mL (1.17 x 10³ µM) | |
| Imidazole 5a | Influenza A virus | 0.3 µM | |
| Imidazole 5b | Influenza A virus | 0.4 µM | |
| Benzimidazole 1 | Zika Virus (African strain) | 1.9 ± 1.0 µM |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the quinoline-imidazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
dot
Caption: MTT assay experimental workflow.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: The lowest concentration of the compound that prevents visible growth of a microorganism is determined.
-
Procedure:
-
Prepare serial two-fold dilutions of the quinoline-imidazole derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.
-
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Principle: A colorimetric or fluorometric method is used to detect the product of the COX-2 enzymatic reaction (e.g., prostaglandin E2). The reduction in product formation in the presence of the test compound indicates inhibition.
-
Procedure (Fluorometric):
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the quinoline-imidazole derivative at various concentrations.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate at room temperature for a specified time.
-
Add a probe that fluoresces upon reacting with the product of the COX-2 reaction.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
-
[5]#### 5.4. In Vitro Antiviral CPE Reduction Assay
This assay evaluates the ability of a compound to protect cells from the cytopathic effect (CPE) caused by a virus.
[6][7]* Principle: The assay measures the viability of virus-infected cells in the presence and absence of the test compound. A reduction in CPE indicates antiviral activity.
-
Procedure:
-
Seed host cells in a 96-well plate and allow them to form a monolayer.
-
Treat the cells with serial dilutions of the quinoline-imidazole derivative.
-
Infect the cells with a known amount of virus.
-
Include virus control (infected, untreated cells) and cell control (uninfected, untreated cells) wells.
-
Incubate the plate until significant CPE is observed in the virus control wells.
-
Assess cell viability using a method such as neutral red uptake or MTT assay.
-
Calculate the effective concentration 50% (EC50), the concentration of the compound that protects 50% of the cells from viral CPE.
-
Quinoline-imidazole derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, inflammation, and viral threats underscores their potential as lead scaffolds for the development of next-generation therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this privileged heterocyclic framework. Further optimization of these derivatives through structure-activity relationship studies holds the key to unlocking their full therapeutic potential.
References
- 1. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. protocols.io [protocols.io]
The Therapeutic Potential of 3-(1H-imidazol-2-yl)quinoline: An Analysis of a Promising Scaffold
For Immediate Release
[City, State] – [Date] – The quinoline-imidazole scaffold has emerged as a significant area of interest in medicinal chemistry, with numerous derivatives demonstrating potent biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of the core molecule, 3-(1H-imidazol-2-yl)quinoline, and its closely related analogues. While specific data for this exact compound is limited in publicly available research, this document extrapolates potential applications based on the extensive studies of the broader class of quinoline-imidazole hybrids. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to the Quinoline-Imidazole Scaffold
The hybridization of quinoline and imidazole moieties has been a successful strategy in the development of novel therapeutic agents. [1][2][3]The quinoline ring system is a well-established pharmacophore present in a variety of clinically used drugs, known for its diverse biological activities including anticancer, antimalarial, and antimicrobial properties. [1][4]The imidazole ring, another crucial heterocyclic structure, is a key component of many biologically active molecules and is known to interact with various biological targets. [2]The combination of these two pharmacophores in a single molecule can lead to compounds with enhanced biological activity and novel mechanisms of action. [5][6]
Potential Therapeutic Targets and Biological Activities
Based on the biological evaluation of structurally similar quinoline-imidazole derivatives, 3-(1H-imidazol-2-yl)quinoline is anticipated to exhibit a range of therapeutic effects. The primary areas of investigation for this class of compounds have been in oncology, infectious diseases, and inflammatory disorders.
Anticancer Activity
Quinoline-imidazole hybrids have demonstrated significant potential as anticancer agents, acting through various mechanisms. [1][3] Potential Targets and Mechanisms:
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2). [7][8]Dual targeting of these receptors is a validated approach in cancer therapy. [8]* Apoptosis Induction: Many quinoline-based compounds induce programmed cell death (apoptosis) in cancer cells. Mechanistic studies on related molecules have shown the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. [6]* Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at different phases. [1]* Inhibition of Angiogenesis: The formation of new blood vessels, a critical process for tumor growth and metastasis, can be inhibited by some quinoline derivatives. [1] A study on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives revealed that these compounds exhibited inhibitory activities against various tumor cell lines, including HepG2 (liver cancer), SK-OV-3 (ovarian cancer), and NCI-H460 (lung cancer). [6]Mechanistic investigations suggested that the antitumor activity was exerted through the modulation of several pathways, including the induction of reactive oxygen species (ROS) generation and the activation of caspases. [6]
Antimicrobial Activity
The quinoline scaffold is the backbone of several established antimicrobial drugs. The addition of an imidazole ring can enhance this activity.
Potential Targets and Mechanisms:
-
DNA Topoisomerase Inhibition: Quinolone antibiotics are known to target bacterial DNA topoisomerases, enzymes essential for DNA replication and repair. [9][10]* Inhibition of Microbial Growth: Quinoline-based hydroxyimidazolium hybrids have demonstrated significant in vitro activity against a panel of clinically important fungal and bacterial pathogens, including Cryptococcus neoformans, Candida spp., Staphylococcus aureus, and Mycobacterium tuberculosis. [9][10][11] One study reported that a quinoline-based hydroxyimidazolium hybrid displayed potent anti-staphylococcal activity with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL (5 µM). [9][11]Another related compound showed significant inhibition against Mycobacterium tuberculosis H37Rv with a MIC value of 10 µg/mL (24 µM). [9][11]
Antimalarial Activity
The quinoline core is central to many antimalarial drugs. Hybridization with an imidazole moiety has been explored to develop new agents effective against drug-resistant strains of Plasmodium falciparum.
Potential Targets and Mechanisms:
-
Inhibition of Heme Polymerization: A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole, leading to a toxic buildup of free heme.
-
Activity against Drug-Resistant Strains: A series of quinoline-imidazole hybrid compounds demonstrated sub-micromolar activities against both drug-sensitive and multi-drug-resistant (MDR) P. falciparum strains. [12]One derivative exhibited an IC50 of 0.14 µM against a CQ-sensitive strain and 0.41 µM against an MDR strain. [12]
Anti-inflammatory and Other Activities
Derivatives of 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine have been evaluated for their potential in managing diabetes through antihyperglycemic, antioxidant, and anti-inflammatory activities. [2]In silico docking studies suggested potential binding to PPAR-γ and α-amylase. [2]Additionally, some quinoline-based imidazole-fused heterocycles have been identified as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation. [13]
Data Presentation
While specific quantitative data for 3-(1H-imidazol-2-yl)quinoline is not available, the following table summarizes the activity of closely related quinoline-imidazole derivatives from the literature.
| Compound Class/Derivative | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| Quinoline-imidazole hybrid (11xxxii) | Antimalarial | P. falciparum (CQ-sensitive) | 0.14 µM | [12] |
| Quinoline-imidazole hybrid (11xxxii) | Antimalarial | P. falciparum (MDR strain) | 0.41 µM | [12] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Antibacterial | Staphylococcus aureus | 2 µg/mL (5 µM) | [9][11] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Antibacterial | Mycobacterium tuberculosis H37Rv | 10 µg/mL (24 µM) | [9][11] |
| Quinoline-based hydroxyimidazolium hybrid (7c, 7d) | Antifungal | Cryptococcus neoformans | 15.6 µg/mL | [9][10] |
| Quinoline-based EGFR/HER-2 dual inhibitor (5a) | EGFR Inhibition | - | 71 nM | [8] |
| Quinoline-based EGFR/HER-2 dual inhibitor (5a) | HER-2 Inhibition | - | 31 nM | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of specific 3-(1H-imidazol-2-yl)quinoline derivatives are not extensively documented. However, general methodologies can be inferred from studies on related compounds.
General Synthesis of Quinoline-Imidazole Hybrids
The synthesis of 3-(imidazol-2-yl)quinolines often involves a multi-step process. A common route is the condensation of a 2-chloroquinoline-3-carbaldehyde with an appropriate amine and other reagents under specific reaction conditions. [2]For instance, the synthesis of 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivatives involves the condensation of a substituted 2-chloro-3-formyl quinoline with substituted benzil derivatives, facilitated by ammonium acetate and acetic acid. [2]
In Vitro Anticancer Assays
The antiproliferative activity of these compounds is typically evaluated using standard cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.
In Vitro Antimicrobial Assays
The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar diffusion methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
In Vitro Antimalarial Assays
The in vitro antimalarial activity is commonly assessed using a SYBR Green I-based fluorescence assay against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
Visualizations
The following diagrams illustrate the general structure of the core compound and a potential experimental workflow for its evaluation.
Caption: General structure of the 3-(1H-imidazol-2-yl)quinoline scaffold.
Caption: A potential experimental workflow for the evaluation of 3-(1H-imidazol-2-yl)quinoline derivatives.
Conclusion and Future Directions
The 3-(1H-imidazol-2-yl)quinoline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and beyond. While direct experimental data on the parent compound is scarce, the extensive research on its analogues strongly suggests a high potential for biological activity. Future research should focus on the synthesis and systematic biological evaluation of a library of 3-(1H-imidazol-2-yl)quinoline derivatives to identify lead compounds for further development. Detailed mechanistic studies will be crucial to elucidate the specific molecular targets and pathways modulated by these compounds, ultimately paving the way for their potential clinical application.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment [zenodo.org]
- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline-based imidazole-fused heterocycles as new inhibitors of 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Discovery-and-Synthesis-of-Novel-Quinoline-Imidazole-Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of quinoline and imidazole scaffolds into single molecular entities has emerged as a compelling strategy in medicinal chemistry. Both quinoline, a bicyclic aromatic heterocycle, and imidazole, a five-membered aromatic heterocycle, are privileged structures found in a wide array of pharmacologically active compounds.[1][2] The molecular hybridization of these two pharmacophores aims to create novel compounds with potentially synergistic or enhanced biological activities, targeting a range of diseases from cancer to microbial infections.[3][4] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel quinoline-imidazole compounds.
Synthesis Strategies
The synthesis of quinoline-imidazole hybrids often involves multi-step reaction sequences. A common approach is the initial construction of a functionalized quinoline precursor, followed by the formation of the imidazole ring.[5] Green chemistry principles are increasingly being applied, with methods like ultrasound irradiation being used to accelerate reactions, reduce energy consumption, and improve yields.[6][7]
A prevalent synthetic route involves the condensation of a 2-chloro-3-formylquinoline derivative with a substituted benzil in the presence of ammonium acetate and acetic acid.[5] Another efficient method is the Huisgen [3+2] dipolar cycloaddition reaction, which can be performed under both conventional heating and ultrasound irradiation.[6][7]
General Synthetic Workflow
The logical flow from starting materials to biologically active compounds typically follows a structured path of synthesis, purification, characterization, and subsequent biological screening.
Caption: General workflow for synthesis and evaluation of quinoline-imidazole compounds.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of Quinoline Imidazolium Salts
This protocol is adapted from methodologies that emphasize green chemistry principles for improved efficiency.[7][8]
-
N-Alkylation of Imidazole:
-
To a solution of the appropriate N-(quinolin-8-yl)acetamide intermediate (1 mmol) in acetonitrile (10 mL), add imidazole (1.2 mmol) and potassium carbonate (2 mmol).
-
The reaction mixture is subjected to ultrasound irradiation at 50-60°C for 1-2 hours.
-
Upon completion (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is partitioned between dichloromethane and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the N-alkylated intermediate.
-
-
Quaternization:
-
The N-alkylated intermediate (1 mmol) is dissolved in acetonitrile (15 mL).
-
An appropriate phenacyl bromide derivative (1.1 mmol) is added to the solution.
-
The mixture is again subjected to ultrasound irradiation at 50-60°C for 1-2 hours.
-
After cooling, the resulting precipitate is filtered, washed with diethyl ether, and dried to afford the final quinoline imidazolium salt.
-
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]
-
Cell Culture:
-
Human cancer cell lines (e.g., HepG2, A549, PC-3, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The synthesized quinoline-imidazole compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with fresh medium.
-
The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO-containing medium only.
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Quantitative Data
The biological activity of novel quinoline-imidazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines or their minimum inhibitory concentration (MIC) against microbial strains.
Table 1: Anticancer Activity of Selected Quinoline-Imidazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Selectivity (WI-38 IC50 µM) | Reference |
| 12a | HepG2 (Liver) | 2.42 ± 1.02 | 32.8 ± 1.23 | [9] |
| A549 (Lung) | 6.29 ± 0.99 | [9] | ||
| PC-3 (Prostate) | 5.11 ± 1.00 | [9] | ||
| 11(xxxii) | P. falciparum (CQ-sensitive) | 0.14 | >20 µM (Vero cells) | [10][11] |
| P. falciparum (MDR) | 0.41 | [10][11] | ||
| 12 (hybrid) | MDA-MB-231 (Breast) | 0.29 | Not specified | [12] |
| HCT-15 (Colon) | 0.30 | [12] | ||
| 11h | MDA-MB-468 (Breast) | 0.59 | Not specified | [3] |
| HL-60 TB (Leukemia) | 0.428 | [3] |
Table 2: Antimicrobial Activity of Selected Quinoline-Imidazole Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 7b | Staphylococcus aureus | 2 | [13] |
| Mycobacterium tuberculosis H37Rv | 10 | [13][14] | |
| 7c | Cryptococcus neoformans | 15.6 | [13][14] |
| 7d | Cryptococcus neoformans | 15.6 | [13][14] |
| 3c, 3d, 3f, 3h, 3j | Various bacteria and fungi | Reported as significant | [15] |
Mechanism of Action and Signaling Pathways
Some quinoline-imidazole derivatives exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many human cancers.[9]
PI3K/Akt/mTOR Signaling Pathway Inhibition
Compounds have been designed to act as inhibitors of key kinases like PI3Kα and mTOR. By blocking these enzymes, the compounds can halt the signal transduction cascade that promotes cell growth, proliferation, and survival, ultimately leading to apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline-imidazole compounds.
Structure-Activity Relationships (SAR)
The biological activity of these hybrid molecules is highly dependent on their structural features. SAR studies help in optimizing the lead compounds to enhance their potency and selectivity.[10][16]
-
Substituents on the Quinoline Ring: The presence of a bromine atom at the C-6 position of the quinoline ring has been shown to improve in vitro anticancer activity.[9] Similarly, bromo and methoxy (-OMe) substitutions can enhance antimalarial activity and the selectivity index.[10][11]
-
Linker Length: The length of the alkyl chain linking the quinoline and imidazole/benzimidazole moieties can influence the selectivity of the compounds.[3]
-
Substitution on the Imidazole Moiety: For antimalarial activity, substitutions on the imidazole nucleus were found to be not preferred, indicating the core imidazole structure is crucial for activity.[16]
Conclusion
The hybridization of quinoline and imidazole moieties represents a fruitful strategy for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimalarial, and antimicrobial effects.[9][10][13] The use of efficient and green synthetic methods, such as ultrasound irradiation, facilitates the creation of diverse chemical libraries for screening.[6] Future research will likely focus on optimizing lead compounds through detailed SAR studies, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles to translate these promising molecules into clinical candidates.
References
- 1. Quinoline containing benzimidazole and their biological activities - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07484A [pubs.rsc.org]
- 8. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
- 12. jocpr.com [jocpr.com]
- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In Silico Prediction of 3-(1H-imidazol-2-yl)quinoline Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of quinoline and imidazole rings in the 3-(1H-imidazol-2-yl)quinoline scaffold presents a promising framework in medicinal chemistry. Quinoline derivatives are known for a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4][5][6] Similarly, the imidazole moiety is a key component in many biologically active compounds.[6][7] The combination of these two pharmacophores in 3-(1H-imidazol-2-yl)quinoline and its derivatives has led to the exploration of their therapeutic potential, with studies indicating possible applications as anticancer, antihyperglycemic, antioxidant, and anti-inflammatory agents.[2][8][9]
This technical guide provides an in-depth overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic (ADMET), and pharmacodynamic properties of 3-(1H-imidazol-2-yl)quinoline. By leveraging computational tools, researchers can efficiently screen and optimize lead compounds, thereby accelerating the drug discovery and development process.
Predicted Physicochemical and ADMET Properties
In silico tools are instrumental in predicting the drug-likeness of a compound. Based on Lipinski's Rule of Five, a molecule is more likely to be orally bioavailable if it meets certain criteria.[7][10] The following table summarizes key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties that are typically evaluated for compounds like 3-(1H-imidazol-2-yl)quinoline.
| Property | Predicted Value/Range | Significance | References |
| Molecular Weight | < 500 g/mol | Oral bioavailability | [7][10] |
| LogP (Lipophilicity) | < 5 | Permeability across cell membranes | [7] |
| Hydrogen Bond Donors | < 5 | Oral bioavailability | [7] |
| Hydrogen Bond Acceptors | < 10 | Oral bioavailability | [7] |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Drug absorption and transport | [7] |
| Aqueous Solubility | Soluble | Bioavailability and formulation | [11] |
| Blood-Brain Barrier (BBB) Permeability | Varies | CNS activity | [12] |
| P-glycoprotein (P-gp) Substrate | Yes/No | Drug efflux and resistance | [12] |
| CYP450 Inhibition | Varies | Drug-drug interactions | |
| AMES Toxicity (Mutagenicity) | Negative | Genotoxicity | [12] |
| Hepatotoxicity | Low/High | Liver toxicity | [11] |
Experimental Protocols: In Silico Methodologies
This section outlines the typical computational protocols used to predict the properties of 3-(1H-imidazol-2-yl)quinoline and its derivatives.
Molecular Modeling and Geometry Optimization
The initial step involves the construction of the 2D and 3D structures of the molecule. This is followed by geometry optimization to find the most stable conformation.
-
Software: ChemDraw, Avogadro, GaussView.
-
Methodology:
-
The 2D structure of 3-(1H-imidazol-2-yl)quinoline is drawn using chemical drawing software.
-
The 2D structure is converted into a 3D model.
-
Geometry optimization is performed using computational quantum chemistry methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)).[7][13] This process calculates the electronic structure and minimizes the energy of the molecule to find its most stable three-dimensional arrangement.
-
Prediction of Physicochemical Properties and ADMET Profile
Various online and standalone software tools are used to predict the physicochemical properties and the ADMET profile of the optimized molecular structure.
-
Methodology:
-
The optimized 3D structure of the compound (e.g., in SMILES or SDF format) is submitted to the prediction server or software.
-
The software calculates various parameters based on the molecular structure, including those listed in the table above.
-
The results are analyzed to assess the drug-likeness and potential toxicity of the compound. For instance, AdmetSAR can be used to predict properties like blood-brain barrier permeability, P-glycoprotein substrate status, and AMES toxicity.[12]
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] This is crucial for understanding the interaction between a potential drug molecule and its biological target.
-
Software: AutoDock, PyMOL, Discovery Studio.[12]
-
Methodology:
-
Target Preparation: The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of the 3-(1H-imidazol-2-yl)quinoline derivative is prepared by assigning charges and defining rotatable bonds.
-
Docking Simulation: A grid box is defined around the active site of the target protein. The docking software then explores various conformations of the ligand within the active site and scores them based on a scoring function, which estimates the binding affinity. The conformation with the lowest binding energy is considered the most favorable.[13]
-
Analysis: The resulting protein-ligand complex is visualized to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions.
-
Visualizations
Workflow for In Silico Property Prediction
Caption: Workflow for predicting physicochemical and ADMET properties.
Molecular Docking Workflow
Caption: Generalized workflow for molecular docking studies.
Conclusion
The in silico prediction of properties for 3-(1H-imidazol-2-yl)quinoline and its derivatives is a powerful approach in modern drug discovery. By employing a range of computational tools and methodologies, researchers can gain valuable insights into the physicochemical characteristics, ADMET profiles, and potential biological activities of these compounds before committing to costly and time-consuming experimental synthesis and testing. The workflows and protocols outlined in this guide provide a framework for the rational design and optimization of novel therapeutic agents based on the promising 3-(1H-imidazol-2-yl)quinoline scaffold. Further research and validation through in vitro and in vivo studies are essential to confirm the therapeutic potential of these compounds.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Biochemical and Computational Insights into the Therapeutic Potencies of Quinoline Appended Imidazole Compounds | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. sciforschenonline.org [sciforschenonline.org]
- 12. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
3-(1H-imidazol-2-yl)quinoline Derivatives: A Technical Guide to their Potential as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(1H-imidazol-2-yl)quinoline derivatives, a class of heterocyclic compounds that has garnered significant interest for its potential as potent enzyme inhibitors. This document details their synthesis, summarizes their enzyme inhibitory activity with quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Introduction
The fusion of quinoline and imidazole rings into a single molecular scaffold has emerged as a promising strategy in medicinal chemistry. The quinoline moiety is a well-established pharmacophore present in numerous approved drugs, while the imidazole ring is a versatile heterocyclic system known for its diverse biological activities. The combination of these two entities in the form of 3-(1H-imidazol-2-yl)quinoline derivatives has led to the discovery of potent inhibitors of various enzymes, making them attractive candidates for the development of novel therapeutics in areas such as oncology, infectious diseases, and metabolic disorders.
Synthesis of 3-(1H-imidazol-2-yl)quinoline Derivatives
The synthesis of 3-(1H-imidazol-2-yl)quinoline derivatives is most commonly achieved through a one-pot multicomponent reaction. This approach offers several advantages, including high efficiency, operational simplicity, and the ability to generate a diverse range of derivatives.
General Synthetic Protocol
A widely employed method for the synthesis of 3-(4,5-diaryl-1H-imidazol-2-yl)quinolin-2-amine derivatives involves the condensation of a substituted 2-chloro-3-formylquinoline with a substituted benzil derivative in the presence of ammonium acetate and acetic acid.[1]
Experimental Protocol: Synthesis of 3-(4,5-diaryl-1H-imidazol-2-yl)quinolin-2-amines [1]
-
Reactant Mixture: In a round-bottom flask, combine the substituted 2-chloro-3-formylquinoline (1 mmol), the substituted benzil (1 mmol), and ammonium acetate (5 mmol).
-
Solvent Addition: Add glacial acetic acid (10 mL) to the flask.
-
Reaction Condition: Stir the reaction mixture at reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 3-(4,5-diaryl-1H-imidazol-2-yl)quinolin-2-amine derivative.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 3-(1H-imidazol-2-yl)quinoline derivatives.
Enzyme Inhibitory Activity
3-(1H-imidazol-2-yl)quinoline derivatives have been reported to inhibit a range of enzymes with varying potencies. The following tables summarize the available quantitative data for their inhibitory activities.
Kinase Inhibition
Quinoline-based compounds are known to be potent kinase inhibitors. While specific IC50 values for the 3-(1H-imidazol-2-yl)quinoline core against a broad panel of kinases are still emerging, related quinoline-imidazole hybrids have shown activity against several kinases involved in cancer signaling pathways.
Table 1: Kinase Inhibitory Activity of Quinoline-Imidazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[4,5-c]quinolines | PI3K | - | [2] |
| 4-Anilino-quinolines | PI3K/mTOR | - | [2] |
| 3,6-disubstituted quinolines | c-Met | 9.3 | [2] |
Note: Data for the specific 3-(1H-imidazol-2-yl)quinoline scaffold is limited in the public domain and requires further investigation.
DNA Interacting Enzyme Inhibition
Recent studies have highlighted the potential of quinoline-based compounds to inhibit enzymes that interact with DNA, such as DNA methyltransferases (DNMTs) and base excision repair (BER) glycosylases.[3][4]
Table 2: DNA Interacting Enzyme Inhibitory Activity of Quinoline Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Quinoline analog 9 | DNMT1 | ~2-4 | [3] |
| Quinoline analog 9 | CamA | ~2-4 | [3] |
| Quinoline analog 11 | DNMT1 | ~2-4 | [3] |
| Quinoline analog 11 | CamA | ~2-4 | [3] |
| Quinoline analog 12 | DNMT1 | ~2 | [3] |
| Quinoline analog 12 | CamA | ~2 | [3] |
Note: The exact substitution pattern of the quinoline core for compounds 9, 11, and 12 is detailed in the cited reference.
Experimental Protocols for Enzyme Inhibition Assays
Standardized and reproducible assay protocols are crucial for the evaluation of enzyme inhibitors. The following sections detail generalized protocols for assays relevant to the targets of 3-(1H-imidazol-2-yl)quinoline derivatives.
Protocol 1: MTase-Glo™ Methyltransferase Assay
This bioluminescent assay is used to measure the activity of methyltransferases by quantifying the formation of the product S-adenosyl homocysteine (SAH).[5]
Materials:
-
MTase-Glo™ Assay Kit (Promega)
-
Purified methyltransferase enzyme
-
Substrate (e.g., DNA, protein, or small molecule)
-
S-adenosyl-L-methionine (SAM)
-
3-(1H-imidazol-2-yl)quinoline derivative (inhibitor)
-
Assay buffer
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all kit components. Prepare serial dilutions of the inhibitor in assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the methyltransferase enzyme and the inhibitor (at various concentrations) to the wells of the 384-well plate. Include a control with no inhibitor. Incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Start the methyltransferase reaction by adding the substrate and SAM to each well. Incubate for the desired reaction time at the optimal temperature for the enzyme.
-
SAH Detection:
-
Add MTase-Glo™ Reagent to each well to convert SAH to ADP. Incubate for 30 minutes at room temperature.
-
Add MTase-Glo™ Detection Solution to convert ADP to ATP. Incubate for another 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: DNA Glycosylase Inhibition Assay
This fluorescence-based assay measures the activity of DNA glycosylases by detecting the excision of a specific base from a fluorescently labeled DNA oligonucleotide substrate.[6]
Materials:
-
Purified DNA glycosylase (e.g., TDG, UDG)
-
Fluorescently labeled DNA oligonucleotide substrate containing the target base
-
3-(1H-imidazol-2-yl)quinoline derivative (inhibitor)
-
Assay buffer
-
96-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor in assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, the fluorescently labeled DNA substrate, and the inhibitor at various concentrations. Include a no-inhibitor control.
-
Initiate Reaction: Add the DNA glycosylase to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time period.
-
Measure Fluorescence: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The cleavage of the substrate by the enzyme leads to a change in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathways
The enzymes inhibited by 3-(1H-imidazol-2-yl)quinoline derivatives are often key components of critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these compounds.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.[2]
References
Unveiling the Cytotoxic Potential: A Technical Guide to the Preliminary Screening of 3-(1H-imidazol-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 3-(1H-imidazol-2-yl)quinoline and its derivatives. This class of compounds has garnered significant interest in oncological research due to its structural similarity to natural alkaloids with antitumor properties. This document outlines the core methodologies for assessing in vitro cytotoxicity, presents a summary of reported activity for analogous compounds, and visualizes the key signaling pathways implicated in their mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic effects of quinoline-imidazole hybrids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric in these studies. Below is a summary of representative data for various derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Q6 (a 1,2,3-triazole derivative) | BT-474 (Breast) | 0.59 ± 0.01 | - |
| 3a₁ (a 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative) | HepG2 (Liver) | Not explicitly stated, but showed high inhibition | 5-FU, Cisplatin |
| 8 (an imidazopyridine-quinoline hybrid) | HeLa (Cervical) | 0.34 | - |
| 8 | MDA-MB-231 (Breast) | 0.32 | - |
| 8 | ACHN (Renal) | 0.39 | - |
| 8 | HCT-15 (Colon) | 0.31 | - |
| 12 (an imidazopyridine-quinoline hybrid) | HeLa (Cervical) | 0.35 | - |
| 12 | MDA-MB-231 (Breast) | 0.29 | - |
| 12 | ACHN (Renal) | 0.34 | - |
| 12 | HCT-15 (Colon) | 0.30 | - |
| 14e (a quinoline-benzimidazole hybrid) | HuT78 (Lymphoma) | Potent and selective inhibition | - |
| 15a-c (quinoline-benzimidazole hybrids with ethylamino linker) | HuT78 (Lymphoma) | IC50 range: 3.98 - 7.88 | - |
| 15a-c | HL-60 (Leukemia) | IC50 range: 1.21 - 11.63 | - |
| 15a-c | THP1 (Leukemia) | IC50 range: 1.65 - 4.66 | - |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of novel chemical entities.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-(1H-imidazol-2-yl)quinoline) in culture medium. Replace the existing medium with 100 µL of the medium containing the desired compound concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration of 0.5 mg/mL).[2]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[2][3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[3]
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.[4][5]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound as described for the MTT assay. After the desired incubation period, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells will be positive for both stains.[5]
Cell Cycle Analysis
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations in various stages of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.[6]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[7]
-
Analysis: Analyze the stained cells using a flow cytometer. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Generalized Apoptotic Signaling Pathway
Some quinoline-imidazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and eventual cell death.
References
The Intricate Dance of Structure and Activity: A Technical Guide to 3-(1H-imidazol-2-yl)quinoline Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the realm of oncology. The 3-(1H-imidazol-2-yl)quinoline scaffold has emerged as a promising pharmacophore, offering a versatile platform for the design of potent modulators of key cellular signaling pathways. This technical guide delves into the critical structure-activity relationships (SAR) of this compound class, providing a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of the underlying biological processes to empower researchers in the rational design of next-generation therapeutics.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a single, unified series of 3-(1H-imidazol-2-yl)quinoline analogs is not extensively documented in publicly available literature, analysis of structurally related compounds, such as quinoline-benzimidazole hybrids and other fused quinoline-imidazole systems, allows for the extrapolation of key SAR trends. These insights provide a foundational understanding for the strategic modification of the core scaffold to enhance potency and selectivity.
Key Observations from Related Quinoline-Imidazole Scaffolds:
-
Substitution on the Quinoline Ring: Modifications on the quinoline core have a profound impact on biological activity. For instance, in related quinoline-benzimidazole series, the introduction of a hydroxyl or methoxy group at the 6-position of the quinoline ring has been shown to enhance antimalarial activity.[1] In the context of anticancer activity, substitutions at the 4 and 7-positions of the quinoline ring are often explored to modulate kinase inhibitory potency and pharmacokinetic properties.
-
Substitution on the Imidazole/Benzimidazole Ring: The imidazole moiety plays a crucial role in interacting with the target kinase. In studies on 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones, the installation of amine-containing side chains at the 4-position of the pyridone ring (structurally analogous to the quinoline ring) significantly improved enzyme potency against IGF-1R.[2] This suggests that substitutions on the imidazole or a fused benzene ring that can engage in hydrogen bonding or other interactions within the ATP-binding pocket are critical for activity.
-
Linker and Overall Conformation: The relative orientation of the quinoline and imidazole rings is a key determinant of activity. The nature of any linker between these two moieties, or the rigidity of the fused system, will dictate the compound's ability to adopt the optimal conformation for binding to the target kinase.
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative 3-(1H-imidazol-2-yl)quinoline analogs and structurally related compounds from various studies. This data provides a basis for comparative analysis and the identification of promising substitution patterns.
| Compound ID | Structure (or description of key features) | Target/Assay | IC50 / GI50 (µM) | Reference |
| Q6 | 3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one with a 1,2,3-triazole linker | BT-474 breast cancer cells | 0.59 ± 0.01 | [3] |
| 5a₃ | 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivative | NCI-H460 (in vivo) | Effective tumor growth inhibition | [4] |
| 5d₃ | 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivative | BEL-7402 (in vivo) | Excellent antiproliferative activity | [4] |
| Compound VII | Quinoline-based EGFR/HER-2 dual inhibitor | EGFR | 0.12 ± 0.05 | [5] |
| Compound 5a | Quinoline-based EGFR/HER-2 dual inhibitor | EGFR | 0.071 | [5] |
| Compound 5a | Quinoline-based EGFR/HER-2 dual inhibitor | HER-2 | 0.031 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the evaluation of 3-(1H-imidazol-2-yl)quinoline analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the direct inhibitory effect of compounds on a specific kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase, a peptide or protein substrate, ATP, and necessary co-factors (e.g., MgCl₂).
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations. A control with DMSO alone is included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a predetermined time.
-
Termination: The reaction is stopped by adding a solution such as EDTA or by heating.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-Based Detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate. This can be detected via ELISA, Western blot, or fluorescence-based methods like TR-FRET or AlphaScreen.[2]
-
Coupled Enzyme Assay: Measuring the production of ADP, a byproduct of the kinase reaction.[2]
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3]
[³H]-Hypoxanthine Incorporation Assay for Antimalarial Activity
This assay measures the proliferation of Plasmodium falciparum by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
-
Parasite Culture: Synchronized, ring-stage P. falciparum cultures are used.
-
Compound Addition: The test compounds are added to the parasite cultures in 96-well plates at various concentrations.
-
Radiolabeling: [³H]-Hypoxanthine is added to each well, and the plates are incubated for 24-48 hours.
-
Harvesting and Scintillation Counting: The parasites are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value is calculated by comparing the radioactivity in treated wells to that in untreated control wells.
Visualizing the Science: Signaling Pathways and Workflows
To better understand the context of 3-(1H-imidazol-2-yl)quinoline analog research, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: EGFR Signaling Pathway Inhibition.
Caption: General Drug Discovery Workflow.
Conclusion
The 3-(1H-imidazol-2-yl)quinoline scaffold represents a valuable starting point for the development of novel kinase inhibitors. While direct and comprehensive SAR data for this specific analog series is emerging, insights from related chemical series provide a strong foundation for rational drug design. By leveraging the quantitative data, detailed experimental protocols, and a clear understanding of the target signaling pathways presented in this guide, researchers are better equipped to navigate the complexities of optimizing these promising molecules into effective therapeutic agents. Continued exploration of substitutions on both the quinoline and imidazole rings is anticipated to yield compounds with enhanced potency, selectivity, and drug-like properties.
References
- 1. Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New 3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one-based triazole derivatives: Design, synthesis, and biological evaluation as antiproliferative and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. b.aun.edu.eg [b.aun.edu.eg]
Methodological & Application
The Skraup Synthesis of Quinoline Derivatives: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed experimental protocols for the Skraup synthesis of quinoline and its derivatives. The Skraup synthesis is a classic organic reaction that has been a cornerstone for the formation of the quinoline ring system for over a century.[1][2] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3] While effective, the reaction is notoriously exothermic and requires careful control.[4] This guide is intended to furnish researchers with the necessary information for the safe and efficient synthesis of quinoline derivatives in a laboratory setting.
Introduction to the Skraup Synthesis
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cyclization reaction that converts anilines and glycerol into quinolines.[1] The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein.[4] The aniline then undergoes a Michael addition to the acrolein, and the resulting intermediate undergoes cyclization, dehydration, and finally oxidation to yield the quinoline ring system.[3][5]
A variety of oxidizing agents can be employed, with nitrobenzene being a traditional choice, often serving as both the oxidant and a solvent.[1] Arsenic pentoxide is another effective, albeit more toxic, option.[6] Due to the vigorous nature of the reaction, moderators such as ferrous sulfate are often added to ensure a more controlled reaction rate.[1][4]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the Skraup synthesis.
Caption: General experimental workflow for the Skraup synthesis.
Caption: Reaction mechanism of the Skraup synthesis.
Quantitative Data on Skraup Synthesis of Quinoline Derivatives
The yield of the Skraup synthesis is highly dependent on the nature of the substituents on the aniline starting material, as well as the specific reaction conditions employed. The following table summarizes reported yields for the synthesis of various quinoline derivatives.
| Starting Aniline | Product | Oxidizing Agent | Moderator | Yield (%) |
| Aniline | Quinoline | Nitrobenzene | Ferrous Sulfate | 84-91 |
| p-Toluidine | 6-Methylquinoline | p-Nitrotoluene | - | ~70 |
| o-Anisidine | 8-Methoxyquinoline | o-Nitroanisole | - | ~65 |
| o-Aminophenol | 8-Hydroxyquinoline | o-Nitrophenol | - | 136 (based on o-aminophenol) |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Arsenic Pentoxide | - | Mixture |
| p-Nitroaniline | 6-Nitroquinoline | Arsenic Pentoxide | - | - |
| 4-Ethylaniline | 6-Ethylquinoline | - | - | 94 |
| 4-Chloroaniline | 6-Chloroquinoline | - | - | 79 |
| 4-Bromoaniline | 6-Bromoquinoline | - | - | 81 |
Detailed Experimental Protocols
The following are representative experimental protocols for the Skraup synthesis.
Synthesis of Quinoline from Aniline
This protocol is adapted from established procedures and incorporates safety measures to control the exothermic nature of the reaction.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
-
Sodium Hydroxide (for work-up)
-
Steam distillation apparatus
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline, glycerol, and nitrobenzene.
-
Acid Addition: Slowly and with continuous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, and the flask should be cooled in an ice bath to maintain control over the temperature.
-
Initiation of Reaction: Add ferrous sulfate heptahydrate to the reaction mixture. Gently heat the mixture in an oil bath.
-
Reaction Progression: Once the reaction begins (indicated by boiling), remove the external heat source. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, intermittent cooling with a wet towel may be necessary.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-4 hours to ensure the reaction goes to completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Isolation: Isolate the crude quinoline from the reaction mixture by steam distillation.
-
Purification: Separate the organic layer from the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.
Synthesis of 8-Hydroxyquinoline from o-Aminophenol
This protocol provides a method for the synthesis of a substituted quinoline.
Materials:
-
o-Aminophenol
-
o-Nitrophenol
-
Acrolein
-
Acetic Acid
-
Hydrochloric Acid
-
Sodium Hydroxide (for work-up)
Procedure:
-
Reaction Mixture: In a suitable reaction vessel, prepare a mixture of o-aminophenol, o-nitrophenol, acrolein, and acetic acid in a molar ratio of approximately 1.0:0.5:1.8:2.0.
-
Acidification: Add aqueous hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture at 90-100 °C for 5 hours.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.
-
Purification: The crude 8-hydroxyquinoline can be purified by distillation.[7]
Safety Considerations
The Skraup synthesis is a potentially hazardous reaction and should only be performed by trained personnel in a well-ventilated fume hood.
-
Exothermic Nature: The reaction is highly exothermic and can become violent if not properly controlled. The use of a moderator like ferrous sulfate and careful control of the addition of sulfuric acid and heating is crucial.[8]
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Toxic Chemicals: Aniline and its derivatives, as well as nitrobenzene, are toxic. Avoid inhalation and skin contact.
Conclusion
The Skraup synthesis remains a valuable and versatile method for the preparation of quinoline and its derivatives, which are important scaffolds in medicinal chemistry and materials science.[9] Careful attention to the experimental protocol and safety precautions is paramount for achieving good yields and ensuring a safe laboratory practice. The data and protocols provided in this document are intended to serve as a guide for researchers to successfully employ this classic reaction in their synthetic endeavors.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. m.youtube.com [m.youtube.com]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline-Based Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and imidazole scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fusion of these two heterocyclic systems into single molecular entities through hybridization is a promising strategy for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. Traditional synthetic methods for these complex molecules often require long reaction times, harsh conditions, and tedious purification procedures, resulting in low overall yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[1][2][3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods.[1][4][5] This technology is particularly well-suited for multicomponent reactions, enabling the rapid and efficient construction of complex molecular architectures in a single step.
These application notes provide a detailed protocol for the one-pot, three-component microwave-assisted synthesis of quinoline-based heterocyclic derivatives. Additionally, it includes data on the anticancer activity of representative compounds, highlighting the potential of this methodology for drug discovery and development.
Key Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Significantly reduces synthesis time from hours to minutes.[4]
-
Higher Yields: Often results in improved product yields compared to conventional heating.[4][5]
-
Increased Purity: Can lead to cleaner reaction profiles with fewer byproducts.[1]
-
Energy Efficiency: Direct and efficient heating of the reaction mixture reduces energy consumption.
-
Green Chemistry: Aligns with the principles of green chemistry by reducing solvent usage and reaction times.[6]
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of Quinoline-Based Dihydropyridopyrimidines and Dihydropyrazolopyridines
This protocol is adapted from a reported efficient, catalyst-free procedure for the synthesis of diversely substituted quinoline-hybrids.[7]
Materials:
-
Formyl-quinoline derivative (e.g., 3-formyl-2-oxo-quinoline)
-
Appropriate heterocyclic amine (e.g., 2,4,6-triaminopyrimidine or 5-aminopyrazole)
-
Cyclic 1,3-diketone (e.g., dimedone)
-
Dimethylformamide (DMF)
-
Ethanol
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
Dedicated scientific microwave reactor (e.g., CEM Discover™)[7]
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the formyl-quinoline derivative (0.05 mmol), the heterocyclic amine (0.05 mmol), and the cyclic 1,3-diketone (0.05 mmol).
-
Solvent Addition: Add 1.0 mL of dimethylformamide (DMF) to the vessel.
-
Vessel Sealing: Securely seal the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor and subject the mixture to microwave irradiation under the following conditions:
-
Temperature: 125–135 °C
-
Time: 8–20 minutes
-
Power: 250 W
-
Pressure: 30 PSI
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Product Isolation: The product will typically precipitate out of the solution upon cooling. Collect the solid product by filtration.
-
Washing: Wash the collected solid with cold ethanol (2 x 3 mL) to remove any residual DMF and unreacted starting materials.
-
Drying: Dry the purified product in air or under vacuum.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, MS, and IR spectroscopy.
Experimental Workflow and Logic Diagrams
Caption: General experimental workflow for microwave-assisted synthesis.
References
- 1. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Alkylation of the Imidazole Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of the imidazole ring is a fundamental and critical transformation in medicinal chemistry and drug development.[1] Imidazole-containing compounds are integral to numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[2][3][4] The introduction of alkyl groups onto the imidazole nitrogen atom(s) can significantly alter the parent molecule's physicochemical properties, such as its lipophilicity, solubility, metabolic stability, and basicity.[1] These modifications, in turn, can profoundly influence the compound's pharmacokinetic profile and biological activity, making N-alkylation a key strategy in the optimization of lead compounds.
General Principles of N-Alkylation
The N-alkylation of imidazole proceeds via a nucleophilic substitution reaction. The process typically involves two main steps:
-
Deprotonation: The acidic proton on the N-H bond of the imidazole ring is removed by a base, generating a highly nucleophilic imidazolate anion.[5]
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1][5]
The efficiency and regioselectivity of the reaction are governed by several critical parameters:
-
Base: The choice of base is crucial and depends on the acidity of the imidazole derivative.[5] Strong bases like Sodium Hydride (NaH) are used for complete deprotonation, especially with less reactive imidazoles, but require anhydrous conditions.[5] Weaker inorganic bases such as Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are often sufficient, easier to handle, and effective with more reactive alkylating agents.[5]
-
Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl.[5] More reactive agents may require milder conditions to prevent side reactions.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), and Dimethyl Sulfoxide (DMSO) are commonly employed as they effectively dissolve the reactants and facilitate the reaction.[5]
-
Regioselectivity: For unsymmetrically substituted imidazoles, alkylation can occur at two different nitrogen atoms. The outcome is influenced by a combination of electronic and steric factors. Electron-withdrawing groups generally direct alkylation to the more distant nitrogen atom, while bulky substituents favor alkylation at the less sterically hindered nitrogen.[1][6]
General Reaction Scheme
Caption: General reaction scheme for the N-alkylation of imidazole.
Experimental Protocols
Here we provide detailed protocols for three common methods for the N-alkylation of imidazole derivatives.
Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)
This method is highly effective for a wide range of alkylating agents and ensures complete deprotonation of the imidazole ring.[1][5] It must be performed under anhydrous conditions due to the reactivity of sodium hydride with water.
Materials:
-
Imidazole derivative (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide) (1.1 equiv)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the imidazole derivative (1.0 equiv) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 equiv) portion-wise to the stirred solution.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 30 minutes to ensure deprotonation is complete.[1]
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at room temperature.[1] Gentle heating may be required for less reactive alkylating agents.[5]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water.[1] Extract the product into an organic solvent like ethyl acetate (3x).[1]
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1][7] The crude product can be further purified by column chromatography on silica gel.[1]
Protocol 2: N-Alkylation using a Weaker Base (Potassium Carbonate)
This protocol uses a milder, easier-to-handle base and is often sufficient for imidazoles activated with electron-withdrawing groups or when using reactive alkylating agents.[5]
Materials:
-
Imidazole derivative (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (CH₃CN) or DMF
-
Alkylating agent (e.g., alkyl halide) (1.2 equiv)
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add the imidazole derivative (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).[1]
-
Solvent Addition: Add anhydrous acetonitrile to the flask.[1]
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.[5]
-
Alkylation: Add the alkylating agent (1.2 equiv) to the stirred suspension at room temperature.[1] The reaction may be heated (e.g., to 60-80 °C) to increase the rate.[5]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off the potassium carbonate and wash the solid with acetonitrile.[1]
-
Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[1] Purify the crude product by column chromatography on silica gel if necessary.[1][7]
Protocol 3: N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is an excellent alternative for the N-alkylation of imidazoles with primary or secondary alcohols, especially for sterically hindered substrates.[8] The reaction proceeds with an inversion of configuration at the alcohol's stereocenter.
Materials:
-
Imidazole derivative (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the imidazole derivative (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in an anhydrous solvent like THF.[8]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath.[8]
-
Initiation: Slowly add a solution of DIAD or DEAD (1.5 equiv) in the same solvent to the cooled mixture.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[8]
-
Monitoring: Monitor the progress by TLC.
-
Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified directly by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.[8]
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions and yields for the N-alkylation of substituted imidazoles, providing a reference for protocol selection and optimization.
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Time (h) | Temp. | Yield (%) | Reference |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | RT | 40 | [7] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | RT | 35 | [7] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMF | 24 | RT | 30 | [7] |
| 4-iodo-1H-imidazole | Alkyl halide | NaH | DMF | Varies | 0°C to RT | High | [1] |
| Imidazole | Alkyl halide | KOH | Toluene | Varies | 75-115°C | N/A | [9] |
Visualizations of Workflows and Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for N-alkylation of imidazoles.
Mitsunobu Reaction Signaling Pathway
Caption: Key steps in the Mitsunobu reaction for imidazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. zenodo.org [zenodo.org]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
Application Notes and Protocols for Evaluating the Antitumor Activity of 3-(1H-imidazol-2-yl)quinoline using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and imidazole moieties are significant pharmacophores in medicinal chemistry, known for their broad spectrum of biological activities, including potent anticancer properties.[1][2][3] The hybrid molecule, 3-(1H-imidazol-2-yl)quinoline, which incorporates both scaffolds, is a subject of interest for its potential as an antitumor agent. The cytotoxic effects of this and structurally similar compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5]
The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[4][5] These application notes provide a detailed protocol for utilizing the MTT assay to determine the antitumor activity of 3-(1H-imidazol-2-yl)quinoline and related derivatives.
Data Presentation: Cytotoxicity of Quinoline-Imidazole Derivatives
| Compound ID | Cancer Cell Line | Description | IC50 (µM) |
| 5a (Imd-Ph) | HCT-116 | Human Colon Cancer | Potent Activity |
| DLD-1 | Human Colon Cancer | Potent Activity | |
| MDA-MB-231 | Human Breast Cancer | Relatively Non-toxic | |
| NVP-BEZ235 (Positive Control) | HepG2 | Human Liver Cancer | 0.54 ± 0.13 |
| A549 | Human Lung Cancer | 0.36 ± 0.06 | |
| PC-3 | Human Prostate Cancer | 0.20 ± 0.01 |
Note: The data for compound 5a (Imd-Ph) is qualitative as presented in the source.[6] The data for the positive control NVP-BEZ235 is provided for comparative purposes.
Experimental Protocols
MTT Assay Protocol for Antitumor Activity
This protocol outlines the steps for determining the cytotoxic effects of 3-(1H-imidazol-2-yl)quinoline on cultured cancer cells.
Materials and Reagents:
-
Cells: Desired human cancer cell lines (e.g., HCT-116, A549, MCF-7).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: 3-(1H-imidazol-2-yl)quinoline, dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder. Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[4]
-
Solubilization Solution: Anhydrous DMSO or 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[4]
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.[4]
-
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-(1H-imidazol-2-yl)quinoline stock solution in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration used for the test compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 48 to 72 hours.[8]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[4]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4] It is recommended to use a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Proposed Signaling Pathway
Quinoline derivatives have been reported to exert their antitumor effects through the inhibition of the PI3K/Akt/mTOR signaling pathway.[9][10][11] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10][12]
Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijmphs.com [ijmphs.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Design, regioselective synthesis and cytotoxic evaluation of 2-aminoimidazole-quinoline hybrids against cancer and primary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 3-(1H-imidazol-2-yl)quinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial applications of 3-(1H-imidazol-2-yl)quinoline and its derivatives. This document details their potential efficacy against a range of microbial pathogens, outlines detailed protocols for antimicrobial susceptibility testing, and discusses the putative mechanism of action. The information presented herein is intended to guide researchers in the evaluation and development of this class of compounds as potential antimicrobial agents.
Introduction
Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents, with a broad spectrum of activity against various pathogens.[1] The fusion of a quinoline scaffold with an imidazole moiety has emerged as a promising strategy in medicinal chemistry to generate novel compounds with enhanced biological activities. The compound 3-(1H-imidazol-2-yl)quinoline, while not extensively documented in publicly available literature with specific antimicrobial data, belongs to a class of quinoline-imidazole hybrids that have demonstrated significant antimicrobial potential. This document will, therefore, draw upon data from closely related analogs to provide a representative summary of the anticipated antimicrobial profile and testing methodologies.
Data Presentation: Antimicrobial Activity of Representative Quinoline-Imidazole Derivatives
The antimicrobial efficacy of quinoline-imidazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative quinoline-based hydroxyimidazolium hybrids and other quinoline derivatives against a panel of clinically relevant bacterial and fungal strains. While specific data for 3-(1H-imidazol-2-yl)quinoline is not available, the data presented for these analogs provide a strong rationale for its investigation as a potential antimicrobial agent.
Table 1: Antibacterial Activity of Quinoline-Based Hydroxyimidazolium Hybrids
| Compound/Hybrid | Staphylococcus aureus (μg/mL) | Klebsiella pneumoniae (μg/mL) | Escherichia coli (μg/mL) | Mycobacterium tuberculosis H37Rv (μg/mL) |
| Hybrid 7b | 2[2] | >50% inhibition at 20, full inhibition at 50[2] | ≥50[2] | 10[3] |
| Hybrid 7h | 20[2] | - | ≥50[2] | 50 |
| Hybrid 7a | - | >50% inhibition at high concentration | ≥50[2] | 20[3] |
Data sourced from a study on quinoline-based hydroxyimidazolium hybrids and may not be directly representative of 3-(1H-imidazol-2-yl)quinoline.
Table 2: Antifungal Activity of Quinoline-Based Hydroxyimidazolium Hybrids
| Compound/Hybrid | Cryptococcus neoformans (μg/mL) | Candida spp. (μg/mL) | Aspergillus spp. (μg/mL) |
| Hybrid 7c | 15.6[4] | 62.5[4] | 62.5[4] |
| Hybrid 7d | 15.6[4] | 62.5[4] | 62.5[4] |
Data sourced from a study on quinoline-based hydroxyimidazolium hybrids and may not be directly representative of 3-(1H-imidazol-2-yl)quinoline.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of 3-(1H-imidazol-2-yl)quinoline and its analogs. These protocols are based on established methodologies for antimicrobial testing.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against bacterial and fungal strains.
Materials:
-
3-(1H-imidazol-2-yl)quinoline (or analog)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of the Compound Stock Solution:
-
Accurately weigh the desired amount of 3-(1H-imidazol-2-yl)quinoline.
-
Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Preparation of Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.
-
This will create a gradient of decreasing compound concentrations across the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, except for a sterility control well (which should only contain broth).
-
Include a growth control well (broth and inoculum, no compound).
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for the fungal strain.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
3-(1H-imidazol-2-yl)quinoline (or analog)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum prepared as in Protocol 1
-
Sterile swabs
Procedure:
-
Preparation of Compound-Impregnated Disks:
-
Dissolve a known concentration of 3-(1H-imidazol-2-yl)quinoline in a suitable volatile solvent.
-
Apply a specific volume (e.g., 10 µL) of the solution onto sterile filter paper disks and allow the solvent to evaporate completely.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the adjusted bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the compound-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent only.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Mandatory Visualizations
Experimental Workflow for MIC Determination
References
Application Notes and Protocols for Molecular Docking of 3-(1H-imidazol-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing molecular docking studies of 3-(1H-imidazol-2-yl)quinoline and its derivatives with relevant protein targets. This document outlines the necessary steps from target selection and preparation to ligand setup, docking execution, and result analysis, facilitating the in silico assessment of potential drug candidates.
Introduction
Quinoline and imidazole scaffolds are privileged structures in medicinal chemistry, known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The hybrid molecule, 3-(1H-imidazol-2-yl)quinoline, combines the pharmacophoric features of both moieties and presents a promising lead for drug discovery. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in structure-based drug design, enabling the identification and optimization of potential inhibitors.
Potential Protein Targets
Quinoline-based compounds have been investigated against a variety of protein targets. The versatility of the quinoline scaffold allows for its interaction with numerous biological macromolecules, making it a valuable starting point for drug design.[2] Some of the key protein classes and specific targets that can be considered for docking studies with 3-(1H-imidazol-2-yl)quinoline include:
-
Bacterial Enzymes: As exemplified by the docking of imidazole quinolines with Gingipain R from Porphyromonas gingivalis, these compounds show potential as antibacterial agents.[3] Another potential target in this class is Glucosamine-6-phosphate (GlcN-6-P) synthase, which is crucial for microbial cell wall synthesis.[4]
-
Protein Kinases: Many quinoline derivatives have been developed as kinase inhibitors.[2] Relevant targets include c-Met, Vascular Endothelial Growth Factor (VEGF) receptor, and Epidermal Growth Factor (EGF) receptor, which are pivotal in cancer signaling pathways.[2][5]
-
Topoisomerases: These enzymes are essential for DNA replication and are well-established targets for anticancer drugs. Certain quinoline derivatives have shown inhibitory effects on topoisomerase.[6][7]
-
Other Enzymes: Cytochrome P450 enzymes are involved in drug metabolism, and interactions with quinoline derivatives have been noted.[8]
Molecular Docking Protocol: A Step-by-Step Guide
This protocol provides a generalized yet detailed workflow for conducting molecular docking studies. Specific parameters may need to be optimized based on the chosen software and target protein.
Preparation of the Target Protein
-
Protein Structure Retrieval: Obtain the three-dimensional structure of the target protein from a public repository like the Protein Data Bank (PDB). For instance, the structure of Gingipain R can be used as a target.[3]
-
Protein Clean-up: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed unless they are known to be critical for the ligand-protein interaction.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges using a force field such as Kollman charges.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to ensure a stable conformation.
Preparation of the Ligand: 3-(1H-imidazol-2-yl)quinoline
-
Ligand Structure Generation: The 2D structure of 3-(1H-imidazol-2-yl)quinoline can be drawn using chemical drawing software like ChemDraw. This 2D structure is then converted to a 3D conformation.[3]
-
Energy Minimization: The 3D structure of the ligand should be energy-minimized to obtain a low-energy, stable conformation. This is often done using molecular mechanics force fields.[3]
-
Charge Calculation and Torsion Angle Definition: Assign partial charges to the ligand atoms. The rotatable bonds within the ligand should be defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket. For example, in a study involving GlcN-6-P synthase, a grid box of 55 x 45 x 45 Å was used.[4]
-
Docking Algorithm Execution: Utilize a docking program such as AutoDock Vina, GOLD, or Maestro to perform the docking simulation.[9] These programs will explore various conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose using a scoring function.
-
Pose Generation: The docking software will generate a set of possible binding poses for the ligand, ranked by their predicted binding energies.
Analysis of Docking Results
-
Binding Affinity Evaluation: The primary quantitative output of molecular docking is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding.
-
Interaction Analysis: The best-ranked docking poses should be visually inspected to analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
π-π stacking
-
Cation-π interactions
-
-
Comparative Analysis: If available, compare the docking results with experimental data or with the binding of a known inhibitor to validate the docking protocol.
Data Presentation
The following table summarizes the types of quantitative data that should be generated and recorded from molecular docking studies.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 3-(1H-imidazol-2-yl)quinoline | Gingipain R | e.g., 1F6A | Value | e.g., Cys45, His123 | Number | List of Residues |
| Derivative 1 | c-Met Kinase | e.g., 2WGJ | Value | e.g., Met1211, Tyr1230 | Number | List of Residues |
| Derivative 2 | Topoisomerase I | e.g., 1A36 | Value | e.g., Arg364, Asn722 | Number | List of Residues |
Visualization of Workflows and Pathways
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking experiment.
Caption: A flowchart of the molecular docking process.
Example Signaling Pathway Inhibition
This diagram shows a simplified representation of how a quinoline-imidazole derivative could inhibit a cancer-related signaling pathway.
References
- 1. Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of imidazole quinolines with gingipain R from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular target interactions of quinoline derivatives as anticancer agents: A review | Semantic Scholar [semanticscholar.org]
- 7. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynce.com [biosynce.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design of Quinoline Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The unique structure of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of therapeutic efficacy and pharmacokinetic profiles.[1] This document provides a comprehensive guide for the in vivo experimental design and testing of novel quinoline derivatives in animal models, covering crucial aspects from toxicology to efficacy and pharmacokinetic/pharmacodynamic (PK/PD) analysis.
Preclinical In Vivo Workflow
The preclinical evaluation of quinoline derivatives is a systematic process designed to assess the safety and efficacy of a new chemical entity in a whole-organism context before advancing to human clinical trials. This workflow typically involves a series of studies to determine the compound's toxicological profile, its therapeutic efficacy in relevant disease models, and its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Caption: Preclinical in vivo workflow for quinoline derivatives.
I. Toxicity Studies
Toxicological assessment is paramount in the early stages of drug development to establish the safety profile of a candidate compound.
Acute Toxicity (LD50/MTD)
Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of a quinoline derivative after a single administration.
Protocol:
-
Animal Model: Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats) of a single sex are typically used. A sufficient number of animals should be used to ensure statistical significance.
-
Compound Administration: The quinoline derivative is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A range of doses, including a vehicle control, is tested.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse effects for a period of 7 to 14 days.
-
Data Collection: Record the number of mortalities at each dose level. Monitor body weight, food and water intake, and any observable signs of toxicity.
-
Endpoint: The LD50 is calculated using statistical methods (e.g., probit analysis). The MTD is the highest dose that does not cause significant toxicity or mortality.
Genotoxicity and Carcinogenicity
Quinoline itself has been reported to be genotoxic, and its mutagenicity can be influenced by substitutions on the quinoline ring.[4] Long-term exposure in rodents has been shown to induce neoplasms.[4]
Key Assays:
-
Ames Test: A bacterial reverse mutation assay to assess the mutagenic potential of the compound.[4]
-
In Vivo Micronucleus Test: To evaluate chromosomal damage in erythrocytes of rodents.
-
Carcinogenicity Studies: Long-term studies (e.g., 2-year bioassay in rodents) may be required for compounds intended for chronic use.
Data Presentation: Toxicity Profile of Representative Quinolines
| Parameter | Quinoline Derivative | Value | Animal Model | Reference |
| Acute Toxicity (LD50) | Substituted Quinolines | Low to Moderate Toxicity | Daphnia magna | [5][6] |
| Genotoxicity (Ames Test) | Quinoline | Positive | Salmonella typhimurium | [4] |
| Carcinogenicity | Quinoline | Likely Carcinogenic | Rats, Mice | [4] |
II. Efficacy Studies in Animal Disease Models
Efficacy studies are designed to evaluate the therapeutic potential of a quinoline derivative in a relevant animal model of a specific disease.
Anticancer Efficacy in Xenograft Models
Many quinoline derivatives have been investigated for their anticancer properties.[2][3]
Protocol:
-
Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic indication (e.g., MGC-803 for gastric cancer).[7]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft.[8]
-
Tumor Implantation: Cancer cells are implanted subcutaneously into the flank of the mice.[8]
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The quinoline derivative is administered at various doses and schedules. Standard-of-care chemotherapeutics (e.g., 5-Fluorouracil, Cisplatin) can be used as positive controls.[7]
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.
Data Presentation: In Vivo Anticancer Efficacy
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Quinoline-Chalcone (12e) | Nude Mice (Xenograft) | Gastric (MGC-803 cells) | Not Specified | Significant inhibition reported | [7][9] |
| 5-Fluorouracil (5-FU) | Nude Mice (Xenograft) | Gastric (SGC790.1 cells) | Metronomic, every other day | ~75% | [7] |
| Quinoline derivative 91b1 | Nude Mice (Xenograft) | Various Cancer Cells | Not Specified | Significant anticancer effects | [8] |
Antimalarial Efficacy in Plasmodium Infection Models
Quinoline derivatives are a cornerstone of antimalarial therapy.[1][2]
Protocol:
-
Parasite and Host: Plasmodium berghei infection in mice is a commonly used model.[2]
-
Infection: Mice are infected with P. berghei sporozoites or infected red blood cells.
-
Treatment: Treatment with the quinoline derivative is initiated at a defined time post-infection and is typically administered orally for 4 consecutive days.[10][11]
-
Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of blood smears.
-
Endpoint: The efficacy is determined by the reduction in parasitemia compared to the untreated control group. The 90% effective dose (ED90) is often calculated.[10]
Data Presentation: In Vivo Antimalarial Efficacy
| Compound Series | Animal Model | Efficacy Endpoint (ED90) | Dosing | Reference |
| Quinoline-4-carboxamides | P. berghei malaria mouse model | < 1 mg/kg | Orally for 4 days | [10][11] |
III. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK/PD studies are crucial for understanding the relationship between drug exposure and its pharmacological effect.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the quinoline derivative.
Protocol:
-
Animal Model: Typically rats or mice.
-
Compound Administration: A single dose of the quinoline derivative is administered intravenously (IV) and via the intended therapeutic route (e.g., oral).
-
Sample Collection: Blood samples are collected at multiple time points after administration.
-
Bioanalysis: The concentration of the parent compound and any major metabolites in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.[12]
Key Considerations for Quinoline Derivatives:
-
Metabolism: Quinoline derivatives are often metabolized by cytochrome P450 enzymes.[12] In vitro metabolism studies using liver microsomes can predict in vivo clearance.[12]
-
Lipophilicity: This property influences absorption and distribution.[13]
Data Presentation: Pharmacokinetic Parameters
| Compound | Animal Model | Clearance (in vivo) | Oral Bioavailability (F) | Half-life | Reference |
| Quinoline 3-carboxamides | Mouse | Low | - | - | [12] |
| Quinoline-4-carboxamide (25) | Mouse | Low | Poor (15%) | Good | [14] |
| Quinoline-4-carboxamide (27) | Mouse | Lower than (25) | - | Longer than (25) | [14] |
IV. Signaling Pathways Modulated by Quinoline Derivatives
Understanding the mechanism of action of quinoline derivatives often involves identifying the cellular signaling pathways they modulate. Several quinoline derivatives have been shown to inhibit key pathways in cancer.
PI3K/AKT/mTOR Pathway
This pathway is crucial for cell proliferation, survival, and growth. Some quinoline derivatives act as inhibitors of this pathway.[15][16]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.
Ras/Raf/MEK/ERK Pathway
This pathway is another critical regulator of cell growth and proliferation that can be targeted by quinoline derivatives.[15]
Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by quinoline derivatives.
Conclusion
The in vivo evaluation of quinoline derivatives is a multifaceted process that requires careful experimental design and execution. The protocols and guidelines presented here provide a framework for researchers to systematically assess the toxicological, efficacy, and pharmacokinetic properties of novel quinoline-based compounds. By integrating these studies, researchers can effectively advance promising candidates through the drug development pipeline.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing 3-(1H-imidazol-2-yl)quinoline as a Pim-1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pim-1 kinase, a serine/threonine kinase, is a well-validated oncogene implicated in numerous malignancies, making it an attractive target for cancer therapy. Its role in promoting cell survival and proliferation has spurred the development of various small molecule inhibitors. This document provides a detailed guide for the evaluation of 3-(1H-imidazol-2-yl)quinoline, a novel compound with a chemical scaffold suggestive of kinase inhibitory potential, as a Pim-1 kinase inhibitor. These application notes and protocols outline the necessary steps for its synthesis, biochemical and cellular characterization, and mechanism of action studies. While direct evidence for 3-(1H-imidazol-2-yl)quinoline as a Pim-1 inhibitor is not yet established in published literature, the provided methodologies are based on standard practices for novel kinase inhibitor development and can be readily adapted.
Introduction to Pim-1 Kinase and Inhibition
Pim-1 is a constitutively active serine/threonine kinase that does not require phosphorylation for its activity. Its expression is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Pim-1 phosphorylates a range of downstream substrates, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival. Overexpression of Pim-1 is a common feature in many cancers, correlating with poor prognosis and drug resistance. The development of selective Pim-1 inhibitors is therefore a promising strategy in oncology. The quinoline and imidazole moieties are present in numerous kinase inhibitors, suggesting that 3-(1H-imidazol-2-yl)quinoline is a viable candidate for investigation.
Synthesis of 3-(1H-imidazol-2-yl)quinoline
The synthesis of 3-(1H-imidazol-2-yl)quinoline can be approached through established methods for the construction of quinoline-imidazole hybrids. A plausible synthetic route involves the condensation of a quinoline-3-carbaldehyde derivative with an appropriate imidazole precursor. A generalized synthetic scheme is presented below.
Protocol 1: Synthesis of 3-(1H-imidazol-2-yl)quinoline
This protocol is based on the synthesis of similar 3-(imidazol-2-yl)quinoline derivatives.
Materials:
-
Quinoline-3-carbaldehyde
-
Glyoxal
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of quinoline-3-carbaldehyde (1 equivalent) in ethanol, add glyoxal (1.1 equivalents) and a solution of ammonium acetate (5 equivalents) in glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(1H-imidazol-2-yl)quinoline.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biochemical Evaluation: In Vitro Kinase Inhibition Assay
The direct inhibitory effect of 3-(1H-imidazol-2-yl)quinoline on Pim-1 kinase activity is determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Protocol 2: Pim-1 Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., a peptide derived from the Bad protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
3-(1H-imidazol-2-yl)quinoline (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 3-(1H-imidazol-2-yl)quinoline in DMSO. Further dilute the compound in kinase buffer to the final desired concentrations.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[1]
-
Enzyme Addition: Add 2 µL of recombinant Pim-1 kinase diluted in kinase buffer to each well.[1]
-
Kinase Reaction Initiation: Add 2 µL of a mixture of the substrate peptide and ATP in kinase buffer to initiate the reaction.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation:
Table 1: In Vitro Kinase Inhibition Profile of 3-(1H-imidazol-2-yl)quinoline (Hypothetical Data)
| Kinase | IC₅₀ (nM) |
| Pim-1 | 50 |
| Pim-2 | 500 |
| Pim-3 | 300 |
| Other Kinase 1 | >10,000 |
| Other Kinase 2 | >10,000 |
Note: The data presented in this table is hypothetical and serves as an example of how to present the results. Actual values must be determined experimentally.
Cellular Evaluation: Anti-proliferative and Apoptosis Assays
The effect of 3-(1H-imidazol-2-yl)quinoline on the viability and proliferation of cancer cell lines that overexpress Pim-1 is a crucial step in its evaluation.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Pim-1 overexpressing cancer cell line (e.g., PC-3, prostate cancer)
-
Complete cell culture medium
-
3-(1H-imidazol-2-yl)quinoline (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 3-(1H-imidazol-2-yl)quinoline. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Data Presentation:
Table 2: Anti-proliferative Activity of 3-(1H-imidazol-2-yl)quinoline in Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Pim-1 Expression | GI₅₀ (µM) |
| PC-3 | Prostate | High | 1.5 |
| K562 | Leukemia | High | 2.0 |
| MCF-7 | Breast | Low | >50 |
Note: The data presented in this table is hypothetical and serves as an example of how to present the results. Actual values must be determined experimentally.
Mechanism of Action: Western Blot Analysis
To confirm that the observed cellular effects are due to the inhibition of the Pim-1 signaling pathway, Western blot analysis is performed to assess the phosphorylation status of downstream targets of Pim-1, such as Bad.
Protocol 4: Western Blotting for Pim-1 Signaling
Materials:
-
Pim-1 overexpressing cancer cell line
-
3-(1H-imidazol-2-yl)quinoline
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Bad (Ser112), anti-Bad, anti-Pim-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 3-(1H-imidazol-2-yl)quinoline for a specified time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Pim-1 signaling pathway and the point of inhibition.
Caption: Experimental workflow for inhibitor development.
References
Application Notes and Protocols for the Formulation of 3-(1H-imidazol-2-yl)quinoline in Biological Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and biological evaluation of 3-(1H-imidazol-2-yl)quinoline, a novel heterocyclic compound with potential therapeutic applications. This document outlines the physicochemical properties of the compound, detailed protocols for its formulation for both in vitro and in vivo studies, and methodologies for assessing its biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(1H-imidazol-2-yl)quinoline is crucial for developing effective formulation strategies. Key properties are summarized in the table below. The compound's high melting point and the nature of its constituent aromatic heterocycles—quinoline (pKa 4.90) and imidazole (pKa 6.95)—suggest that it is a weakly basic compound with potentially low aqueous solubility, particularly at physiological pH. The calculated LogP value of a similar compound, 3-(1H-imidazol-2-yl)pyridine, is 1.4717, indicating a relatively low lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][2] |
| Melting Point | 257-260 °C | [1] |
| Appearance | Solid | |
| pKa (estimated) | Quinoline moiety: ~4.9, Imidazole moiety: ~7.0 | Inferred from parent compounds |
| Aqueous Solubility | Poor (predicted) | Inferred from related compounds |
Formulation for Biological Testing
The predicted poor aqueous solubility of 3-(1H-imidazol-2-yl)quinoline necessitates the use of specific formulation strategies to ensure its bioavailability in biological assays.
Formulation for In Vitro Studies
For in vitro assays, a stock solution of 3-(1H-imidazol-2-yl)quinoline is typically prepared in an organic solvent, which is then further diluted in the aqueous assay medium.
Protocol 1: Preparation of Stock Solution for In Vitro Assays
Materials:
-
3-(1H-imidazol-2-yl)quinoline powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of 3-(1H-imidazol-2-yl)quinoline powder.
-
Dissolve the powder in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For biological experiments, dilute the stock solution with the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent toxicity to cells.
Formulation for In Vivo Studies
For in vivo administration, it is critical to develop a formulation that is both safe and enhances the systemic exposure of the compound. A co-solvent system is a common approach for poorly soluble compounds.
Protocol 2: Co-solvent Formulation for In Vivo Administration
Materials:
-
3-(1H-imidazol-2-yl)quinoline powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl), sterile
-
Sterile vials
-
Vortex mixer
Procedure:
-
Dissolve the required amount of 3-(1H-imidazol-2-yl)quinoline in DMSO to create a concentrated solution.
-
In a separate sterile vial, add PEG 400.
-
Slowly add the DMSO solution of the compound to the PEG 400 while vortexing to create a homogenous mixture. A common ratio for a co-solvent system is 10% DMSO, 40% PEG 400, and 50% saline.
-
Add the saline to the mixture dropwise while continuously vortexing to bring the formulation to the final desired volume and concentration.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by altering the co-solvent ratios or reducing the final concentration of the compound.
-
The formulation should be prepared fresh before each administration.
Biological Testing Protocols
Quinoline-imidazole hybrids have demonstrated potential as both anticancer and antimicrobial agents.[3][4][5][6] The following protocols describe standard assays to evaluate these activities.
Anticancer Activity
Protocol 3: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
3-(1H-imidazol-2-yl)quinoline stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 3-(1H-imidazol-2-yl)quinoline stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
3-(1H-imidazol-2-yl)quinoline stock solution (from Protocol 1)
-
Standard antimicrobial agents (positive controls)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a suspension of the microorganism in the appropriate broth, adjusted to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).
-
In a 96-well plate, perform serial two-fold dilutions of the 3-(1H-imidazol-2-yl)quinoline stock solution in the broth medium.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. scbt.com [scbt.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Quinoline-imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Quinoline-Imidazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the high-throughput screening (HTS) of quinoline-imidazole libraries, a compound class of significant interest in drug discovery due to its diverse biological activities. The protocols outlined herein are designed to facilitate the identification of novel lead compounds targeting various cellular pathways implicated in diseases such as cancer.
Introduction to High-Throughput Screening of Quinoline-Imidazole Libraries
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries for their effects on specific biological targets or pathways. The quinoline-imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. HTS assays for these libraries are typically miniaturized and automated to allow for the efficient and cost-effective screening of thousands of compounds.
Common HTS approaches for quinoline-imidazole libraries include:
-
Cell-Based Assays: These assays utilize living cells to measure various cellular responses, such as proliferation, viability, and the activation of specific signaling pathways. They are invaluable for identifying compounds that can cross the cell membrane and exert a biological effect in a physiological context.
-
Biochemical Assays: These cell-free assays measure the direct interaction of compounds with purified molecular targets, such as enzymes or receptors. They are useful for identifying direct inhibitors or activators of a specific protein.
Data Presentation: In Vitro Activity of Quinoline-Imidazole Derivatives
The following tables summarize quantitative data for the in vitro activity of representative quinoline-imidazole compounds against various cancer cell lines. This data is crucial for determining the potency and selectivity of potential drug candidates.
Table 1: Cytotoxicity of Quinoline-Imidazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 12a | HepG2 (Liver Cancer) | MTT | 2.42 ± 1.02 | [1] |
| A549 (Lung Cancer) | MTT | 6.29 ± 0.99 | [1] | |
| PC-3 (Prostate Cancer) | MTT | 5.11 ± 1.00 | [1] | |
| MCF-7 (Breast Cancer) | MTT | >40 | [1] | |
| WI-38 (Normal Fibroblast) | MTT | 32.8 ± 1.23 | [1] | |
| 11h | Leukemia HL-60 TB | NCI-60 | Nano-molar range | [2] |
| Leukemia K-526 | NCI-60 | Nano-molar range | [2] | |
| Leukemia RPMI-8226 | NCI-60 | Nano-molar range | [2] | |
| Breast cancer MDA-MB-468 | NCI-60 | Nano-molar range | [2] | |
| Lung cancer HOP-92 | NCI-60 | Nano-molar range | [2] | |
| Ovarian cancer IGROV1 | NCI-60 | Nano-molar range | [2] | |
| 8h | Breast cancer MDA-MB-468 | NCI-60 | Not specified | [2] |
| 12h | Breast cancer MDA-MB-468 | NCI-60 | Not specified | [2] |
| Leukemia HL-60 TB | NCI-60 | Not specified | [2] | |
| 12f | Breast cancer MDA-MB-468 | NCI-60 | Not specified | [2] |
Table 2: Growth Inhibition (GI50) of Quinoline-Imidazole Hybrid Compound 11h
| Cell Line Panel | Cell Line | GI50 (µM) | Reference |
| Leukemia | HL-60(TB) | < 0.01 | [2] |
| K-562 | 0.02 | [2] | |
| RPMI-8226 | 0.02 | [2] | |
| Breast Cancer | MDA-MB-468 | 0.02 | [2] |
| Lung Cancer | HOP-92 | 0.02 | [2] |
| Ovarian Cancer | IGROV1 | 0.02 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the high-throughput screening of quinoline-imidazole libraries.
Cell Viability/Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Quinoline-imidazole compound library (dissolved in DMSO)
-
Cancer cell lines (e.g., A549, HepG2, PC-3, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline-imidazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully aspirate the compound-containing medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Biochemical Kinase Inhibition Assay: PI3K/mTOR HTS Protocol (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for screening inhibitors of PI3Kα and mTOR kinases. The assay measures the phosphorylation of a substrate by the kinase.
Materials:
-
Purified recombinant PI3Kα or mTOR enzyme
-
Kinase-specific substrate (e.g., PIP2 for PI3Kα)
-
ATP
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin (for biotinylated substrates)
-
Quinoline-imidazole compound library (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
384-well low-volume black microplates
-
HTRF-compatible microplate reader
Protocol:
-
Compound Dispensing:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the library compounds, positive control (known inhibitor), and negative control (DMSO) to the wells of a 384-well assay plate.
-
-
Enzyme/Substrate Addition:
-
Prepare a solution containing the PI3Kα or mTOR enzyme and its respective substrate in the assay buffer.
-
Using a robotic liquid handler, add 5 µL of the enzyme/substrate solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect the product by adding 10 µL of a detection mixture containing the Eu-labeled antibody and APC-labeled streptavidin in a detection buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
-
Signal Reading:
-
Read the plate using an HTRF-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Eu) after excitation at 320 nm.
-
Data Analysis:
Calculate the HTRF ratio (665 nm/620 nm * 10,000). Normalize the data to the positive and negative controls to determine the percentage of inhibition for each compound. Hits are typically defined as compounds that produce inhibition above a certain threshold (e.g., >50% or three standard deviations from the mean of the negative controls).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by quinoline-imidazole compounds.
Caption: A generalized workflow for high-throughput screening of a small molecule library.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target in cancer drug discovery.
References
analytical HPLC method for purity analysis of 3-(1H-imidazol-2-yl)quinoline
An Application Note and Protocol for the Purity Analysis of 3-(1H-imidazol-2-yl)quinoline by Analytical HPLC
This document provides a comprehensive guide for the determination of the purity of 3-(1H-imidazol-2-yl)quinoline using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This application note includes a detailed experimental protocol and data presentation guidelines suitable for research, quality control, and drug development environments.
Introduction
3-(1H-imidazol-2-yl)quinoline is a heterocyclic compound containing both quinoline and imidazole moieties. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.[1][2][3] Accurate and reliable determination of the purity of this compound is crucial for ensuring the quality, safety, and efficacy of any potential drug substance. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for purity analysis due to its high resolution, sensitivity, and reproducibility.[4] This application note outlines a robust RP-HPLC method for the purity assessment of 3-(1H-imidazol-2-yl)quinoline.
Physicochemical Properties
-
Chemical Structure:
-
Molecular Formula: C₁₂H₉N₃[5]
-
Molecular Weight: 195.22 g/mol [5]
-
Appearance: Likely a solid at room temperature, with a reported melting point of 257-260 °C.[5]
Experimental Protocol
This protocol is a starting point and may require optimization for specific instrumentation and impurity profiles. Method validation should be performed according to ICH guidelines.[4][6]
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4][7]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[7]
-
Chemicals and Reagents:
2. Chromatographic Conditions
The following conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[6][8] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode array detection (DAD) from 200-400 nm, with extraction at the λmax of 3-(1H-imidazol-2-yl)quinoline (to be determined, likely around 254 nm or 300 nm).[6][8] |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 3-(1H-imidazol-2-yl)quinoline reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 3-(1H-imidazol-2-yl)quinoline sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[4]
4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution in replicate (n=5) and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Impurities should be reported as a percentage of the total area. The limit of detection (LOD) and limit of quantification (LOQ) should be determined during method validation.[9]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 3: Summary of HPLC Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Observed Value |
| Linearity (r²) | ≥ 0.999[4] | |
| Accuracy (% Recovery) | 98.0 - 102.0%[4] | |
| Precision (RSD%) | ≤ 2.0%[4] | |
| Limit of Detection (LOD) | To be determined | |
| Limit of Quantification (LOQ) | To be determined | |
| Specificity | Peak purity index > 0.99 |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC purity analysis of 3-(1H-imidazol-2-yl)quinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsred.com [ijsred.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-imidazol-2-yl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(1H-imidazol-2-yl)quinoline and its derivatives.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis.
Issue 1: Low Yield of the Desired Product
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Temperature: Gradually increase the reaction temperature, ensuring it does not lead to decomposition. Some condensation reactions benefit from reflux conditions. |
| Suboptimal Catalyst | - Catalyst Choice: Experiment with different catalysts. For condensations leading to similar structures, both acid and base catalysis have been employed. Consider heterogeneous catalysts like Fe3O4 nanoparticles or solid acid catalysts like Amberlyst® for potentially improved yields and easier workup.[1][2] |
| Reagent Purity | - Purification: Ensure the purity of starting materials, particularly the substituted 2-chloro-3-formyl quinoline and the imidazole precursors. Impurities can interfere with the reaction. |
| Side Reactions | - Reaction Conditions: Optimize the reaction conditions (solvent, temperature, and catalyst) to minimize the formation of byproducts. For instance, in multicomponent reactions, the stoichiometry of reactants is crucial. |
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | - Stoichiometry: Adjust the molar ratio of the reactants. A slight excess of one reactant might be necessary to drive the reaction to completion.- Purification: Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the product from unreacted starting materials. |
| Formation of Byproducts | - Reaction Control: Carefully control the reaction temperature and addition rate of reagents to minimize side reactions.- Alternative Routes: If byproduct formation is persistent, consider alternative synthetic strategies, such as a multi-step synthesis that allows for the purification of intermediates. |
| Decomposition of Product | - Workup Conditions: Ensure that the workup procedure is not too harsh. Avoid strong acids or bases if the product is sensitive.- Purification Method: Use a purification method that is suitable for the stability of the compound, such as flash chromatography over silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-(1H-imidazol-2-yl)quinoline derivatives?
A common and effective method is the condensation of a substituted 2-chloro-3-formyl quinoline with a substituted benzil derivative. This reaction is typically facilitated by ammonium acetate (NH₄OAc) and acetic acid under controlled temperature conditions.[1] Another approach involves the one-pot reaction of 2-chloroquinolin-3-carbaldehyde with aromatic o-diamines.[2]
Q2: How can I improve the reaction rate and yield in the synthesis of imidazol-2-yl-1H-quinolin-2-ones?
The addition of a solid acid catalyst, such as Amberlyst®, has been shown to increase both the reaction speed and the yield of the final product in the synthesis of imidazol-2-yl-1H-quinolin-2-ones from 2-chloroquinolin-3-carbaldehyde and aromatic o-diamines.[2]
Q3: Are there any greener synthetic approaches for quinoline synthesis?
Yes, several modern synthetic methods aim to be more environmentally friendly. These include the use of ultrasound irradiation, which can lead to shorter reaction times and higher yields, and transition-metal-free aerobic reaction conditions.[3]
Q4: What are the key parameters to control in a Friedländer condensation for quinoline synthesis?
The Friedländer synthesis, a condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group, is a versatile method for preparing quinolines.[4] Key parameters to control include:
-
Catalyst: The reaction can be catalyzed by acids or bases.
-
Temperature: The reaction often requires heating.
-
Solvent: The choice of solvent can influence the reaction rate and yield.
Experimental Protocols
Protocol 1: Synthesis of 3-(4,5-diaryl-1H-imidazol-2-yl)quinolin-2-amines via Condensation
This protocol is based on the condensation of 2-chloro-3-formyl quinoline with benzil derivatives.[1]
-
Reactant Mixture: In a round-bottom flask, combine substituted 2-chloro-3-formyl quinoline (1 mmol), a substituted benzil derivative (1 mmol), and ammonium acetate (NH₄OAc, 5 mmol).
-
Solvent and Catalyst: Add glacial acetic acid (10 mL) to the mixture.
-
Reaction: Stir the mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-6 hours), monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of 3-(4,5-diaryl-1H-imidazol-2-yl)quinolin-2-amines.
Caption: Troubleshooting decision tree for addressing low product yield in synthesis.
References
Technical Support Center: Synthesis of Quinoline and Imidazole Derivatives
Welcome to the technical support center for the synthesis of quinoline and imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic methodologies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues users might encounter during the synthesis of quinoline and imidazole derivatives, offering potential causes and actionable solutions.
Quinoline Synthesis
Issue 1: Low Yield or No Product Formation in Quinoline Synthesis
Low yields are a common challenge in classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions.[1] A systematic approach to troubleshooting is often the most effective.[2]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Catalyst | The choice of acid or base catalyst is crucial and highly substrate-dependent.[1] Screen different acid (e.g., H₂SO₄, PPA, HCl) or base catalysts, or consider Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂).[3] | Improved reaction rate and yield. |
| Suboptimal Reaction Temperature | Many quinoline cyclizations require heat; however, excessive temperatures can lead to decomposition and tar formation.[1][4] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[1] Gradually increase the temperature in increments of 10-20°C, monitoring the reaction by TLC.[5] If decomposition is observed, lower the temperature and extend the reaction time.[5] | Optimization of reaction rate while minimizing byproduct formation. |
| Poor Substrate Reactivity | Electron-withdrawing groups on the aniline or carbonyl reactant can deactivate the molecule, making cyclization difficult.[1] For less reactive substrates, consider using harsher conditions (higher temperature, stronger acid) or a more active catalyst.[5][6] | Increased conversion of starting materials to the desired product. |
| Presence of Water | In many acid-catalyzed syntheses, water produced during the reaction can inhibit equilibrium.[1] Use anhydrous reagents and solvents, and consider using a Dean-Stark apparatus to remove water azeotropically. | Driving the reaction equilibrium towards product formation. |
| Incomplete Reaction | The reaction may not have reached completion. Ensure sufficient reaction time by monitoring the disappearance of starting materials via TLC or LC-MS.[7] Prolonged heating or reflux may be necessary.[8] | Maximization of product formation. |
Issue 2: Excessive Tar and Polymer Formation
A significant challenge, particularly in the Skraup and Doebner-von Miller syntheses, is the formation of a thick, dark tar, which complicates product isolation and reduces yields.[3][4]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Harsh Reaction Conditions | Highly acidic and high-temperature conditions promote polymerization of reactants and intermediates.[4] | |
| For Skraup Synthesis | Use a moderator like ferrous sulfate (FeSO₄) or boric acid to control the exothermic reaction.[4] Add concentrated sulfuric acid slowly with efficient cooling and stirring.[4] | A more controlled and less violent reaction, with reduced charring.[4] |
| For Doebner-von Miller Synthesis | The acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate is a common issue.[9] A biphasic reaction medium (e.g., water/toluene) can sequester the carbonyl compound, reducing polymerization.[4][9] Slow addition of the carbonyl compound can also be beneficial.[4] | Minimized polymerization of the carbonyl reactant, leading to a cleaner reaction mixture. |
| Inefficient Purification | The crude product is often a viscous, tarry residue.[6] | |
| Purification Strategy | Steam distillation is a common and effective method to separate the volatile quinoline product from non-volatile tars.[1] The distillate can then be extracted with an organic solvent, dried, and distilled under reduced pressure.[1] | Isolation of a purer quinoline derivative from the tarry byproducts. |
Imidazole Synthesis
Issue 1: Low Yield in Radziszewski Imidazole Synthesis
The Radziszewski reaction, a common method for synthesizing imidazoles, can suffer from low yields due to side reactions and incomplete conversion.[7][10]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Competing Side Reactions | The formation of oxazole byproducts is a common competing reaction.[7] | |
| Mitigation Strategy | Use a large excess of ammonia and maintain alkaline reaction conditions to favor imidazole formation.[7] Consider the slow addition of the aldehyde to the mixture of the dicarbonyl compound and ammonia.[7] | Suppression of oxazole formation and increased yield of the desired imidazole. |
| Incomplete Reaction | The reaction may not have proceeded to completion.[7] | |
| Optimization | Monitor the disappearance of the aldehyde starting material by TLC to determine the optimal reaction time.[7] Gentle heating may be required, but excessive heat can promote side reactions.[7] | Driving the reaction to completion without significant byproduct formation. |
| Purity of Reagents | Impurities in the dicarbonyl compound or aldehyde can lead to the formation of undesired byproducts.[7] | |
| Preventative Measure | Ensure the purity of all starting materials before commencing the reaction. | A cleaner reaction profile with fewer impurities. |
Issue 2: Formation of N-Alkylated Isomers in Imidazole Synthesis
For unsymmetrically substituted imidazoles, N-alkylation can produce a mixture of N1- and N3-alkylated isomers, complicating purification.[11]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Lack of Regiocontrol | The two nitrogen atoms of the imidazole ring have similar nucleophilicity. | |
| Strategic Approach | Introduce a bulky substituent on the imidazole ring to sterically hinder one of the nitrogen atoms, thereby directing alkylation to the less hindered position. The choice of solvent and reaction temperature can also influence the isomeric ratio. | Improved regioselectivity in the N-alkylation reaction, leading to a higher yield of the desired isomer. |
| Over-alkylation (Dialkylation) | The mono-alkylated imidazole can undergo a second alkylation to form a dialkylated imidazolium salt.[11] | |
| Control Measures | Use a slight excess of the imidazole (e.g., 1.1-1.2 equivalents) relative to the alkylating agent.[11] Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.[11] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[11] | Minimization of the formation of the dialkylated byproduct. |
Frequently Asked Questions (FAQs)
Quinoline Synthesis
-
Q1: What is the role of ferrous sulfate (FeSO₄) in the Skraup synthesis? A1: Ferrous sulfate acts as a moderator to control the notoriously exothermic and often violent Skraup reaction.[4] It is believed to function as an oxygen carrier, allowing the oxidation step to proceed more smoothly and reducing charring.[1]
-
Q2: My Friedländer synthesis is not working. What are some common reasons? A2: Common issues in the Friedländer synthesis include low reactivity of the starting materials (especially with electron-withdrawing groups), suboptimal temperature, an inappropriate catalyst, or the presence of water which can inhibit the reaction equilibrium.[5]
-
Q3: How can I improve the regioselectivity of the Friedländer synthesis with an unsymmetrical ketone? A3: Poor regioselectivity can be addressed by using specific catalysts, such as cyclic secondary amines like pyrrolidine, which can direct the reaction.[12] Introducing a directing group on one of the α-carbons of the ketone can also block one reaction pathway.[12]
Imidazole Synthesis
-
Q1: What are the key components of the Debus-Radziszewski imidazole synthesis? A1: This synthesis is a multi-component reaction that typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[13]
-
Q2: I am having trouble with the N-alkylation of my imidazole. What base should I use? A2: The choice of base depends on the reactivity of your substrates. For less reactive imidazoles or alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is recommended to ensure complete deprotonation.[11] For many reactions, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient.[11]
-
Q3: Can microwave irradiation be used to improve my synthesis? A3: Yes, microwave-assisted synthesis has been shown to be effective for both quinoline and imidazole syntheses.[10][14][15] It can significantly reduce reaction times, increase yields, and in some cases, enhance regioselectivity.[12][15]
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is a modification of the classic Skraup synthesis designed to control the reaction's exothermicity.
-
Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Addition of Reactants : To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[1]
-
Moderator : Add a moderating agent such as ferrous sulfate (FeSO₄).[1]
-
Acid Addition : While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]
-
Reaction : After the initial exothermic phase subsides, heat the reaction mixture to reflux for the required duration, monitoring the reaction by TLC.
-
Work-up : After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]
-
Purification : The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[1] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1]
Protocol 2: General Procedure for N-Alkylation of Imidazole
This protocol outlines a general method for the N-alkylation of an imidazole using a base.
-
Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole derivative and an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).[11]
-
Base Addition : Add the base (e.g., NaH, K₂CO₃, Cs₂CO₃) to the stirred solution. If using NaH, stir the mixture at room temperature until hydrogen evolution ceases, indicating the formation of the imidazolide anion.
-
Addition of Alkylating Agent : Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.[11]
-
Reaction : Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[11]
-
Work-up : Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the solvent used for the reaction.[11]
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the crude product.[11]
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Combes Quinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Combes quinoline synthesis. The focus is on addressing common challenges, particularly the formation of side products, to enhance experimental outcomes.
Troubleshooting Guide
Issue: Formation of Undesired Regioisomers with Unsymmetrical β-Diketones
When employing unsymmetrical β-diketones in the Combes synthesis, the formation of two distinct regioisomers is a common challenge, which can complicate purification and reduce the yield of the desired product.[1] The regioselectivity is primarily governed by a combination of electronic and steric factors.[2]
Question 1: How do substituents on the aniline and β-diketone influence which regioisomer is formed?
Answer: The electronic and steric properties of the substituents on both the aniline and the β-diketone play a crucial role in directing the acid-catalyzed cyclization step.
-
Electronic Effects: Electron-donating groups (e.g., methoxy) on the aniline ring generally favor the formation of the 2-substituted quinoline isomer. Conversely, electron-withdrawing groups (e.g., chloro, fluoro) tend to direct the reaction to produce the 4-substituted quinoline as the major product.[2]
-
Steric Effects: Increasing the steric bulk of the substituent on the β-diketone can significantly influence the regiochemical outcome. A bulkier group will favor the formation of the quinoline isomer where this group is at the less sterically hindered position.[2]
Question 2: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
Answer: To enhance the regioselectivity of your Combes synthesis, consider the following strategies:
-
Catalyst Modification: Traditional catalysts like concentrated sulfuric acid can sometimes lead to poor selectivity. The use of polyphosphoric acid (PPA) or a mixture of PPA and an alcohol to form a polyphosphoric ester (PPE) has been shown to be a more effective dehydrating agent and can improve regioselectivity.[2]
-
Substituent Modification: If your synthetic route allows, modifying the substituents on your starting materials can be a powerful tool. Introducing a bulkier group on the β-diketone or altering the electronic nature of the aniline substituent can steer the reaction towards your desired isomer.[1]
-
Reaction Conditions Optimization: Systematically varying the reaction temperature and time can help identify conditions that favor the formation of one regioisomer over the other.[1]
Question 3: I am observing significant charring and low yields, especially at high temperatures. What is the likely cause and how can I mitigate it?
Answer: While the Combes synthesis is generally cleaner than some other quinoline syntheses like the Skraup or Doebner-von Miller, harsh acidic conditions and high temperatures can still lead to the degradation of starting materials and products, resulting in charring and reduced yields.
-
Use a Milder Catalyst: Consider replacing concentrated sulfuric acid with polyphosphoric acid (PPA), which often allows for lower reaction temperatures and cleaner reactions.
-
Controlled Heating: Ensure uniform and controlled heating of the reaction mixture to avoid localized hotspots. An oil bath is recommended for maintaining a consistent temperature.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Combes quinoline synthesis?
A1: The most prevalent side products are regioisomers, which arise when an unsymmetrical β-diketone is used.[1] Other potential, though less common, side products can result from incomplete cyclization or degradation of the reactants and products under the strongly acidic and high-temperature conditions.
Q2: Can I use an aniline with a strong electron-withdrawing group, like a nitro group?
A2: Strong electron-withdrawing groups, such as a nitro group, on the aniline can hinder or even prevent the cyclization step of the Combes synthesis.[3] This is because these groups deactivate the aromatic ring towards the electrophilic cyclization.
Q3: What is the role of the acid catalyst in the Combes synthesis?
A3: The acid catalyst plays a crucial role in several steps of the reaction mechanism. It protonates a carbonyl group of the β-diketone, activating it for nucleophilic attack by the aniline. It also catalyzes the dehydration steps and the final electrophilic aromatic substitution (annulation) to form the quinoline ring.[2]
Data Presentation
The regioselectivity of the Combes synthesis is highly dependent on the substituents of the reacting aniline and β-diketone. The following table summarizes the influence of different substituents on the distribution of the resulting 2-CF₃- and 4-CF₃-quinoline regioisomers.
| Aniline Substituent (X) | β-Diketone Substituent (R) | Ratio of 2-CF₃ : 4-CF₃ Isomers | Predominant Isomer |
| H | CH₃ | 1 : 1.2 | 4-CF₃ |
| 4-OCH₃ | CH₃ | 1.5 : 1 | 2-CF₃ |
| 4-Cl | CH₃ | 1 : 2.3 | 4-CF₃ |
| 4-F | CH₃ | 1 : 2.5 | 4-CF₃ |
| H | C₂H₅ | 1.2 : 1 | 2-CF₃ |
| H | i-C₃H₇ | 2.3 : 1 | 2-CF₃ |
This data is illustrative of the general trends observed in the influence of electronic and steric effects on the regioselectivity of the Combes quinoline synthesis.
Experimental Protocols
Protocol for Regioselective Combes Synthesis Using Polyphosphoric Acid (PPA)
This protocol provides a general procedure for the Combes synthesis with an emphasis on controlling regioselectivity through the use of PPA as a catalyst.
Materials:
-
Substituted Aniline (1.0 equiv)
-
Unsymmetrical β-Diketone (1.1 equiv)
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
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Ethyl Acetate (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
-
Condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the substituted aniline (1.0 equiv) and the unsymmetrical β-diketone (1.1 equiv).
-
Catalyst Addition: Slowly and carefully add polyphosphoric acid to the reaction mixture with stirring. The amount of PPA can be optimized, but a common starting point is to use enough to ensure the mixture remains stirrable.
-
Heating: Attach a condenser to the flask and heat the reaction mixture in an oil bath to the desired temperature (typically between 100-140 °C). The optimal temperature will depend on the specific substrates and should be determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel to separate the regioisomers. The ratio of the isomers can be determined by ¹H NMR spectroscopy or Gas Chromatography (GC) analysis of the crude mixture.
Visualizations
Caption: Mechanism of the Combes Quinoline Synthesis.
Caption: Formation of Regioisomers as Side Products.
Caption: Troubleshooting Workflow for Combes Synthesis.
References
Technical Support Center: Optimizing Pfitzinger Quinoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Pfitzinger quinoline synthesis. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the Pfitzinger reaction, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My reaction is producing a thick, intractable tar instead of the desired quinoline-4-carboxylic acid. What is causing this and how can I prevent it?
Answer: Tar formation is a frequent challenge in the Pfitzinger synthesis. It is often a result of the self-condensation of isatin or the carbonyl compound under the strongly basic conditions, or polymerization of reaction intermediates.[1] This issue can be exacerbated when all reactants are mixed simultaneously.[1]
Troubleshooting Steps:
-
Modified Reactant Addition: A highly effective method to prevent tarring is to first dissolve the isatin in the strong base (e.g., potassium hydroxide solution) and stir until the isatin ring opens. This is often indicated by a color change from orange/purple to a pale yellow or brown.[2][3][4] Only then should the carbonyl compound be added to the reaction mixture.[3]
-
Temperature Control: Excessive heat can promote side reactions that lead to tar formation.[1] It is crucial to maintain the reaction temperature as specified in the protocol. For particularly sensitive substrates, conducting the reaction at a lower temperature for a longer duration may be advantageous.[1][3]
-
Solvent Selection: While ethanol is a common solvent, exploring other protic solvents or aqueous mixtures might enhance the solubility of intermediates and reduce byproduct formation for your specific substrates.[1]
-
Substrate Choice: Certain carbonyl compounds, such as biacetyl, are known to be highly prone to tar formation. In such cases, using a proxy reagent like 3-hydroxybutanone (acetoin) or 3-chlorobutanone may be necessary.[3][4]
Question 2: I am observing a low yield of my desired product with a significant amount of unreacted isatin remaining. How can I improve the reaction conversion?
Answer: Low yields and incomplete conversion of isatin are common issues that can often be resolved by optimizing the reaction stoichiometry and conditions.[1]
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: As mentioned previously, pre-reacting the isatin with a strong base is a critical step. Ensure the isatin is fully dissolved and the color change indicating ring-opening is observed before adding the carbonyl compound.[1][3]
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Reactant Stoichiometry: Employing a molar excess of the carbonyl compound can help drive the reaction to completion and ensure the full consumption of isatin, which can be challenging to remove during purification.[1][3]
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Optimize Base Concentration: The concentration of the base is crucial for the initial ring opening of isatin and the subsequent condensation. You may need to fine-tune the concentration of your base (e.g., KOH or NaOH) for your specific substrates.[1]
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Increase Reaction Time and/or Temperature: Some Pfitzinger reactions require extended heating under reflux to proceed to completion.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1][2]
Question 3: How can I effectively purify the crude quinoline-4-carboxylic acid product?
Answer: Purification can be challenging due to the presence of resinous byproducts and unreacted starting materials.[3]
Purification Protocol:
-
Acidification and Precipitation: After the reaction is complete, the mixture is typically cooled and the bulk of the solvent is removed. The residue is then dissolved in water and the resulting aqueous solution may be washed with an organic solvent like diethyl ether or ethyl acetate to remove neutral impurities.[1][2] The aqueous layer is then cooled in an ice bath and carefully acidified with an acid such as hydrochloric acid or acetic acid to a pH of approximately 4-5. This protonates the carboxylate, causing the desired product to precipitate.[2][3]
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Initial Isolation: The crude solid product is collected by vacuum filtration and washed with cold water.[2][5]
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Recrystallization of a Salt: For higher purity, a highly effective method involves converting the impure carboxylic acid back into a salt. The crude acid is suspended in water, and a base (e.g., NaOH or KOH) is added until it dissolves. The solution can then be treated with activated charcoal to remove colored impurities and filtered while hot. Upon cooling, the purified sodium or potassium salt of the product will crystallize. This salt is then collected and re-acidified to yield the purified carboxylic acid.[3]
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Recrystallization: The purified product can be further recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[2][5]
Data Presentation: Reaction Parameters and Yields
The following tables summarize the influence of various reaction parameters on the yield of quinoline-4-carboxylic acids in the Pfitzinger synthesis.
Table 1: Reaction of Isatin with Various Ketones under Conventional Heating
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetophenone | KOH | Ethanol/Water | 24 | Reflux (~79) | Not specified |
| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water | 0.15 (Microwave) | Not specified | Not specified |
| Butanone | NaOH | Water | 8 | Reflux | ~89 |
| Phenoxyacetone | Not specified | Not specified | Not specified | Not specified | Not specified |
| ω-Propoxy acetophenone | Not specified | Not specified | Not specified | Not specified | Not specified |
| 5,6-dimethoxy indanone | KOH | Ethanol | 16 | Not specified | 36 |
| 5,6-dimethoxy indanone | HCl | Acetic Acid | Not specified | 75 | 86 |
Table 2: Reaction of Isatin with Various Ketones under Microwave Irradiation
| Carbonyl Compound | Base | Solvent | Reaction Time (min) | Power (W) | Yield (%) |
| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 33% aq. solution | 9 | Not specified | Not specified |
Experimental Protocols
Below are detailed protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, including both conventional heating and microwave-assisted methods.
Protocol 1: General Procedure using Conventional Heating
This protocol is a generalized method based on several reported procedures.[2][6]
Materials:
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Isatin (or a substituted isatin)
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Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium hydroxide (KOH)
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Absolute Ethanol
-
Water
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Hydrochloric acid (HCl) or Acetic acid for acidification
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL).[6]
-
Isatin Ring Opening: Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, which indicates the formation of the potassium salt of isatinic acid.[2][6]
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Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (0.015 mol).[6]
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Reaction: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[2][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.[2]
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[2]
-
Wash the aqueous solution with an organic solvent such as diethyl ether or ethyl acetate to remove unreacted carbonyl compound and other neutral impurities.[1][2]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically at pH 4-5).[2]
-
-
Purification:
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on a reported microwave-assisted Pfitzinger reaction.[2]
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone
-
33% aqueous solution of potassium hydroxide (KOH)
-
Acetic acid for acidification
-
Ice-water mixture
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[2] To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).[2]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.[2]
-
Work-up and Isolation:
Visualizations
The following diagrams illustrate the Pfitzinger reaction mechanism and a general experimental workflow.
Caption: Pfitzinger reaction mechanism.[2][7]
Caption: General experimental workflow for the Pfitzinger synthesis.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of 3-(1H-imidazol-2-yl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1H-imidazol-2-yl)quinoline. The information is presented in a question-and-answer format to directly address specific solubility issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-(1H-imidazol-2-yl)quinoline compound poorly soluble in aqueous buffers?
A1: The low aqueous solubility of 3-(1H-imidazol-2-yl)quinoline is primarily due to its molecular structure. The compound is composed of a quinoline ring system and an imidazole ring, both of which are predominantly hydrophobic aromatic structures. Strong intermolecular forces within the solid crystal lattice of the compound can also make it difficult for water molecules to effectively solvate individual molecules, further limiting solubility.
Q2: I am observing inconsistent results in my cell-based assay. Could this be a solubility issue?
A2: Yes, inconsistent results are a common consequence of poor compound solubility. If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended nominal concentration. This can lead to underestimated biological activity, poor structure-activity relationships (SAR), and a reduced hit rate in high-throughput screening (HTS).
Q3: My compound precipitated out of its DMSO stock solution upon storage. What happened and what can I do?
A3: Precipitation from DMSO stocks can occur for several reasons. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can decrease the solubility of hydrophobic compounds over time. Additionally, some compounds may not be soluble at high concentrations (e.g., 10 mM) even in pure DMSO. To resolve this, you can try the following:
-
Prepare Fresh Stock Solutions: Ideally, prepare fresh solutions before each experiment.
-
Lower the Concentration: Store the compound at a lower stock concentration.
-
Proper Storage: Store stock solutions in tightly sealed containers at -20°C or -80°C to minimize water absorption and degradation.
-
Redissolve: Gently warming the solution or using sonication may help redissolve the precipitate, but always visually inspect for complete dissolution before use.
Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?
A4: The tolerance for DMSO varies significantly between cell lines and assay types. High concentrations can be cytotoxic or interfere with assay components. It is crucial to keep the final concentration of DMSO as low as possible and to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.
Q5: How can I use pH to improve the solubility of my compound?
A5: Both the quinoline and imidazole moieties in 3-(1H-imidazol-2-yl)quinoline are weakly basic. Therefore, decreasing the pH of the aqueous buffer (e.g., to pH 4-6) will protonate the nitrogen atoms, forming a more soluble salt. This is often a highly effective technique for ionizable compounds. However, you must always ensure the final pH is compatible with your specific biological assay system.
Q6: What are co-solvents and how can they help?
A6: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system. Common examples include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol. The final concentration of the co-solvent should be kept low (ideally below 5%) and consistent across all experimental wells, including controls.
Q7: What are cyclodextrins and how can they help with solubility?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like 3-(1H-imidazol-2-yl)quinoline, forming water-soluble "inclusion complexes". This effectively shields the hydrophobic compound from the aqueous environment, increasing its apparent solubility without chemically modifying the compound itself. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.
Troubleshooting Guides
Issue: Compound precipitates when diluting DMSO stock into aqueous buffer.
This is a common problem that occurs when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in the final aqueous assay buffer. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation in assays.
Data Presentation
Table 1: Recommended Final DMSO Concentrations in In Vitro Assays
| Assay Type | Recommended Final DMSO Concentration (%) | Notes |
| General Cell-based Assays | ≤ 0.5% | Many cell lines tolerate up to 1%, but ≤ 0.5% is a widely recommended upper limit to avoid cytotoxicity. |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to DMSO than immortalized cell lines. |
| High-Throughput Screening (HTS) | 0.1% - 1% | The concentration should be optimized and kept consistent across all plates. |
| In Vivo Animal Studies | ≤ 2% | For animal studies, the final DMSO concentration in the working solution should preferably be 2% or lower to reduce toxicity. |
Table 2: Illustrative Solubility Enhancement for a Poorly Soluble Quinoline Derivative
These values are illustrative and the optimal method for 3-(1H-imidazol-2-yl)quinoline must be determined empirically.
| Method | Conditions | Potential Solubility Increase | Key Considerations |
| pH Adjustment | Adjust pH to 2 units below pKa | 10 - 1,000 fold | Final pH must be compatible with the biological assay. |
| Co-solvency | 10% PEG 400 in Water | 10 - 100 fold | Co-solvent concentration must be optimized for the assay system. |
| Cyclodextrin Complexation | 1:1 Molar Ratio with HP-β-CD | 10 - 5,000 fold | Ensure the cyclodextrin itself does not interfere with the assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of 3-(1H-imidazol-2-yl)quinoline needed to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * 195.22 g/mol
-
-
Weigh Compound: Accurately weigh the calculated mass using a calibrated analytical balance.
-
Dissolve in DMSO: Transfer the weighed compound into a sterile, chemically resistant tube (e.g., glass or polypropylene). Add the calculated volume of anhydrous, sterile DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or use a sonication bath to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store in tightly sealed vials at -20°C or -80°C.
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol provides a method to estimate the aqueous solubility of a compound in a specific buffer.
-
Prepare Compound Stock: Create a 10 mM stock solution of 3-(1H-imidazol-2-yl)quinoline in 100% DMSO as described in Protocol 1.
-
Prepare Assay Buffer: Use the specific buffer intended for the in vitro assay (e.g., Phosphate-Buffered Saline, pH 7.4, or cell culture medium).
-
Dispense Compound: In a clear 96-well plate, add 2 µL of the 10 mM DMSO stock to 198 µL of the assay buffer in the first well. This results in a 100 µM nominal concentration with 1% DMSO. Mix well by pipetting.
-
Serial Dilute: Perform serial dilutions across the plate to test a range of concentrations.
-
Incubate: Cover the plate and incubate at the experimental temperature (e.g., 37°C) for 1-2 hours to allow for equilibration.
-
Visual Inspection: Visually inspect each well for signs of precipitation (cloudiness, crystals, or film). A plate reader measuring absorbance at ~620 nm can also be used to quantify turbidity. The highest concentration that remains clear is the approximate kinetic solubility under these conditions.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for compound preparation for in vitro assays.
Caption: Diagram of cyclodextrin inclusion complex formation.
Technical Support Center: Mass Spectrometry Analysis of 3-(1H-imidazol-2-yl)quinoline
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing mass spectrometry to analyze 3-(1H-imidazol-2-yl)quinoline. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during fragmentation analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z of the protonated molecular ion for 3-(1H-imidazol-2-yl)quinoline?
The molecular formula for 3-(1H-imidazol-2-yl)quinoline is C₁₂H₉N₃. The expected monoisotopic mass is approximately 195.08 g/mol . When using positive mode electrospray ionization (ESI+), the protonated molecular ion ([M+H]⁺) would be observed at an m/z of approximately 196.09.
Q2: I don't see the molecular ion peak, or it is very weak. What should I do?
The absence or low intensity of the molecular ion peak can be due to high in-source fragmentation. This is common for molecules that are prone to extensive fragmentation.[1] To enhance the molecular ion peak, you should use "softer" ionization conditions.[1][2] Try reducing the cone voltage (or fragmentor/declustering potential) and the source temperature.[2]
Q3: What are the predicted major fragmentation pathways for 3-(1H-imidazol-2-yl)quinoline?
-
Loss of HCN from the Quinoline Ring: A common fragmentation pathway for quinoline derivatives is the neutral loss of hydrogen cyanide (HCN), which has a mass of 27 Da.[3][4][5] This would result in a fragment ion at m/z ~169.08.
-
Cleavage of the Imidazole Ring: Imidazole rings can fragment through the loss of small neutral molecules.[6] A potential fragmentation is the loss of HCN from the imidazole ring as well, which would also lead to a fragment at m/z ~169.08. Another possibility is the cleavage of the C-C bond between the two rings.
-
Combined Fragmentation: It is also possible to observe fragments resulting from the cleavage of both rings.
Q4: I am seeing fragments that I cannot identify. What could be their origin?
Unexpected fragments can arise from several sources:
-
Contaminants: Ensure your sample and mobile phase are pure. Contaminants from previous analyses, solvents, or sample handling can produce interfering peaks.
-
Adducts: The molecular ion can form adducts with salts present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺).
-
In-source Reactions: Under certain conditions, molecules can react within the ion source, leading to unexpected ions.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues during the mass spectrometry analysis of 3-(1H-imidazol-2-yl)quinoline.
Table 1: Troubleshooting Common Mass Spectrometry Issues
| Issue | Potential Cause | Recommended Action |
| Weak or Absent Molecular Ion ([M+H]⁺) | High in-source fragmentation. | Decrease cone/fragmentor voltage. Lower ion source temperature. Use a softer ionization technique if available (e.g., APCI).[1][2] |
| Unexpected Peaks in the Spectrum | Sample contamination or solvent impurities. | Run a blank analysis of the solvent. Ensure proper cleaning of the injection system. Use high-purity solvents. |
| Formation of adducts (e.g., Na⁺, K⁺). | Use a mobile phase with a volatile buffer (e.g., ammonium formate). Minimize the use of non-volatile salts. | |
| Poor Signal Intensity | Inefficient ionization. | Optimize mobile phase pH to ensure the analyte is in its ionized form. Adjust ESI probe position. |
| Ion suppression from matrix effects. | Dilute the sample. Improve sample clean-up procedures. | |
| Inconsistent Fragmentation Pattern | Fluctuating source conditions. | Ensure stable source temperature and gas flows. Allow the instrument to stabilize before analysis. |
| Unstable spray. | Check for clogs in the ESI needle. Ensure proper solvent flow rate. |
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway for 3-(1H-imidazol-2-yl)quinoline based on the known fragmentation of its constituent heterocyclic rings.
Caption: Predicted fragmentation pathway of 3-(1H-imidazol-2-yl)quinoline.
Experimental Protocols
Methodology for Optimizing ESI-MS Conditions
-
Analyte Infusion: Prepare a standard solution of 3-(1H-imidazol-2-yl)quinoline in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1-10 µg/mL. Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Initial Parameter Setup: Begin with the instrument manufacturer's recommended default settings for ESI in positive ion mode.
-
Cone/Fragmentor Voltage Optimization: While infusing the sample, acquire spectra at various cone/fragmentor voltage settings. Start with a low voltage and gradually increase it. Observe the intensity of the molecular ion ([M+H]⁺) relative to the fragment ions. The optimal voltage will maximize the molecular ion signal while minimizing excessive fragmentation.
-
Source Temperature Optimization: Once an appropriate cone voltage is determined, adjust the source or desolvation temperature. Lowering the temperature can reduce in-source fragmentation, but ensure it remains high enough for efficient solvent evaporation.
-
Nebulizing and Desolvation Gas Flow: Optimize the flow rates of the nebulizing and desolvation gases to achieve a stable and efficient spray, which will be indicated by a stable ion current.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common mass spectrometry issues.
Caption: A logical workflow for troubleshooting mass spectrometry data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Docking Parameters for Quinoline-Imidazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular docking of quinoline-imidazole compounds. The following sections offer solutions to common issues encountered during the refinement of docking parameters and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My docking results for quinoline-imidazole derivatives are not reproducible. What are the common causes?
A1: Lack of reproducibility in docking studies often stems from inconsistencies in the initial setup. Key factors include:
-
Stochastic Nature of Docking Algorithms: Many docking algorithms, like AutoDock Vina, have a stochastic component. To ensure reproducibility, it is crucial to set the same random seed for each run.
-
Inconsistent Ligand and Protein Preparation: Even minor variations in preparing the ligand (e.g., different protonation states) or the protein (e.g., handling of missing residues or water molecules) can lead to different results.[1] A standardized and well-documented workflow is essential.
-
Undefined Docking Parameters: Parameters such as the grid box size and center, as well as the exhaustiveness of the search, must be kept constant across all experiments.
Q2: How do I properly prepare my quinoline-imidazole ligands for docking?
A2: Proper ligand preparation is critical for accurate docking simulations. The general workflow involves:
-
2D to 3D Conversion: Draw the 2D structure of the quinoline-imidazole compound using software like ChemDraw and then convert it to a 3D structure.[1]
-
Energy Minimization: Perform energy minimization of the 3D structure to obtain a stable, low-energy conformation. This is often done using force fields like MMFF94.[2]
-
Protonation State and Tautomers: Determine the correct protonation state of the imidazole and quinoline nitrogens at physiological pH (typically 7.4). Tools like MarvinSketch can assist in predicting pKa values and generating likely tautomers.
-
File Format Conversion: Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock Vina).
Q3: What is the best way to prepare the target protein for docking?
A3: Protein preparation involves "cleaning" the crystal structure to ensure it is ready for docking. Key steps include:
-
Obtain the Protein Structure: Download the protein structure from a repository like the Protein Data Bank (PDB).
-
Remove Unnecessary Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[1][3]
-
Add Hydrogen Atoms: Since PDB files often lack hydrogen atoms, they must be added. It is important to add polar hydrogens to enable the formation of hydrogen bonds.[1]
-
Assign Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice.[1]
-
Handle Missing Residues/Loops: If the crystal structure has missing residues or loops, these should be modeled using tools like Modeller or SWISS-MODEL.
Q4: My docked pose for the quinoline-imidazole compound seems physically unrealistic. How can I troubleshoot this?
A4: An unrealistic docked pose can be due to several factors:
-
Inappropriate Grid Box Definition: If the grid box is too small, it may cut off parts of the binding site, preventing the ligand from adopting its correct conformation. If it's too large, the search for the correct pose may become inefficient. The grid box should encompass the entire binding site.
-
Insufficient Search Exhaustiveness: The exhaustiveness parameter in tools like AutoDock Vina controls the thoroughness of the conformational search. Increasing this value can lead to a more accurate, albeit more computationally expensive, search.
-
Incorrect Ligand Conformation: Ensure the initial 3D structure of your ligand is of low energy and stereochemically correct.
-
Protein Flexibility: By default, most docking programs treat the protein as rigid. If the binding site is known to be flexible, consider using flexible docking protocols or running molecular dynamics simulations post-docking to refine the poses.
Troubleshooting Guides
Issue 1: Poor Docking Scores and Binding Affinities
If your quinoline-imidazole compounds show consistently poor docking scores or binding affinities, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Tools/Software |
| Incorrect Binding Site Definition | Verify the binding site using literature data or site prediction tools. Ensure the grid box is centered on and adequately covers the active site.[3][4] | PyMOL, UCSF Chimera, Discovery Studio Visualizer[2][5] |
| Suboptimal Ligand Protonation/Tautomeric State | Re-evaluate the protonation state of the quinoline and imidazole rings at physiological pH. Generate and dock all relevant tautomers. | MarvinSketch, Schrödinger's LigPrep |
| Missing Protein Cofactors | Some proteins require cofactors for their activity. Ensure that essential cofactors are present in your protein structure during docking. | PDB, literature review |
| Inaccurate Scoring Function | The default scoring function may not be optimal for your specific protein-ligand system. Consider using alternative scoring functions or consensus scoring. | AutoDock Vina, Schrödinger's Glide, GOLD |
Issue 2: Failure to Reproduce the Co-crystallized Ligand Pose (Redocking)
A common validation step is to redock the native ligand and see if the docking protocol can reproduce the experimentally observed binding pose. If this fails, it indicates a problem with the docking setup.
| Potential Cause | Troubleshooting Step | Success Metric |
| Incorrect Grid Box Parameters | Adjust the size and center of the grid box to ensure it fully encloses the native ligand's binding pocket.[6] | RMSD < 2.0 Å between the docked pose and the crystal structure pose. |
| Insufficient Conformational Sampling | Increase the exhaustiveness parameter to allow for a more thorough search of the conformational space. | Lower RMSD value. |
| Problematic Protein or Ligand Preparation | Re-run the entire protein and ligand preparation workflow, paying close attention to each step. | Successful reproduction of the native pose. |
Quantitative Data Summary
The following table summarizes typical docking scores for quinoline-imidazole and related derivatives against various protein targets as reported in the literature. These values can serve as a benchmark for your own studies.
| Compound Class | Protein Target | Docking Score Range (kcal/mol) | Reference |
| Imidazole quinolines | Gingipain R (PDB: 1CVR) | -7.7 to -9.2 | [1] |
| Imidazole-based quinolines | GlcN-6-P synthase (PDB: 2VF5) | -9.0 to -9.9 | [3] |
| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase (PDB: 3QRJ) | -7.2 to -8.9 | [5] |
| Pyrazoline/pyrimidine quinolines | HIV Reverse Transcriptase (PDB: 4I2P) | Up to -10.675 | [7][8] |
| Indole-quinoline derivative | STAT3, BCL2, MMP9 | -5.5 to -7.7 | [9] |
Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
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Ligand Preparation:
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Draw the 2D structure of the quinoline-imidazole compound in ChemDraw.
-
Use Chem3D to convert the 2D structure to 3D and perform energy minimization using the MMFF94 force field.[2]
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Save the optimized structure as a PDB file.
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Use AutoDockTools to assign Gasteiger charges and define rotatable bonds. Save the final ligand file in PDBQT format.
-
-
Protein Preparation:
-
Download the target protein's crystal structure from the PDB.
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Use Discovery Studio or PyMOL to remove water molecules, heteroatoms, and any co-crystallized ligands.[1][2]
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Open the cleaned PDB file in AutoDockTools.
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Add polar hydrogen atoms and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Grid Box Definition:
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In AutoDockTools, load the prepared protein and ligand.
-
Identify the binding site and define the grid box dimensions and center to encompass this site. A typical grid box size might be 55 x 45 x 45 Å.[3]
-
-
Running the Docking Simulation:
-
Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness value.
-
Run AutoDock Vina from the command line using the configuration file as input.
-
-
Analysis of Results:
-
Visualize the docked poses using PyMOL or Discovery Studio Visualizer.[2]
-
Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and the docking scores.
-
Visualizations
Caption: A typical experimental workflow for molecular docking studies.
Caption: A logical flow for troubleshooting common docking issues.
References
- 1. Molecular docking analysis of imidazole quinolines with gingipain R from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. "Synthesis and molecular docking studies of quinoline derivatives as HI" by NIVEDITA BHARDWAJ, DIKSHA CHOUDHARY et al. [journals.tubitak.gov.tr]
- 8. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer – Oriental Journal of Chemistry [orientjchem.org]
addressing off-target effects of 3-(1H-imidazol-2-yl)quinoline in cell-based assays
Welcome to the technical support center for 3-(1H-imidazol-2-yl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in cell-based assays, with a specific focus on identifying, understanding, and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell-based assay after treatment with 3-(1H-imidazol-2-yl)quinoline that does not align with the presumed on-target activity. How can we determine if this is an off-target effect?
A1: Unexpected cellular phenotypes are a common challenge when working with small molecule inhibitors. A systematic approach is crucial to distinguish between on-target and off-target effects. We recommend the following initial steps:
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Confirm Compound Integrity: Ensure the purity and concentration of your 3-(1H-imidazol-2-yl)quinoline stock. Compound degradation or inaccurate concentration can lead to misleading results.
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Dose-Response Analysis: Perform a comprehensive dose-response curve for the observed phenotype. A clear dose-dependency is essential information, although both on- and off-target effects can be dose-dependent.
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Use a Structurally Unrelated Inhibitor: If another inhibitor for the intended target is available and has a different chemical scaffold, its use as a control can be informative. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[1][2]
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Literature Review: Search for published data on the selectivity of 3-(1H-imidazol-2-yl)quinoline or structurally similar compounds to identify potential known off-targets.[1]
If these initial steps do not resolve the issue, a more in-depth experimental workflow is recommended to identify potential off-targets.
Q2: What experimental approaches can we use to identify the specific off-targets of 3-(1H-imidazol-2-yl)quinoline in our cellular model?
A2: Several powerful techniques can be employed to identify off-target proteins. The choice of method often depends on the available resources and the nature of the suspected off-target interaction.
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Kinase Profiling: Since many quinoline-based molecules are known to target kinases, a broad in vitro kinase screen is a highly effective method to identify potential off-target kinases.[3] This involves testing the compound against a large panel of purified kinases.
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Chemical Proteomics: This unbiased approach can identify protein targets directly in a cellular context.[4][5] Techniques like affinity chromatography using an immobilized version of the compound coupled with mass spectrometry can pull down interacting proteins from cell lysates.
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Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of the compound to a target protein within intact cells.[6][7][8] Ligand binding often stabilizes a protein, leading to a shift in its thermal denaturation profile, which can be detected by various means, including Western blotting or mass spectrometry.
Q3: We have identified a potential off-target kinase. How can we validate that this interaction is responsible for the observed phenotype?
A3: Validating a suspected off-target requires a multi-pronged approach to build a strong case.
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In Vitro Validation: Perform a direct enzymatic assay with the purified recombinant off-target kinase to determine the IC50 value of 3-(1H-imidazol-2-yl)quinoline and compare it to its potency against the intended on-target.[1]
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Cellular Target Engagement: Use CETSA to confirm that the compound engages the suspected off-target kinase at relevant concentrations in your cell-based assay.[2]
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Genetic Approaches: Employ siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the suspected off-target kinase.[1][2] If the unexpected phenotype is diminished or disappears upon treatment with 3-(1H-imidazol-2-yl)quinoline in these modified cells, it strongly suggests the phenotype is mediated by that off-target.
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Use of a Selective Inhibitor: Treat your cells with a highly selective inhibitor of the putative off-target kinase. If this selective inhibitor recapitulates the unexpected phenotype observed with 3-(1H-imidazol-2-yl)quinoline, it provides compelling evidence for the off-target interaction.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays. | Compound precipitation at high concentrations. | Determine the aqueous solubility of 3-(1H-imidazol-2-yl)quinoline in your cell culture medium. Visually inspect for precipitation. |
| Off-target toxicity. | Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. Validate any hits in cellular assays.[2] | |
| Cell line-specific effects. | Test the inhibitor on a panel of cell lines with varying expression levels of the target and potential off-target kinases. | |
| Observed phenotype does not match genetic knockdown of the intended target. | The phenotype is due to an off-target effect. | Implement the experimental workflow to identify and validate off-targets as described in the FAQs. |
| The compound has a paradoxical effect (e.g., activating a pathway by inhibiting a kinase). | Investigate downstream signaling pathways of both the on-target and potential off-targets to understand the molecular mechanism. | |
| Discrepancy between biochemical IC50 and cellular EC50. | Poor cell permeability of the compound. | Perform cell permeability assays. |
| The compound is a substrate for efflux pumps. | Use cell lines with and without specific efflux pump expression or use known efflux pump inhibitors. | |
| High protein binding in cell culture medium. | Measure the fraction of unbound compound in the presence of serum. | |
| Cellular ATP concentration affecting potency (for ATP-competitive inhibitors). | Ensure that in vitro kinase assays are performed at ATP concentrations that reflect cellular levels. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a method to assess the target engagement of 3-(1H-imidazol-2-yl)quinoline in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of 3-(1H-imidazol-2-yl)quinoline or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.
-
-
Cell Lysis and Separation of Soluble Fraction:
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Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Analysis:
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Collect the supernatant containing the soluble protein fraction.
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Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative protein detection methods.
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Plot the percentage of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve indicates ligand binding.[6][9]
-
Kinase Profiling Workflow
This workflow outlines the steps for identifying potential off-target kinases of 3-(1H-imidazol-2-yl)quinoline.
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Compound Submission:
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Provide a high-quality stock solution of 3-(1H-imidazol-2-yl)quinoline at a known concentration to a kinase profiling service provider.
-
-
Primary Screen:
-
The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., >400 kinases).
-
The percentage of inhibition for each kinase is determined.
-
-
Hit Identification:
-
Kinases that show significant inhibition (e.g., >50% or >80%) are identified as "hits."
-
-
Dose-Response (IC50) Determination:
-
The compound is then tested against the identified hits in a dose-response format to determine the IC50 value for each interaction.
-
-
Data Analysis and Interpretation:
-
The IC50 values are used to assess the selectivity of 3-(1H-imidazol-2-yl)quinoline. The data can be visualized using a kinome tree to illustrate the selectivity profile.
-
Quantitative Data Summary
The following tables represent hypothetical data for illustrative purposes, as specific experimental data for 3-(1H-imidazol-2-yl)quinoline is not publicly available.
Table 1: Hypothetical Kinase Selectivity Profile of 3-(1H-imidazol-2-yl)quinoline
| Kinase | IC50 (nM) |
| On-Target Kinase X | 15 |
| Off-Target Kinase A | 85 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | >10,000 |
Table 2: Hypothetical Cellular Potency in Different Cell Lines
| Cell Line | On-Target X Expression | Off-Target A Expression | EC50 (nM) for Phenotype Y |
| Cell Line 1 | High | Low | 50 |
| Cell Line 2 | High | High | 25 |
| Cell Line 3 (Off-Target A Knockout) | High | None | 48 |
Visualizations
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. tandfonline.com [tandfonline.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-(1H-imidazol-2-yl)quinoline in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(1H-imidazol-2-yl)quinoline in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-(1H-imidazol-2-yl)quinoline in solution?
A1: The stability of 3-(1H-imidazol-2-yl)quinoline in solution is primarily influenced by several factors, including:
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pH: Both acidic and basic conditions can potentially accelerate the degradation of quinoline derivatives.[1] The imidazole ring is also susceptible to pH-dependent degradation.
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Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.[1]
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Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1]
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Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[2]
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Solvent: The choice of solvent can impact the stability of the compound.
Q2: My solution of 3-(1H-imidazol-2-yl)quinoline is turning yellow/brown. What does this indicate?
A2: Discoloration, typically to yellow and then brown, is a common sign of degradation for quinoline-containing compounds.[1] This is often a result of oxidation or photodegradation, leading to the formation of colored byproducts.[1] It is a strong indicator that the integrity of your compound may be compromised.
Q3: I'm observing a decrease in the potency of my compound in biological assays over time. Could this be a stability issue?
A3: Yes, a loss of potency and inconsistent assay results are classic indicators of compound degradation.[1] When 3-(1H-imidazol-2-yl)quinoline degrades in solution, the concentration of the active parent molecule decreases, which can lead to variable and unreliable experimental outcomes. It is recommended to use freshly prepared solutions for sensitive experiments or to conduct stability studies under your specific experimental and storage conditions.[1]
Q4: What are the likely degradation pathways for 3-(1H-imidazol-2-yl)quinoline?
A4: Based on the chemistry of quinoline and imidazole rings, the following degradation pathways are plausible:
-
Hydrolysis: The imidazole ring or other susceptible functional groups could undergo hydrolysis, particularly under acidic or basic conditions.
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Oxidation: The quinoline and imidazole rings are susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing species.[2]
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Photodegradation: Exposure to light can induce photochemical reactions, leading to the formation of various degradation products.[1]
Troubleshooting Guides
This section provides practical advice for common problems encountered when working with 3-(1H-imidazol-2-yl)quinoline solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Solution Discoloration (Yellowing/Browning) | Photodegradation or Oxidation[1] | • Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.• Prepare solutions using de-gassed solvents to minimize dissolved oxygen.• Consider adding an antioxidant to the solution if compatible with your experimental setup. |
| Precipitation in Solution | Poor solubility or degradation leading to less soluble products. | • Confirm the solubility of the compound in the chosen solvent and at the desired concentration.• Filter the solution before use to remove any particulates.• If precipitation occurs upon storage, it may be a sign of degradation; prepare fresh solutions. |
| Inconsistent Assay Results | Compound degradation in stock or working solutions.[1] | • Prepare fresh solutions immediately before each experiment.• Aliquot stock solutions to avoid repeated freeze-thaw cycles.• Perform a stability study of the compound in your assay buffer to determine its stability over the course of the experiment (see Experimental Protocols). |
| Appearance of New Peaks in HPLC/LC-MS | Formation of degradation products. | • Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.• Use a validated stability-indicating analytical method to separate the parent compound from its degradants. |
Data Presentation
The following tables provide illustrative quantitative data on the stability of a hypothetical quinoline-imidazole compound under various stress conditions. This data is representative and should be used as a guideline for expected stability behavior. Actual degradation rates for 3-(1H-imidazol-2-yl)quinoline should be determined experimentally.
Table 1: Illustrative Stability Data of a Quinoline-Imidazole Compound in Solution under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Degradation (Hypothetical) | Appearance of Solution |
| Acidic (0.1 M HCl, 60°C) | 2 | 5.2 | Colorless |
| 8 | 15.8 | Faint Yellow | |
| 24 | 35.1 | Yellow | |
| Basic (0.1 M NaOH, 60°C) | 2 | 8.9 | Faint Yellow |
| 8 | 25.4 | Yellow | |
| 24 | 52.7 | Brownish-Yellow | |
| Oxidative (3% H₂O₂, RT) | 2 | 3.1 | Colorless |
| 8 | 10.5 | Colorless | |
| 24 | 22.3 | Faint Yellow | |
| Thermal (80°C) | 24 | 2.5 | Colorless |
| 72 | 8.1 | Colorless | |
| Photolytic (UV light, RT) | 2 | 12.6 | Faint Yellow |
| 8 | 38.2 | Yellow | |
| 24 | 65.9 | Brown |
Table 2: Recommended Storage Conditions and Expected Shelf-Life (Illustrative)
| Storage Condition | Recommended Solvent | Expected Shelf-Life (Hypothetical) | Notes |
| -80°C | DMSO, DMF | > 1 year | Aliquot to avoid freeze-thaw cycles. |
| -20°C | DMSO, DMF | 6 - 12 months | Aliquot to avoid freeze-thaw cycles. |
| 2-8°C | Buffered Aqueous Solution (pH 6-7) | < 1 week | Protect from light. |
| Room Temperature | Solid form | Stable | Store in a desiccator, protected from light. |
| In Solution | Not recommended for long-term storage | Prepare fresh daily. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of 3-(1H-imidazol-2-yl)quinoline.
Materials:
-
3-(1H-imidazol-2-yl)quinoline
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare a stock solution of 3-(1H-imidazol-2-yl)quinoline at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.[1]
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C.[1]
-
Photolytic Degradation: Expose an aliquot of the stock solution in a chemically inert, transparent container to UV light in a photostability chamber.[1]
-
Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light.
-
Time Points: Withdraw samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method for the analysis of 3-(1H-imidazol-2-yl)quinoline and its degradation products. This method should be validated for its intended use.
HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (to be determined by UV scan) or MS detection.
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Scaling Up the Synthesis of 3-(1H-imidazol-2-yl)quinoline for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-(1H-imidazol-2-yl)quinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3-(1H-imidazol-2-yl)quinoline?
A1: The most plausible and widely applicable method for the synthesis of 2-substituted imidazoles is the Debus-Radziszewski imidazole synthesis. This reaction involves the multi-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 3-(1H-imidazol-2-yl)quinoline, this would involve the reaction of quinoline-3-carbaldehyde, glyoxal, and a source of ammonia.
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials are quinoline-3-carbaldehyde, glyoxal, and a source of ammonia, such as ammonium acetate or aqueous ammonia. The purity of these starting materials is crucial for the success of the reaction, especially during scale-up.
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid. It may require heating to drive the condensation and cyclization reactions to completion. The reaction temperature and time will need to be optimized for the specific scale of the synthesis.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to track the consumption of the starting materials and the formation of the desired product.
Q5: What is the best method for purifying the final product for preclinical studies?
A5: For preclinical studies, high purity of the final compound is essential. Purification can typically be achieved through a combination of techniques. The crude product may be first isolated by precipitation or extraction. Further purification can be accomplished by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain a crystalline solid of high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect stoichiometry. 4. Inactive reagents. | 1. Increase reaction time and/or temperature. Monitor by TLC/HPLC. 2. Ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive. Check the stability of the product under the reaction conditions. 3. Carefully check the molar ratios of the reactants. 4. Use freshly opened or purified reagents. |
| Formation of Multiple Side Products | 1. Side reactions of the quinoline ring. 2. Polymerization of glyoxal or quinoline-3-carbaldehyde. 3. Competing reaction pathways in the Debus-Radziszewski synthesis. | 1. Optimize reaction temperature to minimize side reactions. 2. Add the aldehyde and glyoxal slowly to the reaction mixture. 3. Adjust the stoichiometry of the reactants, particularly the ammonia source. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under high vacuum. |
| Difficulty in Removing Impurities | 1. Co-elution of impurities during column chromatography. 2. Formation of structurally similar byproducts. | 1. Try different solvent systems for column chromatography. 2. Consider a final purification step by recrystallization or preparative HPLC. |
| Inconsistent Yields on Scale-Up | 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing. 3. Exothermic reaction runaway. | 1. Ensure efficient stirring and use a reactor with a suitable heating/cooling system. 2. Use a mechanical stirrer for larger scale reactions. 3. Add reagents portion-wise or via a syringe pump to control the exotherm. |
Experimental Protocols
Representative Synthesis of 3-(1H-imidazol-2-yl)quinoline
This protocol is a general representation based on the principles of the Debus-Radziszewski imidazole synthesis. Optimization may be required for specific applications and scale.
Materials:
-
Quinoline-3-carbaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline-3-carbaldehyde (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
To this solution, add ammonium acetate (3.0-5.0 eq) and glyoxal (1.1 eq, 40% in water).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(1H-imidazol-2-yl)quinoline.
-
For preclinical use, further purification by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) may be necessary to achieve the desired purity.
Quantitative Data Summary
| Parameter | Quinoline-3-carbaldehyde | Glyoxal (40% aq.) | 3-(1H-imidazol-2-yl)quinoline (Predicted) |
| Molecular Weight | 157.16 g/mol | 58.04 g/mol (anhydrous) | 195.22 g/mol |
| Appearance | Yellow to brown solid | Colorless to pale yellow liquid | Off-white to pale yellow solid |
| Melting Point | 70-73 °C | -14 °C (anhydrous) | Not available |
| Solubility | Soluble in ethanol, ethyl acetate, chloroform | Miscible with water, ethanol | Soluble in methanol, DMSO; sparingly soluble in water |
Visualizations
Technical Support Center: Enhancing the Selectivity of 3-(1H-imidazol-2-yl)quinoline for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the cancer cell selectivity of 3-(1H-imidazol-2-yl)quinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for quinoline-imidazole based anticancer agents?
A1: Quinoline-imidazole derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3] By inhibiting components of this pathway, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.[2] Other potential molecular targets for quinoline derivatives include tyrosine kinases like EGFR and HER-2, as well as topoisomerase and tubulin polymerization.[4][5]
Q2: How is the selectivity of an anticancer compound for cancer cells determined?
A2: The selectivity of an anticancer compound is typically quantified by the Selectivity Index (SI). The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) value against a normal, non-cancerous cell line to the IC50 value against a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Q3: What is considered a good Selectivity Index (SI) value?
A3: Generally, an SI value greater than 2 is considered indicative of some selectivity, while an SI value of 3 or higher is often considered significant. Compounds with high SI values are more likely to have a favorable therapeutic window, meaning they can be effective against cancer cells at concentrations that are not harmful to normal cells.
Q4: What are some common reasons for poor selectivity of a compound in initial screenings?
A4: Poor selectivity can arise from several factors. The compound might target a biological pathway that is crucial for the survival of both normal and cancerous cells. Alternatively, off-target effects, where the compound interacts with unintended molecular targets, can lead to toxicity in normal cells. Physicochemical properties of the compound can also lead to non-specific cytotoxicity.
Q5: Can structural modifications to 3-(1H-imidazol-2-yl)quinoline improve its selectivity?
A5: Yes, structural modifications are a key strategy for improving selectivity. For instance, the addition of certain functional groups can alter the compound's binding affinity for its target, improve its pharmacokinetic properties, or reduce off-target interactions. Studies have shown that substitutions on the quinoline ring, such as the addition of a bromine atom at the C-6 position, can enhance in vitro anticancer activity.[1] Functionalization can be a powerful tool to modulate the cytotoxic activity of quinoline derivatives.[6]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Both Cancer and Normal Cell Lines (Low Selectivity Index)
| Possible Cause | Troubleshooting Step |
| The compound has a general cytotoxic mechanism. | Investigate the mechanism of action. Perform assays to determine if the compound induces apoptosis, necrosis, or cell cycle arrest. If the mechanism is non-specific (e.g., membrane disruption), consider redesigning the molecule. |
| The compound has off-target effects. | Perform a broader screening against a panel of kinases or other relevant targets to identify potential off-target interactions. Computational docking studies can also help predict off-target binding. |
| The concentration range tested is too high. | Lower the concentration range in your cytotoxicity assays. A high concentration can lead to non-specific toxicity that masks selective effects at lower concentrations. |
| The incubation time is too long. | Shorten the incubation time of the compound with the cells. Prolonged exposure can lead to the accumulation of toxic metabolites or overwhelm cellular defense mechanisms in normal cells. |
Issue 2: Inconsistent or Non-Reproducible IC50 Values
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize overnight before adding the compound.[7] |
| Solvent-induced cytotoxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a toxic threshold (typically <0.5%). Run a vehicle control to assess the effect of the solvent alone.[7] |
| Compound instability or precipitation. | Visually inspect the wells for any signs of compound precipitation. Confirm the stability of the compound in the culture medium over the course of the experiment. |
| Cell line contamination or genetic drift. | Regularly test cell lines for mycoplasma contamination. Use cells from a low passage number to avoid issues with genetic drift that can alter drug sensitivity. |
Issue 3: Compound Shows Good Potency but Poor Selectivity
| Possible Cause | Troubleshooting Step |
| The molecular target is essential for both normal and cancer cell survival. | Consider strategies to selectively deliver the compound to tumor tissue. This could involve conjugation to a tumor-targeting antibody or encapsulation in nanoparticles. |
| The compound is a potent inhibitor but does not differentiate between isoforms of the target protein. | If the target is a protein with multiple isoforms (e.g., PI3K), investigate if the cancer cells overexpress a specific isoform that is less critical for normal cells. Redesign the compound to be more selective for the cancer-associated isoform. |
| The in vitro model does not reflect the in vivo tumor microenvironment. | Test the compound in a 3D cell culture model (spheroids) or a co-culture system that includes stromal cells. These models can sometimes reveal a selectivity that is not apparent in 2D monocultures. |
Quantitative Data
The following table summarizes the in vitro anticancer activity of a series of quinoline-imidazole derivatives against various human cancer cell lines and a normal human cell line. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) and the calculated Selectivity Index (SI).
| Compound | Cancer Cell Line | IC50 (µM)[1] | Normal Cell Line | IC50 (µM)[1] | Selectivity Index (SI) |
| 12a | HepG2 (Liver) | 2.42 ± 1.02 | WI-38 (Lung Fibroblast) | 32.8 ± 1.23 | 13.55 |
| A549 (Lung) | 6.29 ± 0.99 | 5.21 | |||
| PC-3 (Prostate) | 5.11 ± 1.00 | 6.42 | |||
| Positive Control | |||||
| NVP-BEZ235 | HepG2 (Liver) | 0.54 ± 0.13 | |||
| A549 (Lung) | 0.36 ± 0.06 | ||||
| PC-3 (Prostate) | 0.20 ± 0.01 |
Note: The data presented is for quinoline-imidazole derivatives and serves as a reference for researchers working with 3-(1H-imidazol-2-yl)quinoline.
Experimental Protocols
Protocol for Determining the Selectivity Index (SI) via MTT Assay
This protocol outlines the steps to assess the cytotoxicity of a test compound against both cancer and normal cell lines to determine its selectivity index.
1. Materials:
-
Cancer cell line (e.g., A549, PC-3, HepG2, MCF-7)
-
Normal cell line (e.g., WI-38)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (3-(1H-imidazol-2-yl)quinoline derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well plates
-
Microplate reader
2. Cell Seeding:
-
Culture the cancer and normal cell lines in separate flasks until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
3. Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include wells with medium only (blank), cells with medium containing the solvent (vehicle control), and cells with a known cytotoxic drug (positive control).
-
Incubate the plates for 48-72 hours at 37°C.
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) for both the cancer and normal cell lines using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) using the formula: SI = IC50 of normal cell line / IC50 of cancer cell line
Visualizations
Caption: Workflow for determining the selectivity index of a compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Antitumor Efficacy of 6-bromo-2-(1-(4-methoxybenzyl)-1H-imidazol-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro antitumor activity of the novel compound 6-bromo-2-(1-(4-methoxybenzyl)-1H-imidazol-2-yl)quinoline , hereafter referred to as Compound 12a, against established anticancer agents. The data and methodologies presented are collated from peer-reviewed studies to offer an objective evaluation for researchers in oncology and drug discovery.
Overview of Compounds
-
Investigational Compound (Compound 12a): A novel quinoline-imidazole derivative, identified as 6-bromo-2-(1-(4-methoxybenzyl)-1H-imidazol-2-yl)quinoline. Preliminary studies suggest its potential as an antitumor agent.
-
Standard Drugs for Comparison:
-
NVP-BEZ235 (Dactolisib): A dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).
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Cisplatin: A platinum-based chemotherapy agent, widely used in the treatment of various cancers.
-
Doxorubicin: An anthracycline-type chemotherapy drug used to treat a broad spectrum of cancers.
-
Comparative In-Vitro Efficacy
The antitumor activity of Compound 12a was evaluated against three human cancer cell lines: hepatocellular carcinoma (HepG2), lung carcinoma (A549), and prostate cancer (PC-3). The efficacy is reported as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 12a | HepG2 | 2.42 ± 1.02 | [1] |
| A549 | 6.29 ± 0.99 | [1] | |
| PC-3 | 5.11 ± 1.00 | [1] | |
| NVP-BEZ235 | HepG2 | 0.54 ± 0.13 | [1] |
| A549 | 0.36 ± 0.06 | [1] | |
| PC-3 | 0.20 ± 0.01 | [1] | |
| Cisplatin | HepG2 | ~10.12 - 17.41 | [2][3] |
| A549 | ~3.3 - 16.48 | [4] | |
| PC-3 | ~3.0 - 9.3 | ||
| Doxorubicin | HepG2 | ~0.19 - 12.18 | [5][6] |
| A549 | > 20 | [5][7] | |
| PC-3 | ~0.45 - 2.1 |
Note: IC50 values for Cisplatin and Doxorubicin are presented as a range, reflecting the variability observed across different experimental conditions and studies.
Proposed Mechanism of Action
Studies on quinoline-imidazole derivatives, including Compound 12a, suggest that their mechanism of action may involve the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. NVP-BEZ235, the primary comparator drug, is a known dual inhibitor of this pathway. While Compound 12a showed some inhibitory activity against PI3Kα and mTOR, it was less potent than NVP-BEZ235, indicating that other mechanisms of action might also be involved.[1]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Compound 12a.
Experimental Protocols
The in-vitro cytotoxicity data was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Cancer cell lines (HepG2, A549, PC-3) are cultured in appropriate media and conditions.
-
Cells are harvested during their exponential growth phase.
-
A cell suspension is prepared, and cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds (Compound 12a, NVP-BEZ235, Cisplatin, Doxorubicin) are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is replaced with the medium containing the various compound concentrations. Control wells contain medium with the solvent alone.
-
Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[10]
-
The plate is agitated to ensure complete dissolution.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]
-
-
Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance of the medium-only wells.
-
Cell viability is calculated as a percentage of the control (untreated) cells.
-
The IC50 values are determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: A generalized workflow for the MTT cell viability assay.
Conclusion
The quinoline-imidazole derivative, Compound 12a, demonstrates moderate cytotoxic activity against HepG2, A549, and PC-3 human cancer cell lines. While its potency is lower than the dual PI3K/mTOR inhibitor NVP-BEZ235, it shows comparable or superior activity to the standard chemotherapeutic agent Cisplatin in certain cell lines and is notably more effective than Doxorubicin against the resistant A549 cell line. The partial inhibition of the PI3K/Akt/mTOR pathway suggests a potential mechanism of action, though further investigation is warranted to elucidate the complete molecular target profile. These findings support the continued investigation of this quinoline-imidazole scaffold as a promising avenue for the development of novel anticancer agents.
References
- 1. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Quinoline Synthesis: Microwave-Assisted vs. Conventional Heating
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinoline and its derivatives, a cornerstone in medicinal chemistry and drug development, has traditionally relied on conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times and improved yields. This guide provides an objective comparison of microwave-assisted and conventional heating methods for quinoline synthesis, supported by experimental data and detailed protocols.
Principles of Heating in Chemical Synthesis
Conventional heating methods, such as oil baths or heating mantles, transfer heat to the reaction vessel via conduction and convection. This process is often slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the reaction mixture. In contrast, microwave irradiation directly heats the reactants and solvent molecules through dielectric heating, resulting in rapid and uniform temperature distribution throughout the reaction mixture.[1][2] This fundamental difference in energy transfer accounts for the significant advantages observed in microwave-assisted synthesis.
Performance Comparison: Reaction Time and Yield
Microwave irradiation has consistently demonstrated a dramatic reduction in reaction times and an increase in product yields across various named reactions for quinoline synthesis.[3][4] The efficient and rapid heating under microwave conditions often minimizes the formation of side products, leading to cleaner reactions and higher purity of the final compounds.[5][6]
Below is a summary of comparative data for several common quinoline synthesis methods:
Table 1: Friedländer Synthesis
| Reactants | Heating Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminobenzophenone, Cyclic Ketone | Conventional | Acetic Acid | Reflux | Several Days | Very Poor | [7][8] |
| 2-Aminobenzophenone, Cyclic Ketone | Microwave | Acetic Acid (neat) | 160 | 5 min | Excellent | [7][8] |
| 2-Amino-3-hydroxybenzaldehyde, Ketones | Conventional | Ethanol | - | - | 34 | [9][10] |
| 2-Amino-3-hydroxybenzaldehyde, Ketones | Microwave | Ethanol | - | - | 72 | [9][10] |
| 2-Aminoaryl Ketones, Carbonyl Compounds | Conventional | p-Toluenesulfonic acid | - | 2-5 h | 75-92 | [11] |
| 2-Aminoaryl Ketones, Carbonyl Compounds | Microwave | p-Toluenesulfonic acid | - | 3-8 min | 82-96 | [11] |
Table 2: Combes Synthesis
| Reactants | Heating Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline, Ethyl Acetoacetate | Microwave | Acidic Resin (NKC-9) / SF* | - | 1.5 min | High | [12] |
*SF: Solvent-Free
Table 3: Skraup Synthesis
| Reactants | Heating Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,6-Diaminotoluene, Glycerol, Arsenic Pentoxide | Conventional | Sulfuric Acid | - | 4 h | 60 | [13] |
| 2,6-Diaminotoluene, Glycerol, Arsenic Pentoxide | Microwave | Sulfuric Acid | - | 30 min | 59 | [13] |
| Anilines, Glycerol | Microwave | Imidazolium cation-based ionic liquid | - | - | - | [14][15] |
Table 4: Doebner-von Miller Synthesis
| Reactants | Heating Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline, α,β-Unsaturated Carbonyl Compound | Conventional | Acidic | - | Hours | Low | [14] |
| Aniline, α,β-Unsaturated Carbonyl Compound | Microwave | Phosphotungstic Acid | - | 10-15 min | 79-94 | [16] |
Experimental Protocols
Microwave-Assisted Friedländer Quinoline Synthesis
This protocol is adapted from a procedure utilizing neat acetic acid as both solvent and catalyst.[7][8]
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Cyclic ketone (e.g., cyclohexanone) (2 mmol)
-
Glacial Acetic Acid (2 mL)
-
Microwave reactor tube
Procedure:
-
Combine 2-aminobenzophenone and the cyclic ketone in a microwave reactor tube.
-
Add glacial acetic acid to the mixture.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.
-
After cooling, the reaction mixture can be worked up by standard procedures (e.g., neutralization, extraction, and chromatography) to isolate the quinoline product.
Conventional Friedländer Quinoline Synthesis
This protocol provides a general procedure for the acid-catalyzed Friedländer synthesis under conventional heating.[11]
Materials:
-
o-Aminoaryl ketone (1 mmol)
-
Carbonyl compound with an α-methylene group (1.2 mmol)
-
p-Toluenesulfonic acid (0.1 mmol)
-
Solvent (e.g., Toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the o-aminoaryl ketone and the carbonyl compound in the chosen solvent.
-
Add the p-toluenesulfonic acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Isolate the product through standard workup procedures, which may include washing with a basic solution, extraction with an organic solvent, and purification by crystallization or column chromatography.
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for both microwave-assisted and conventional quinoline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
comparative cytotoxicity of 3-(1H-imidazol-2-yl)quinoline on cancer vs. normal cell lines
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of various quinoline-imidazole derivatives on cancer cell lines versus normal (non-cancerous) cell lines. The data presented herein is a synthesis of findings from multiple preclinical studies, offering researchers, scientists, and drug development professionals a valuable resource for evaluating the selective anticancer potential of this class of compounds. While direct comparative data for 3-(1H-imidazol-2-yl)quinoline is not available in the reviewed literature, this guide focuses on the cytotoxic profiles of structurally related quinoline-imidazole analogs.
Key Findings and Data Summary
Several studies have demonstrated that derivatives of the quinoline-imidazole scaffold exhibit preferential cytotoxicity towards cancer cells, with reduced impact on the viability of normal cell lines. This selectivity is a critical attribute for the development of targeted cancer therapies with improved safety profiles. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinoline-imidazole derivatives against a panel of cancer and normal cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 12a | HepG2 (Liver) | 2.42 ± 1.02 | WI-38 (Lung Fibroblast) | 32.8 ± 1.23 | 13.55 | [1] |
| A549 (Lung) | 6.29 ± 0.99 | 5.21 | ||||
| PC-3 (Prostate) | 5.11 ± 1.00 | 6.42 | ||||
| 3a1 | HepG2 (Liver) | <10.12 | HL-7702 (Liver) | >31.98 | >3.16 | [2][3] |
| Dihydrazone 3b | MCF-7 (Breast) | 7.016 | HL-7702 (Liver) | Not specified, but low cytotoxicity reported | - | [4] |
| Dihydrazone 3c | MCF-7 (Breast) | 7.05 | HL-7702 (Liver) | Not specified, but low cytotoxicity reported | - | [4] |
| 91b1 | AGS (Gastric) | < CDDP | NE3 (Non-tumor) | 2.17 | - | [5] |
| KYSE150 (Esophageal) | < CDDP | |||||
| KYSE450 (Esophageal) | < CDDP | |||||
| 4-TCPA | A549 (Lung) | 35.70 | HFF2 (Foreskin Fibroblast) | 135.2 | 3.79 | |
| MCF7 (Breast) | 19.50 | 6.93 | ||||
| K562 (Leukemia) | 5.95 | 22.72 | ||||
| Hybrid 4b | MCF7 (Breast) | 12.94 | MRC-5 (Lung Fibroblast) | No cytotoxicity observed | - | |
| Hybrid 4f | SKOV3 (Ovarian) | 17.89 | MRC-5 (Lung Fibroblast) | No cytotoxicity observed | - |
Experimental Protocols
The cytotoxic activities of the quinoline-imidazole derivatives were predominantly evaluated using the following standard experimental protocols:
MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Protocol:
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: MTT solution was added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.
Signaling Pathways and Mechanisms of Action
The selective cytotoxicity of quinoline-imidazole derivatives against cancer cells is attributed to their ability to modulate various cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Apoptosis Induction
Several studies have indicated that these compounds induce programmed cell death (apoptosis) in cancer cells. This is often characterized by:
-
Upregulation of pro-apoptotic proteins: such as Bax.
-
Downregulation of anti-apoptotic proteins: such as Bcl-2.
-
Activation of caspases: including caspase-3 and caspase-9, which are key executioners of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): which can induce cellular damage and trigger apoptosis.
Cell Cycle Arrest
Certain quinoline-imidazole derivatives have been shown to arrest the cell cycle at specific phases, preventing cancer cell proliferation. For instance, compound 3a1 was found to induce G2/M phase arrest in HepG2 cells.[2][3]
The following diagram illustrates a generalized experimental workflow for assessing the comparative cytotoxicity of these compounds.
Caption: Experimental workflow for comparative cytotoxicity analysis.
The following diagram illustrates a simplified signaling pathway for apoptosis induced by some quinoline-imidazole derivatives.
Caption: Simplified apoptosis signaling pathway.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Binding Affinity of 3-(1H-imidazol-2-yl)quinoline: A Biophysical Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biophysical assays for validating the binding affinity of the small molecule 3-(1H-imidazol-2-yl)quinoline. While direct binding data for this specific compound is not extensively available in public literature, this guide will utilize a closely related analog, 2-(4,5-dihydroimidaz-2-yl)-quinoline (BU224), which demonstrates high affinity for imidazoline I2 receptors, as a reference to illustrate the application of these techniques.[1][2] We will explore the principles, experimental protocols, and comparative advantages of three widely used biophysical assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Comparative Analysis of Biophysical Assays
The choice of a biophysical assay for validating binding affinity depends on several factors, including the nature of the interacting molecules, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics). The following table summarizes the key performance metrics for SPR, ITC, and FP in the context of characterizing the interaction between a small molecule like 3-(1H-imidazol-2-yl)quinoline and a target protein, such as the imidazoline I2 receptor.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Principle | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[3][4] | Measures the heat released or absorbed during a binding event in solution.[5][6][7] | Measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.[8][9][10] |
| Binding Affinity (Kd) | Typically in the nM to mM range | Typically in the nM to µM range | Typically in the nM to µM range |
| Kinetic Data (ka, kd) | Yes | No | No |
| Thermodynamic Data (ΔH, ΔS) | No | Yes | No |
| Throughput | Medium to High | Low to Medium | High |
| Sample Consumption | Low (analyte), Moderate (ligand) | High | Low |
| Labeling Requirement | No (for analyte) | No | Yes (fluorescent probe) |
| Advantages | Real-time kinetics, label-free detection of the analyte.[11][12] | Provides a complete thermodynamic profile of the interaction, label-free.[5][11] | High throughput, low sample consumption, homogenous assay.[8][9] |
| Disadvantages | Ligand immobilization can affect activity, potential for mass transport limitations.[4][12] | High sample consumption, sensitive to buffer composition.[5] | Requires a suitable fluorescent probe, potential for interference from fluorescent compounds.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental data. Below are representative protocols for each of the discussed biophysical assays.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of 3-(1H-imidazol-2-yl)quinoline to the imidazoline I2 receptor.
Methodology:
-
Ligand Immobilization:
-
The purified imidazoline I2 receptor is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[13][14]
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13][14]
-
The receptor solution in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active sites are deactivated with an injection of ethanolamine.[14]
-
-
Analyte Binding:
-
A series of concentrations of 3-(1H-imidazol-2-yl)quinoline (the analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).[13]
-
The analyte solutions are injected sequentially over the immobilized receptor surface.
-
The association and dissociation phases are monitored in real-time by detecting changes in the refractive index.[15][3]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[4]
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity and thermodynamic parameters of the interaction between 3-(1H-imidazol-2-yl)quinoline and the imidazoline I2 receptor.
Methodology:
-
Sample Preparation:
-
The purified imidazoline I2 receptor is placed in the sample cell of the calorimeter.
-
3-(1H-imidazol-2-yl)quinoline is loaded into the titration syringe at a concentration typically 10-20 times higher than the protein concentration.[5]
-
Both the protein and the small molecule are in the same buffer to minimize heat of dilution effects.[5]
-
-
Titration:
-
A series of small injections of the 3-(1H-imidazol-2-yl)quinoline solution are made into the protein solution at a constant temperature (e.g., 25°C).[5]
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the ligand to the protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16] The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Fluorescence Polarization (FP)
Objective: To determine the binding affinity of 3-(1H-imidazol-2-yl)quinoline to the imidazoline I2 receptor in a competitive binding format.
Methodology:
-
Assay Development:
-
Competitive Binding Assay:
-
A fixed concentration of the imidazoline I2 receptor and the fluorescent tracer are incubated together.
-
Increasing concentrations of the unlabeled competitor, 3-(1H-imidazol-2-yl)quinoline, are added to the mixture.[17]
-
The mixture is incubated to reach equilibrium.
-
-
Measurement and Data Analysis:
-
The fluorescence polarization is measured using a plate reader.[8]
-
As the concentration of the unlabeled competitor increases, it displaces the fluorescent tracer from the receptor, leading to a decrease in fluorescence polarization.
-
The resulting dose-response curve is fitted to a suitable model to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Experimental Workflow for Binding Affinity Validation
Caption: Workflow for validating small molecule binding affinity.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of a signaling pathway.
Conclusion
Validating the binding affinity of a small molecule like 3-(1H-imidazol-2-yl)quinoline is a critical step in drug discovery and development. Biophysical assays such as SPR, ITC, and FP provide robust and quantitative data to characterize these molecular interactions.[11][12] While SPR offers valuable kinetic information, ITC provides a complete thermodynamic signature of the binding event.[5][11] FP, on the other hand, is well-suited for higher-throughput screening applications.[8][18] The selection of the most appropriate assay or a combination thereof will depend on the specific research question and available resources, ultimately leading to a comprehensive understanding of the compound's binding properties and its potential as a therapeutic agent.
References
- 1. Novel ligands for the investigation of imidazoline receptors and their binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 12. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Biophysical screening for the discovery of small-molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of a Novel Quinoline-Imidazole Compound and Established Antibiotics
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, a new heterocyclic compound, 3-(1H-imidazol-2-yl)quinoline, and its derivatives are emerging as promising candidates. This guide provides a comparative analysis of the antimicrobial spectrum of a representative quinoline-based hydroxyimidazolium hybrid against established broad-spectrum antibiotics: penicillin, tetracycline, and ciprofloxacin. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
The evaluated quinoline-imidazole hybrid demonstrates a broad spectrum of activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as exhibiting significant antifungal properties against clinically relevant yeasts and molds. Notably, certain derivatives show potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. In comparison, while penicillin, tetracycline, and ciprofloxacin are powerful antibacterial agents, they lack intrinsic activity against fungal pathogens.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the quinoline-imidazole hybrid and the comparator antibiotics against a panel of pathogenic microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Microorganism | Quinoline-Imidazole Hybrid (µg/mL) | Penicillin (µg/mL) | Tetracycline (µg/mL) | Ciprofloxacin (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus (ATCC 29213) | 2 - 20[1][2][3] | 0.03 - 0.25[4] | Data not readily available for this strain | 0.25 - 0.45[5][6][7] |
| Gram-Negative Bacteria | ||||
| Klebsiella pneumoniae (ATCC 13883) | >50 (low inhibition)[1][2][3] | Not Applicable¹ | Data not readily available for this strain | 0.1[8] |
| Mycobacteria | ||||
| Mycobacterium tuberculosis (H37Rv) | 10 - 20[1][2][3] | >10[9] | >160 (for starved cells)[10] | 0.25 - 1.0[1][11][12] |
| Fungi | ||||
| Cryptococcus neoformans | 15.6[1][2][3] | Not Active | Can affect susceptibility to antifungals[13][14][15][16] | Not Active[17] |
| Candida albicans | 62.5[1][2][3] | Not Active | >150[2][18] | Not Active[17][19][20][21][22] |
| Aspergillus niger | 62.5[1][2][3] | Not Active | Data not readily available | Not Active[17] |
¹Penicillins are generally not effective against Klebsiella pneumoniae due to intrinsic resistance mechanisms.
Experimental Protocols
The determination of the antimicrobial spectrum and MIC values relies on standardized laboratory procedures. The two primary methods are the Kirby-Bauer disk diffusion method and the broth microdilution method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solutions: A stock solution of the test compound (e.g., 3-(1H-imidazol-2-yl)quinoline derivative) or known antibiotic is prepared in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a specific growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated medium) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; specific temperature and duration for fungi and mycobacteria).
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) documents M07 for bacteria and M27/M38 for fungi.[17][23]
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[5][11][13][14][18]
Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.[13]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[5][13]
-
Application of Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the antimicrobial agent are placed on the surface of the agar.
-
Incubation: The plate is incubated, typically at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of this zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.
Visualizing the Experimental Workflow and Comparative Logic
To better illustrate the processes involved in this comparative analysis, the following diagrams are provided.
Caption: Experimental workflow for determining antimicrobial susceptibility.
Caption: Logical framework for comparing antimicrobial spectra.
Conclusion
The data presented in this guide highlight the potential of 3-(1H-imidazol-2-yl)quinoline derivatives as broad-spectrum antimicrobial agents with the added advantage of antifungal activity. This dual action is a significant feature, as established antibiotics like penicillin, tetracycline, and ciprofloxacin are ineffective against fungal pathogens. Further research into the mechanism of action, toxicity, and in vivo efficacy of these quinoline-imidazole compounds is warranted to fully assess their therapeutic potential. This comparative guide serves as a foundational resource for scientists and researchers in the field of antimicrobial drug discovery.
References
- 1. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetracycline Effects on Candida Albicans Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Evidence that Ciprofloxacin Failure against Tuberculosis Is Not Due to Poor Microbial Kill but to Rapid Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC EUCAST [mic.eucast.org]
- 5. The Synergy of Ciprofloxacin and Carvedilol against Staphylococcus aureus–Prospects of a New Treatment Strategy? [mdpi.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Differential Antibiotic Susceptibilities of Starved Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Moxifloxacin, Ofloxacin, Sparfloxacin, and Ciprofloxacin against Mycobacterium tuberculosis: Evaluation of In Vitro and Pharmacodynamic Indices That Best Predict In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of ciprofloxacin, ofloxacin and levofloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Tetracycline alters drug susceptibility in Candida albicans and other pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetracycline alters drug susceptibility in Candida albicans and other pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of a tetracycline antibiotic on the experimental pathogenicity of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isobolographic Analysis of Pharmacodynamic Interactions between Antifungal Agents and Ciprofloxacin against Candida albicans and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tetracycline effects on Candida albicans virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Comparative pharmacodynamic interaction analysis between ciprofloxacin, moxifloxacin and levofloxacin and antifungal agents against Candida albicans and Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The impact of norfloxacin, ciprofloxacin and ofloxacin on human gut colonization by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Host adaptation and convergent evolution increases antibiotic resistance without loss of virulence in a major human pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Pim-1 Kinase Inhibition: A Comparative Guide to Quinoline-Based Scaffolds
The Central Role of Pim-1 Kinase in Cellular Signaling
Pim-1 is a constitutively active serine/threonine kinase that plays a pivotal role in regulating cell survival, proliferation, and apoptosis.[1][2] Its overexpression is implicated in a variety of hematological malignancies and solid tumors, making it an attractive therapeutic target.[2][3][4] Pim-1 exerts its oncogenic effects by phosphorylating a multitude of downstream substrates, including proteins involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD). The development of small molecule inhibitors that can effectively block the ATP-binding site of Pim-1 is a key strategy in cancer drug discovery.
Caption: Overview of the Pim-1 signaling pathway.
Head-to-Head Comparison of Quinoline-Based Pim-1 Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of several quinoline-based compounds against Pim-1 kinase. This data provides a snapshot of their relative potencies, a crucial parameter in the early stages of drug discovery.
| Compound Class | Specific Compound Example | Pim-1 IC50 (nM) | Reference |
| Quinoxaline-2-carboxylic acid | Compound 1 | 74 | [2] |
| Pyridine-quinoline hybrid | Compound 5c | 95 | [5][6][7][8] |
| Pyridine-quinoline hybrid | Compound 6e | Potent inhibitor | [5][6][7][8] |
| Pyridine-quinoline hybrid | Compound 14a | Potent inhibitor | [5][6][7][8] |
| Fused Quinoline Derivative | Not specified | High inhibition | [9] |
| Quinoline Derivative | Compound 9g | Potent inhibitor | [4] |
Experimental Protocols for Pim-1 Kinase Inhibition Assays
The determination of a compound's inhibitory potency (IC50) is a cornerstone of preclinical evaluation. Below are generalized experimental protocols for in vitro kinase assays commonly used to assess Pim-1 inhibition.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Pim-1 kinase.
Workflow:
References
- 1. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Fused Quinoline Derivatives With Antiproliferative Activities and Tyrosine Kinases, Pim-1 Kinase Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Synthesis and Activity of 3-(1H-imidazol-2-yl)quinoline Derivatives: A Comparative Guide
This guide provides an objective comparison of the synthesis and biological performance of derivatives of 3-(1H-imidazol-2-yl)quinoline with alternative compounds exhibiting similar activities. The information presented is intended for researchers, scientists, and drug development professionals. While direct experimental data for the unsubstituted parent compound, 3-(1H-imidazol-2-yl)quinoline, is limited in the reviewed literature, this guide focuses on its closely related and biologically evaluated derivatives.
Introduction
The fusion of quinoline and imidazole rings has generated significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the resulting hybrid molecules. Quinolines are known for a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The imidazole moiety is a crucial component of many biological systems and is present in various antifungal and anticancer agents.[4][5] The combination of these two pharmacophores in compounds such as 3-(1H-imidazol-2-yl)quinoline derivatives has been explored for various therapeutic applications, particularly in anticancer and antimicrobial research.[6][7]
Synthesis and Performance Comparison
The synthesis of 3-(imidazol-2-yl)quinoline derivatives typically involves the condensation of a substituted 2-chloro-3-formylquinoline with an appropriate diamine or related precursor.[8][9] The reaction conditions and catalysts can be varied to optimize the yield and purity of the final products. For instance, one-pot synthesis methods using catalysts like Amberlyst have been shown to improve reaction speed and yield.[9]
This section compares the synthesis and anticancer activity of a representative 3-(1H-imidazol-2-yl)quinoline derivative with other quinoline-based compounds investigated for their cytotoxic effects.
Table 1: Comparison of Synthesis and Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | General Synthetic Approach | Cancer Cell Line(s) | Reported IC50/GI50 (µM) | Reference |
| 3-(1H-benzo[d]imidazol-2-yl)-1H-quinolin-2-one | One-pot reaction of 2-chloroquinoline-3-carbaldehyde with aromatic o-diamines in aqueous acetic acid.[9] | Not explicitly reported for this specific derivative in the provided abstracts. | Data not available in provided abstracts. | [9] |
| Quinoline-based EGFR/HER-2 Dual Inhibitor (Compound 5a) | Multi-step synthesis involving quinoline core formation followed by functionalization. | MCF-7 (Breast), A-549 (Lung) | GI50: 0.025 - 0.082 (across 4 cell lines) | [4][10] |
| Quinoline Derivative as Pim-1 Kinase Inhibitor (Compound 9g) | Multi-step synthesis involving the connection of quinoline and pyridine rings via a secondary amine linker.[11] | PC-3 (Prostate) | GI50: 1.29 | [11] |
| Ursolic Acid-Quinoline Derivative (Compound 3b) | Synthesis involving the modification of ursolic acid with a quinoline moiety.[12] | MDA-MB-231 (Breast), HeLa (Cervical), SMMC-7721 (Hepatocellular) | IC50: 0.61, 0.36, 12.49 respectively | [12] |
| (6-chloro-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone | Not detailed in the provided abstract. | HCT116 (Colorectal) | IC50: 97.38 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. This section outlines a general protocol for the synthesis of a 3-(1H-imidazol-2-yl)quinoline derivative and a standard assay for evaluating its anticancer activity.
Synthesis of 3-(1H-benzo[d]imidazol-2-yl)-1H-quinolin-2-one
This protocol is based on a general one-pot synthesis method.[9]
Materials:
-
2-chloroquinoline-3-carbaldehyde
-
Aromatic o-diamine (e.g., o-phenylenediamine)
-
Aqueous acetic acid (70%)
-
Amberlyst® (optional, as a catalyst)[9]
-
Ethanol for recrystallization
Procedure:
-
A mixture of 2-chloroquinoline-3-carbaldehyde and the aromatic o-diamine is prepared in 70% aqueous acetic acid.
-
For catalyzed reactions, Amberlyst® (20% w/w) is added to the mixture.[9]
-
The reaction mixture is stirred at an appropriate temperature (e.g., reflux) and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent like ethanol to afford the purified 3-(1H-benzo[d]imidazol-2-yl)-1H-quinolin-2-one.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[14][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should typically be below 0.5%.[15] Remove the existing medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[15]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.
Visualizations
The following diagrams illustrate the general synthetic pathway for quinoline-imidazole derivatives and a typical workflow for evaluating their anticancer activity.
Caption: General synthetic route for 3-(imidazol-2-yl)quinoline derivatives.
Caption: Experimental workflow for in vitro anticancer activity screening.
References
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07484A [pubs.rsc.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
- 6. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Assessing the Drug-Likeness of 3-(1H-imidazol-2-yl)quinoline: A Comparative Guide Based on Lipinski's Rule of Five
A comprehensive evaluation of the drug-like properties of the novel compound 3-(1H-imidazol-2-yl)quinoline is presented, utilizing Lipinski's rule of five as a predictive framework for oral bioavailability. This guide offers a direct comparison with established drugs—Aspirin, Ibuprofen, and Atorvastatin—to contextualize its potential as a therapeutic agent. The assessment is supported by in silico analysis of key physicochemical parameters, providing valuable insights for researchers and professionals in drug discovery and development.
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Early-stage assessment of a compound's potential for oral administration is crucial to streamline the drug development pipeline and mitigate late-stage failures. Lipinski's rule of five serves as a widely accepted guideline for evaluating the "drug-likeness" of a chemical compound, focusing on properties that influence its absorption and permeability. This rule posits that orally active drugs generally possess a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
This guide provides a detailed analysis of 3-(1H-imidazol-2-yl)quinoline, a heterocyclic compound of interest, against these critical parameters. To provide a clear benchmark, its properties are compared with those of three well-established oral drugs: Aspirin, a common analgesic; Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID); and Atorvastatin, a widely prescribed lipid-lowering medication.
Comparative Analysis of Physicochemical Properties
The drug-likeness of 3-(1H-imidazol-2-yl)quinoline and the selected reference drugs was assessed based on the four key parameters of Lipinski's rule of five. The data, summarized in the table below, was obtained through computational analysis of the compounds' chemical structures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule Violations |
| 3-(1H-imidazol-2-yl)quinoline | C12H9N3 | 195.22 | 2.44 | 1 | 2 | 0 |
| Aspirin | C9H8O4 | 180.16 | 1.24 | 1 | 3 | 0 |
| Ibuprofen | C13H18O2 | 206.28 | 3.65 | 1 | 1 | 0 |
| Atorvastatin | C33H35FN2O5 | 558.64 | 5.26 | 3 | 6 | 2 |
As the data indicates, 3-(1H-imidazol-2-yl)quinoline fully complies with all criteria set forth by Lipinski's rule of five, exhibiting no violations. Its molecular weight of 195.22 g/mol is well below the 500 Da threshold. The calculated logP of 2.44 suggests a favorable balance between lipophilicity and hydrophilicity, which is essential for membrane permeability and solubility. Furthermore, with one hydrogen bond donor and two hydrogen bond acceptors, it remains comfortably within the prescribed limits.
In comparison, both Aspirin and Ibuprofen also demonstrate excellent adherence to Lipinski's rule, with zero violations. Atorvastatin, a highly effective and widely used drug, notably violates two of Lipinski's rules: its molecular weight exceeds 500 Da and its logP is greater than 5. This highlights that while Lipinski's rule is a valuable predictive tool, it is not an absolute determinant of a compound's oral bioavailability or therapeutic success, as other factors such as active transport mechanisms can play a significant role.
Experimental and Computational Methodologies
The assessment of the physicochemical properties of 3-(1H-imidazol-2-yl)quinoline and the comparator drugs was conducted using computational methods. The Simplified Molecular Input Line Entry System (SMILES) strings for each compound were obtained from publicly available chemical databases. These SMILES notations were then used as input for a web-based chemical property calculator to predict the molecular weight, octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors.
SMILES Notations:
-
3-(1H-imidazol-2-yl)quinoline: [NH]1C=CN=C1C2=CC3=CC=CC=C3N=C2
-
Aspirin: CC(=O)OC1=CC=CC=C1C(=O)O
-
Ibuprofen: CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
-
Atorvastatin: CC(C)C1=C(C(=C(N1CC--INVALID-LINK--O)O">C@HO)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
The number of hydrogen bond donors was determined by counting the sum of all N-H and O-H bonds. The number of hydrogen bond acceptors was calculated by summing all nitrogen and oxygen atoms within the molecule.
Workflow for Assessing Drug-Likeness
The logical workflow for evaluating the drug-likeness of a compound based on Lipinski's rule of five is depicted in the following diagram. This process involves a sequential check of each of the four key physicochemical properties.
Caption: Workflow for Lipinski's Rule of Five Assessment.
Conclusion
Based on the in silico analysis of its physicochemical properties, 3-(1H-imidazol-2-yl)quinoline demonstrates excellent compliance with Lipinski's rule of five. Its molecular profile suggests a high probability of good oral bioavailability, positioning it as a promising candidate for further investigation in drug discovery programs. The comparison with established drugs like Aspirin and Ibuprofen further strengthens this assessment. While Atorvastatin serves as a reminder that exceptions to these rules exist, the adherence of 3-(1H-imidazol-2-yl)quinoline to these widely used guidelines provides a strong rationale for its continued development and evaluation as a potential therapeutic agent. This initial screening is a critical first step, and subsequent experimental validation of its ADME (absorption, distribution, metabolism, and excretion) properties is warranted.
A Comparative Guide to the Structure-Activity Relationship of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of differently substituted quinoline analogs, with a focus on their anticancer and antimalarial properties, supported by experimental data.
Comparative Anticancer Activity of 2-Substituted Quinoline-4-Carboxylic Acids
Derivatives of 2-substituted quinoline-4-carboxylic acid have been extensively investigated for their potential as anticancer agents. A key mechanism of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[2]
Table 1: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors
| Compound ID | 2-Substituent | DHODH IC₅₀ (nM) | Reference |
| Brequinar Analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 250 ± 110 | [3] |
| 41 | Substituted Pyridine | 9.71 ± 1.4 | [3] |
| 43 | Substituted Pyridine | 26.2 ± 1.8 | [3] |
| 46 | 1,7-Naphthyridine | 28.3 ± 3.3 | [3] |
The data indicates that bulky, hydrophobic substituents at the C-2 position are often necessary for potent DHODH inhibition.[2] The 4-carboxylic acid group is also essential for activity, likely forming a salt bridge with key residues in the enzyme's active site.[3] Studies have shown that introducing nitrogen-containing heterocycles, such as pyridine and naphthyridine, at the 2-position can lead to highly potent inhibitors.[3] For instance, compound 41 , a quinoline-based analog, demonstrated a significantly lower IC₅₀ value compared to the brequinar analog.[3]
Comparative Anticancer Activity of 2-Arylquinolines
The cytotoxic effects of 2-arylquinoline derivatives have been evaluated against various cancer cell lines. The nature and substitution pattern of the 2-aryl group significantly influence the anticancer activity.
Table 2: Cytotoxic Activity of 2-Arylquinoline Derivatives
| Compound ID | 2-Aryl Substituent | C-6 Substituent | HeLa IC₅₀ (µM) | PC3 IC₅₀ (µM) | Reference |
| 11 | 3,4-Methylenedioxyphenyl | H | > 100 | 34.34 | [4] |
| 12 | 3,4-Methylenedioxyphenyl | CH₃ | > 100 | 31.37 | [4] |
| 13 | 3,4-Methylenedioxyphenyl | OCH₃ | 8.3 | > 100 | [4] |
In a series of 2-arylquinolines, it was observed that C-6 substituted 2-(3,4-methylenedioxyphenyl)quinolines displayed significant activity, particularly against HeLa and PC3 cell lines.[4] Notably, the presence of a methoxy group at the C-6 position in compound 13 resulted in potent and selective activity against HeLa cells, with an IC₅₀ value of 8.3 µM.[4]
Comparative Antimalarial Activity of 4-Aminoquinolines
The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine.[5] Modifications to the side chain at the 4-position have been a key strategy to overcome drug resistance.
Table 3: In Vitro Antimalarial Activity of 4-Aminoquinoline Analogs
| Compound | Side Chain | P. falciparum Strain | IC₅₀ (nmol/L) | Reference |
| (S)-1 | (CH₂)₂-CH(OH)-CH₂-N(C₄H₉)₂ | 3D7 | 12.7 | [6] |
| (R)-1 | (CH₂)₂-CH(OH)-CH₂-N(C₄H₉)₂ | 3D7 | >25 | [6] |
| (S)-2 | (CH₂)₃-CH(OH)-CH₂-N(C₄H₉)₂ | 3D7 | <12.5 | [6] |
| (S)-2 | (CH₂)₃-CH(OH)-CH₂-N(C₄H₉)₂ | W2 | <12.5 | [6] |
| Mefloquine | - | 3D7 | 90.0 | [6] |
Studies on a series of 4-aminoalcohol quinoline enantiomers revealed that the (S)-enantiomers were consistently more active than their (R)-counterparts against both chloroquine-sensitive (3D7) and resistant (W2) strains of P. falciparum.[6] The length of the carbon side chain also played a crucial role, with the derivative having a 5-carbon side chain, (S)-2 , demonstrating the highest potency.[6] All tested (S)-enantiomers displayed lower IC₅₀ values than the racemic mixture of mefloquine.[6]
Experimental Protocols
Cytotoxicity MTT Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[10]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[10]
-
Incubation: Incubate the plate for 1.5 hours at 37 °C.[10]
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37 °C with shaking.[10]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[10] The amount of formazan produced is proportional to the number of viable cells.
Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay
This spectrophotometric assay determines the in vitro inhibitory activity of compounds on human DHODH by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[11]
-
Reagent Preparation: Prepare stock solutions of the test compound, recombinant human DHODH, dihydroorotate (DHO), coenzyme Q10 (CoQ10), and DCIP in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).[12]
-
Inhibitor Pre-incubation: Add the test compound dilutions to the wells of a 96-well plate, followed by the DHODH enzyme solution. Incubate at 25°C for 30 minutes.[11]
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10. Initiate the reaction by adding this mix to each well.[11]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time in a microplate reader. The rate of DCIP reduction corresponds to DHODH activity.[12]
Mandatory Visualizations
Caption: A general workflow for a comparative SAR study of quinoline derivatives.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 2-substituted quinoline-4-carboxylic acid derivatives.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 6. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-(1H-imidazol-2-yl)quinoline Derivatives: A Novel One-Pot Approach vs. a Traditional Multi-Step Route
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. This guide provides a detailed comparison between a novel one-pot synthetic route and a conventional multi-step method for the preparation of 3-(1H-imidazol-2-yl)quinoline derivatives, compounds of significant interest in medicinal chemistry.
This report outlines a side-by-side evaluation of two distinct synthetic strategies for obtaining quinoline-imidazole hybrids. The traditional approach involves a two-step process beginning with the Vilsmeier-Haack reaction to create a key intermediate, which is then condensed to form the final product. In contrast, a recently developed one-pot method offers a more streamlined alternative. This guide presents a quantitative comparison of these methods, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable route for their specific needs.
At a Glance: Performance Comparison
| Parameter | Established Multi-Step Synthesis | Novel One-Pot Synthesis |
| Overall Yield | ~40-50% (cumulative over two steps) | Up to 90% |
| Reaction Time | 8-20 hours | 2-6 hours |
| Number of Steps | 2 | 1 |
| Key Reagents | POCl₃, DMF, o-phenylenediamine | 2-chloroquinoline-3-carbaldehyde, o-phenylenediamine, Acetic Acid, Amberlyst® A-15 (optional) |
| Process Complexity | Higher (involves intermediate isolation) | Lower (single reaction vessel) |
In-Depth Analysis of Synthetic Routes
The validation of a novel synthetic pathway hinges on its ability to offer significant advantages over established methods, such as improved yield, reduced reaction time, and operational simplicity. Below is a detailed examination of both the established and novel routes for the synthesis of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one, a representative derivative.
Established Multi-Step Synthesis
The conventional approach is a two-step process that first involves the synthesis of a quinoline precursor, followed by the construction of the imidazole ring.
Step 1: Synthesis of 2-chloro-3-formylquinoline via Vilsmeier-Haack Reaction
This initial step involves the cyclization of an N-arylacetamide using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to produce the key intermediate, 2-chloro-3-formylquinoline. This reaction typically requires elevated temperatures and can take several hours to complete. Yields for this step are generally in the range of 60-80%.[1]
Step 2: Condensation with o-phenylenediamine
The 2-chloro-3-formylquinoline is then condensed with o-phenylenediamine in a suitable solvent, such as methanol, under reflux conditions. This step leads to the formation of the imidazole ring and the final 3-(1H-benzimidazol-2-yl)-2-chloroquinoline product. A typical yield for this condensation step is around 52%.
Experimental Protocol: Established Multi-Step Synthesis
Step 1: Synthesis of 2-chloro-3-formylquinoline
-
To a solution of acetanilide (5 mmol) in dry dimethylformamide (15 mmol) at 0-5°C, phosphorus oxychloride (60 mmol) is added dropwise with stirring.
-
The reaction mixture is then heated to 80-90°C and stirred for 4-16 hours.
-
After completion, the mixture is poured into crushed ice, and the resulting solid is filtered, washed with water, and dried to afford 2-chloro-3-formylquinoline.
Step 2: Synthesis of 3-(1H-benzimidazol-2-yl)-2-chloroquinoline
-
A mixture of 2-chloroquinoline-3-carbaldehyde (1.571 mmol) and o-phenylenediamine (1.571 mmol) is refluxed in methanol (5 ml) at 90°C for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and dried to yield the final product.
Novel One-Pot Synthesis
The novel approach streamlines the synthesis by combining the formation of the imidazole ring and the modification of the quinoline core in a single step from a readily available precursor.
This method involves the direct reaction of 2-chloroquinoline-3-carbaldehyde with an aromatic o-diamine in aqueous acetic acid. The reaction can be further accelerated and the yield improved by the addition of a solid acid catalyst, such as Amberlyst® A-15.[2] This one-pot procedure significantly reduces the overall reaction time and simplifies the work-up process, leading to higher overall yields.
Experimental Protocol: Novel One-Pot Synthesis
-
A mixture of 2-chloroquinoline-3-carbaldehyde and an aromatic o-diamine is prepared in 70% aqueous acetic acid.[2]
-
Optionally, Amberlyst® A-15 (20% w/w) is added to the reaction mixture.[2]
-
The mixture is stirred at an appropriate temperature (e.g., reflux) for 2-6 hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is worked up by pouring it into water and collecting the precipitate by filtration. The crude product can be purified by recrystallization.
Visualizing the Synthetic Pathways
To better illustrate the differences between the two synthetic routes, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflows.
Conclusion
The novel one-pot synthesis of 3-(1H-imidazol-2-yl)quinoline derivatives presents a significant improvement over the established multi-step route. The key advantages of the one-pot method include a substantial increase in overall yield, a dramatic reduction in reaction time, and a simplified experimental procedure. These factors contribute to a more efficient, economical, and environmentally friendly synthesis. For researchers and drug development professionals, the adoption of this novel route can accelerate the synthesis of this important class of compounds, facilitating further research and development efforts.
References
Safety Operating Guide
Proper Disposal of 3-(1H-imidazol-2-yl)quinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-(1H-imidazol-2-yl)quinoline (CAS No. 1006589-08-7), a heterocyclic compound utilized in various research applications. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 3-(1H-imidazol-2-yl)quinoline, this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): When handling 3-(1H-imidazol-2-yl)quinoline, appropriate PPE is mandatory to prevent exposure. This includes:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | To be used in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. |
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Spill and Exposure Procedures
In case of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All contaminated cleaning materials must also be disposed of as hazardous waste.
In case of exposure:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Protocol
The primary and recommended method for the disposal of 3-(1H-imidazol-2-yl)quinoline and its contaminated waste is through a licensed professional waste disposal service.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing 3-(1H-imidazol-2-yl)quinoline, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is made of a compatible material and can be securely sealed.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "3-(1H-imidazol-2-yl)quinoline".
-
Include the CAS number (1006589-08-7) and any other components of the waste mixture.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the necessary information about the waste, including its composition and hazards.
-
-
Final Disposal Method:
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to prevent the release of harmful substances into the environment.[2]
-
Do not dispose of 3-(1H-imidazol-2-yl)quinoline down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(1H-imidazol-2-yl)quinoline.
Caption: Disposal workflow for 3-(1H-imidazol-2-yl)quinoline.
References
Personal protective equipment for handling 3-(1H-imidazol-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-(1H-imidazol-2-yl)quinoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of the parent compound, quinoline, and general best practices for handling hazardous chemicals. Quinoline is recognized as a hazardous substance that can cause significant health effects.[1][2][3]
Personal Protective Equipment (PPE)
Proper PPE is the final and critical barrier against chemical exposure after all other control measures have been implemented.[4] The following table summarizes the recommended PPE for handling 3-(1H-imidazol-2-yl)quinoline, based on guidelines for quinoline and other hazardous drugs.[4][5][6][7]
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade, powder-free nitrile or neoprene gloves.[4][6] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4] | Prevents skin absorption, which can be a significant route of exposure.[4][8] Thicker gloves generally offer better protection.[4] |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield, or a full-face respirator.[6][7][9] Standard eyeglasses are not sufficient.[4] | Protects against splashes and aerosols that can cause severe eye irritation or injury.[8] |
| Body Protection | A disposable, long-sleeved, seamless gown made of polyethylene-coated polypropylene or other resistant laminate materials.[5][6] Laboratory coats made of cloth are not appropriate.[6] For extensive handling, "bunny suit" coveralls may be necessary.[5] | Minimizes skin contact with the substance. |
| Respiratory Protection | For most activities, an N95 or N100 respirator is sufficient.[4] For large spills or significant aerosol generation, a chemical cartridge-type respirator or a full-face, self-contained breathing apparatus (SCBA) is required.[4][7] Surgical masks offer little to no protection.[4][5] | Prevents inhalation of airborne particles or vapors, which can irritate the respiratory tract.[1][8] |
| Foot Protection | Closed-toe shoes or chemical-resistant boots with steel toes and shanks.[7] Disposable shoe covers should be worn.[5][6] | Protects feet from spills and contamination.[7] |
| Head and Hair Protection | Disposable head and hair covers, including beard and moustache covers if applicable.[5][6] | Prevents contamination of hair and subsequent exposure. |
Operational Plan: Handling Procedures
All handling of 3-(1H-imidazol-2-yl)quinoline should occur in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize exposure.[4][10]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Gather all necessary equipment and materials.
-
Gowning: Put on all required PPE in the correct order (shoe covers, hair cover, gown, mask, goggles/face shield, and finally, double gloves).
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or other ventilated enclosure to control dust and aerosols.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surfaces with an appropriate cleaning agent.
-
De-gowning: Remove PPE in the reverse order of gowning, being careful to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.[4]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[11]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately remove contaminated clothing.[11] Wash the affected area with large amounts of soap and water for at least 15 minutes.[1][8] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air immediately.[8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][8] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water.[8] Seek immediate medical attention and show the SDS of a related compound if available.[11] |
| Spill | Evacuate the area and secure entry.[1] For small spills, absorb the material with vermiculite, dry sand, or earth and place it into a sealed container for disposal.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department.[10] Ensure proper respiratory protection is worn during cleanup.[4] |
Disposal Plan
All waste contaminated with 3-(1H-imidazol-2-yl)quinoline must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and leak-proof containers.[10] This compound should be considered a halogenated organic waste.[10]
-
Container Labeling: Label the hazardous waste container with the full chemical name and indicate the hazards (e.g., "Toxic," "Halogenated Organic Waste").[10]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[2][12]
-
Disposal: Arrange for a pickup of the hazardous waste through your institution's EHS department.[10] Do not dispose of this chemical down the drain.[3]
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of 3-(1H-imidazol-2-yl)quinoline.
References
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 9. pharmastate.academy [pharmastate.academy]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
